molecular formula C6H8ClN7O B1667095 Amiloride CAS No. 2609-46-3

Amiloride

Cat. No.: B1667095
CAS No.: 2609-46-3
M. Wt: 229.63 g/mol
InChI Key: XSDQTOBWRPYKKA-UHFFFAOYSA-N
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Description

Amiloride is a pyrazine-carbonyl-guanidine compound functioning as a potassium-sparing diuretic . Its primary research value lies in its role as a direct inhibitor of the epithelial sodium channel (ENaC) . By blocking ENaC in the distal convoluted tubule and collecting duct of the nephron, this compound inhibits sodium reabsorption and reduces potassium secretion, independent of aldosterone activity . This mechanism underpins its research applications in studying ion transport, fluid balance, and hypertension models. Beyond its classical renal actions, this compound also inhibits Na+/H+ exchangers (NHE-1), which expands its utility in cardiovascular and cellular physiology research . In scientific studies, this compound is used to investigate conditions like Liddle syndrome, a genetic disorder involving ENaC upregulation, and to explore pathways in resistant hypertension . It is also a tool for examining sodium transport in epithelial tissues of the lung and colon . The compound is readily absorbed and is excreted unchanged by the kidneys, with a plasma half-life of 6 to 9 hours . This product is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or human consumption purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide
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InChI

InChI=1S/C6H8ClN7O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h(H4,8,9,13)(H4,10,11,14,15)
Source PubChem
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InChI Key

XSDQTOBWRPYKKA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN7O
Source PubChem
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Related CAS

17440-83-4 (hydrochloride), 2016-88-8 (anhydrous hydrochloride)
Record name Amiloride [INN:BAN]
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DSSTOX Substance ID

DTXSID9043853
Record name Amiloride
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Molecular Weight

229.63 g/mol
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Physical Description

Solid
Record name Amiloride
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Solubility

Slightly soluble, 1.22e+00 g/L
Record name Amiloride
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CAS No.

2609-46-3, 2016-88-8
Record name Amiloride
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Melting Point

240.5-241.5, 240 °C
Record name Amiloride
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Record name Amiloride
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Amiloride on Epithelial Sodium Channels (ENaC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithelial sodium channel (ENaC) is a crucial regulator of sodium and water homeostasis, making it a prime therapeutic target for conditions such as hypertension and cystic fibrosis. Amiloride, a potassium-sparing diuretic, exerts its primary pharmacological effect through the direct inhibition of ENaC. This technical guide provides a comprehensive analysis of the molecular mechanism underlying the this compound-ENaC interaction. It details the specific binding site within the channel pore, the kinetics of the channel block, and the key amino acid residues that determine binding affinity. Furthermore, this document outlines the standard experimental protocols used to investigate this interaction and presents quantitative data in a structured format to facilitate understanding and future research.

Introduction to ENaC and this compound

The epithelial sodium channel (ENaC) is an ion channel selectively permeable to sodium ions, primarily located in the apical membrane of epithelial cells in the kidney, colon, lungs, and sweat glands.[1] It plays a vital role in sodium reabsorption and, consequently, in the maintenance of blood pressure and extracellular fluid volume.[1][2][3] ENaC is a heterotrimeric protein typically composed of three homologous subunits: α, β, and γ, although a δ subunit can sometimes replace the α subunit.[2][3][4] The activity of ENaC is tightly regulated by various mechanisms, including hormonal control by aldosterone (B195564) and proteolytic cleavage, which increases its open probability.[3][5][6]

This compound was first identified in 1967 as a potassium-sparing diuretic.[7][8] Its mechanism of action is the direct blockade of ENaC in the distal nephron, which inhibits sodium reabsorption, leading to natriuresis and a reduction in blood pressure.[1][7][9][10] Due to its specificity and potency, this compound and its analogs are invaluable tools for studying ENaC function and serve as a basis for developing novel therapeutics.

The Molecular Mechanism of this compound Blockade

This compound functions as a direct, reversible, open-channel blocker, physically occluding the ENaC pore from the extracellular side to prevent the passage of sodium ions.[1][8][9][11][12] The interaction is not dependent on intracellular signaling pathways but is a direct drug-protein interaction at the channel's outer vestibule.

The this compound Binding Site

Extensive research through site-directed mutagenesis and electrophysiological analysis has precisely mapped the this compound binding site to the outer pore of the ENaC channel.[13][14] This site is formed by contributions from all three (α, β, and γ) subunits, underscoring the heterotrimeric nature of the functional channel.

Key amino acid residues critical for this compound binding include:

  • α-Subunit: A serine residue (S583 in rat, S556 in human) located in the pre-second transmembrane (pre-M2) segment is a primary determinant of this compound affinity.[5][13][14][15]

  • β-Subunit: A homologous glycine (B1666218) residue (βG525) is crucial. Mutations at this site can dramatically weaken this compound binding.[13][14][15]

  • γ-Subunit: A corresponding glycine residue (γG537) also contributes significantly to the binding pocket.[13][14][15]

In addition to the pore-lining residues, a region within the large extracellular loop of the α-subunit, specifically residues 278-283 (sequence WYRFHY in rats), has been shown to be essential for stabilizing the this compound molecule within its binding site.[11][16][17] Deletion of this six-amino-acid tract results in a near-complete loss of this compound sensitivity.[11][16]

Kinetics of the Block

The interaction between this compound and ENaC is best described by a simple bimolecular reaction where the drug binds to and dissociates from the open state of the channel. Kinetic analyses have revealed that mutations in the critical pore-lining residues (e.g., αS583C or βG525C) primarily disrupt the block by increasing the dissociation rate (k_off) of this compound.[13] This indicates that these residues are vital for stabilizing the drug within the binding site, and their mutation weakens this interaction, allowing the drug to unbind more rapidly.[13] The association rate (k_on) is largely unaffected by these mutations.[13]

A proposed model suggests a two-site interaction: the positively charged guanidinium (B1211019) group of this compound penetrates the electric field of the pore to "plug" it, while the pyrazine (B50134) ring forms stabilizing interactions with residues in the outer vestibule, including those in the α-subunit extracellular loop.[17]

Pore-blocking mechanism of this compound on ENaC. cluster_membrane Cell Membrane (Extracellular Side) cluster_pore ENaC Pore Vestibule ENaC This compound This compound alpha α-S583 This compound->alpha Binding Interaction beta β-G525 This compound->beta gamma γ-G537 This compound->gamma block_arrow BLOCK Na_ion Na+ Na_ion_int Na+ Na_ion->Na_ion_int To Cytoplasm Na_ion_ext Na+ Na_ion_ext->Na_ion block_arrow->Na_ion

Caption: Pore-blocking mechanism of this compound on ENaC.

Quantitative Analysis of this compound-ENaC Interaction

The affinity of this compound for ENaC is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values are essential for comparing the effects of different channel mutations and for characterizing novel ENaC inhibitors.

Table 1: this compound-ENaC Interaction Parameters for Wild-Type Channels

ParameterValueSpecies/Expression SystemReference(s)
IC50 ~0.1 µM (100 nM)General[7][10][18][19]
IC50 0.6 µMH441 Human Lung Epithelial Cells[20]
IC50 29.0 nMXenopus Oocytes[21]
Ki 150 nMHeterologous Expression[22]
Ki 20 nMMDCK Cells (rat ENaC)[23]
Single Channel Conductance 4 - 7 pSHeterologous Expression[22]
Single Channel Conductance (αβγ) ~4 pSXenopus Oocytes[24]

Table 2: Effects of Key ENaC Mutations on this compound Affinity

SubunitMutationEffect on this compound AffinityQuantitative ChangeReference(s)
α Δ278–283 (WYRFHY)Loss of sensitivityKi increased from 169 nM to 26.5 µM[11]
α S583C (rat)Weakened blockKi increased ~20-fold[14]
β G525C (rat)Greatly weakened blockKi increased >1,000-fold[14]
γ G537C (rat)Greatly weakened blockKi increased >1,000-fold[14]
α, β, γ Cys substitution at homologous sitesNon-conducting channel-[14]

Key Experimental Protocols

The characterization of the this compound-ENaC interaction relies heavily on electrophysiological techniques coupled with molecular biology.

Site-Directed Mutagenesis

This is the foundational technique used to identify critical amino acid residues.

  • Objective: To introduce specific amino acid substitutions into the cDNA of ENaC subunits.

  • Methodology: A polymerase chain reaction (PCR)-based protocol is typically used.[14] It involves using mutagenic primers that contain the desired nucleotide change to amplify the plasmid containing the wild-type ENaC cDNA. The resulting product is a new plasmid containing the mutated ENaC gene, which can then be used for expression studies.[14]

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

A robust system for studying ion channel pharmacology when high levels of protein expression are needed.

  • Objective: To measure macroscopic currents from a large population of ENaC channels expressed on the oocyte membrane and determine the dose-response relationship for this compound.

  • Methodology:

    • Preparation: cRNA for each ENaC subunit (wild-type or mutant) is synthesized in vitro and microinjected into mature Xenopus oocytes.[15]

    • Incubation: Oocytes are incubated for 1-3 days to allow for channel protein expression and insertion into the plasma membrane.

    • Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing, one for current injection). The membrane potential is clamped at a set voltage (e.g., -60 mV).

    • Drug Application: A baseline current is recorded, after which solutions containing increasing concentrations of this compound are perfused into the chamber. The resulting current inhibition is measured at each concentration.

    • Analysis: The data are plotted as percent inhibition versus this compound concentration, and the curve is fitted with the Hill equation to determine the IC50 value.

Patch-Clamp Electrophysiology

This high-resolution technique allows for the study of both macroscopic (whole-cell) and microscopic (single-channel) currents in mammalian cells.[25][26]

  • Objective: To measure this compound-sensitive Na+ currents with high precision and to study the kinetics of channel block.

  • Methodology:

    • Cell Culture: A suitable mammalian cell line (e.g., HEK293, CHO) is cultured and transiently or stably transfected with plasmids containing the cDNAs for the ENaC subunits.[23][27][28]

    • Recording: A fire-polished glass micropipette with a specific intracellular solution is pressed against a cell to form a high-resistance (>1 GΩ) "gigaseal".

    • Configuration:

      • Whole-Cell: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell. Macroscopic this compound-sensitive currents are recorded by subtracting the current remaining in the presence of a saturating dose of this compound from the total current.[27][28]

      • Single-Channel (Cell-Attached/Excised Patch): The small patch of membrane under the pipette tip is electrically isolated, allowing for the recording of currents from individual ENaC channels. This configuration is used to analyze changes in open probability (Po), mean open times, and closed times in the presence of this compound.[11]

    • Solutions: The bath (extracellular) solution contains Na+ as the primary cation, while the pipette (intracellular) solution contains a non-permeant cation like Cs+ or K+.[27][28]

Workflow for studying this compound binding sites. cluster_prep Preparation cluster_exp Expression cluster_analysis Analysis wt_cdna Wild-Type ENaC cDNA mutagenesis Site-Directed Mutagenesis wt_cdna->mutagenesis plasmid Plasmid/cRNA Preparation wt_cdna->plasmid mut_cdna Mutant ENaC cDNA mutagenesis->mut_cdna mut_cdna->plasmid expression Expression System (HEK293 Cells or Xenopus Oocytes) plasmid->expression electro Electrophysiology (Patch Clamp / TEVC) expression->electro data Data Analysis (IC50, Ki, Kinetics) electro->data conclusion Determine Residue's Role in this compound Binding data->conclusion

Caption: Workflow for studying this compound binding sites.

Regulation of ENaC and the Context of this compound Action

While this compound is a direct blocker, its therapeutic effect occurs in the context of complex physiological regulation of ENaC. The number of active ENaC channels at the cell surface is a critical determinant of the magnitude of sodium reabsorption. This is controlled by a balance between channel insertion, retrieval, and degradation.

A key regulatory pathway involves the ubiquitin-protein ligase Nedd4-2, which binds to PY motifs on the C-termini of ENaC subunits, leading to ubiquitination and subsequent internalization and degradation of the channel.[5] Hormonal pathways, such as those initiated by aldosterone and insulin, increase ENaC activity in part by counteracting this process.[29][12] The serum and glucocorticoid-inducible kinase 1 (Sgk1), activated by the PI3K/PIP3 pathway, phosphorylates Nedd4-2.[6][12] This phosphorylation prevents Nedd4-2 from binding to ENaC, thereby increasing the channel's half-life at the plasma membrane and enhancing sodium transport.[6][12] this compound's utility lies in its ability to block the channel regardless of its surface density, providing a direct and effective means of reducing sodium influx.

Key signaling pathways regulating ENaC abundance. cluster_cell Epithelial Cell Insulin Insulin / Aldosterone PI3K PI3K Insulin->PI3K PIP3 PIP3 PI3K->PIP3 Sgk1 Sgk1 (Active) PIP3->Sgk1 Nedd42 Nedd4-2 Sgk1->Nedd42 Phosphorylates & Inhibits ENaC_mem ENaC at Plasma Membrane Nedd42->ENaC_mem Ubiquitinates for Removal ENaC_ub ENaC Ubiquitination & Degradation ENaC_mem->ENaC_ub Internalization Na_Influx Na+ Influx ENaC_mem->Na_Influx Mediates

Caption: Key signaling pathways regulating ENaC abundance.

Conclusion and Future Directions

The mechanism of action of this compound on the epithelial sodium channel is a well-defined example of direct pore blockade. Decades of research have established a clear model where this compound binds within the channel's outer vestibule, stabilized by specific interactions with key residues in the α, β, and γ subunits. This detailed molecular understanding has been crucial not only for elucidating the fundamental principles of ion channel function but also for providing a rational basis for drug design. The continued study of this interaction, particularly using advanced techniques like cryo-electron microscopy and computational modeling, will further refine our knowledge and aid in the development of next-generation ENaC modulators with improved specificity and therapeutic profiles for managing hypertension, renal diseases, and cystic fibrosis.[3][5][8]

References

The Genesis of a Potassium-Sparing Diuretic: A Technical Chronicle of Amiloride's Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical development of Amiloride, a pivotal potassium-sparing diuretic. From its synthesis in the mid-1960s to the elucidation of its unique mechanism of action at the epithelial sodium channel (ENaC), this document traces the scientific journey of this compound. It details the key preclinical and clinical investigations that established its therapeutic utility in managing hypertension and edematous states. This guide is designed to offer a comprehensive resource, incorporating detailed experimental methodologies, quantitative data summaries, and visualizations of the underlying physiological pathways and experimental workflows.

Introduction: The Quest for a Potassium-Sparing Diuretic

In the mid-20th century, the therapeutic landscape for diuretics was largely dominated by agents that, while effective in promoting salt and water excretion, often led to the significant side effect of potassium loss (hypokalemia). This created a pressing need for a diuretic that could effectively induce natriuresis without concomitant kaliuresis. It was in this context that the research that would lead to the discovery of this compound was initiated.

The Discovery and Synthesis of this compound

This compound was first synthesized in 1965 by Bicking and colleagues at the Merck Sharp & Dohme Research Laboratories.[1] This discovery was the culmination of a systematic screening program aimed at identifying compounds that could reverse the effects of mineralocorticoids.[2] The initial observations noted that certain nonsteroidal acylguanidine derivatives possessed both natriuretic and antikaliuretic properties.[1] This led to the synthesis of N-amidino-3,5-diamino-6-chloropyrazinecarboxamide, which was later named this compound.[1][3] The unique property that set this compound apart during this screening process was its ability to cause sodium excretion (natriuresis) without a corresponding increase in potassium excretion (kaliuresis).[2]

Elucidation of the Mechanism of Action: The Blockade of the Epithelial Sodium Channel (ENaC)

The groundbreaking work that defined the diuretic and potassium-sparing properties of this compound was published in 1967 by Baer and his colleagues.[4][5] Their research demonstrated that this compound induced a modest but sustained increase in sodium excretion while simultaneously decreasing potassium excretion in both normal and adrenalectomized rats.[5] This latter finding was crucial as it suggested a direct action on the renal tubules, independent of aldosterone (B195564) antagonism, which was the mechanism of action of another class of potassium-sparing diuretics, the mineralocorticoid receptor antagonists like spironolactone.

Subsequent research focused on pinpointing the precise site and mechanism of action within the nephron. Through a series of elegant experiments, it was determined that this compound's primary site of action is the distal convoluted tubule, connecting tubule, and the collecting duct of the nephron.[6] It exerts its effect by directly blocking the epithelial sodium channel (ENaC) on the apical membrane of the principal cells in these segments.[6][7][8] This blockade has an IC50 of around 0.1 μM, indicating a potent inhibition.[6]

The blockade of ENaC inhibits the reabsorption of sodium ions from the tubular fluid into the bloodstream.[7] This leads to an increase in the excretion of sodium and, consequently, water, resulting in a diuretic effect. The potassium-sparing effect is a direct consequence of the ENaC blockade. The reabsorption of positively charged sodium ions through ENaC creates a negative electrical potential in the tubular lumen. This lumen-negative potential drives the secretion of positively charged potassium ions into the tubular fluid. By blocking sodium influx, this compound reduces this lumen-negative potential, thereby decreasing the driving force for potassium secretion and leading to its retention in the body.[9]

Signaling Pathway of this compound's Diuretic Action

The mechanism of this compound is a direct interaction with a channel protein rather than a complex signaling cascade. The following diagram illustrates the effect of this compound on ion transport in the principal cells of the distal nephron.

Mechanism of this compound Action in the Distal Nephron cluster_lumen Tubular Lumen cluster_cell Principal Cell cluster_interstitium Peritubular Interstitium (Blood) lumen_ions Na+ K+ ENaC Epithelial Sodium Channel (ENaC) Apical Membrane lumen_ions->ENaC:f0 NaK_ATPase Na+/K+ ATPase Basolateral Membrane ENaC:f0->NaK_ATPase:f0 Na+ ROMK Renal Outer Medullary K+ Channel (ROMK) Apical Membrane ROMK:f0->lumen_ions K+ secretion interstitium_ions Na+ K+ NaK_ATPase:f0->interstitium_ions 3 Na+ This compound This compound This compound->ENaC:f0 Blocks interstitium_ions->NaK_ATPase:f0 2 K+

Caption: this compound directly blocks ENaC, inhibiting Na+ reabsorption and reducing K+ secretion.

Key Preclinical Experiments and Methodologies

The foundational understanding of this compound's diuretic properties was built upon a series of preclinical experiments, primarily in rats and dogs.

Diuretic and Electrolyte Excretion Screening in Rats

Objective: To determine the effect of this compound on urine volume and sodium and potassium excretion.

Experimental Protocol:

  • Animal Model: Male Wistar rats were typically used.[10] For some studies, adrenalectomized rats were used to investigate the aldosterone-independent mechanism.[5]

  • Hydration: Rats were hydrated with a saline load, often administered orally or intraperitoneally, to ensure adequate urine flow for collection and analysis.

  • Drug Administration: this compound was administered orally or by injection. Doses were varied to establish a dose-response relationship.

  • Urine Collection: Animals were placed in metabolic cages that allowed for the separate collection of urine and feces. Urine was collected over a specified period, often several hours, to measure volume and electrolyte concentrations.

  • Analysis: Urine volume was measured directly. Sodium and potassium concentrations in the urine were determined using flame photometry.

  • Outcome Measures: The primary outcomes were total urine volume, and the rates of sodium and potassium excretion (in µEq/min or total µEq over the collection period).

Stop-Flow Studies in Dogs

Objective: To localize the site of action of this compound within the nephron.

Experimental Protocol:

  • Animal Model: Anesthetized dogs were used.

  • Procedure: One ureter was catheterized for urine collection. An osmotic diuresis was induced, typically with mannitol, to create a continuous column of fluid in the renal tubules. The ureter was then clamped for a short period, allowing the tubular fluid to remain in contact with the different segments of the nephron. The clamp was then released, and serial samples of urine were collected. The first samples represent fluid from the more distal parts of the nephron (collecting ducts), while later samples correspond to fluid from more proximal segments.

  • Drug Administration: this compound was administered intravenously during the experiment.

  • Analysis: The concentrations of sodium, potassium, and other ions were measured in each of the serially collected urine samples.

  • Outcome Measures: Changes in the concentration of ions in the urine samples corresponding to different nephron segments indicated the site of drug action. For this compound, these studies showed an increased concentration of sodium and a decreased concentration of potassium in the distal tubular samples.[5]

Electrophysiological Studies (Patch-Clamp)

Objective: To directly measure the effect of this compound on the ENaC.

Experimental Protocol:

  • Preparation: Cultured renal epithelial cells (e.g., A6 cells from Xenopus laevis or mammalian collecting duct cells) expressing ENaC were used.

  • Technique: The patch-clamp technique, in either whole-cell or single-channel configuration, was employed. A glass micropipette with a very small opening was sealed onto the surface of a single cell. This allowed for the measurement of the tiny electrical currents flowing through the ion channels in the cell membrane.

  • Procedure: The electrical potential across the cell membrane was controlled (voltage-clamp), and the resulting current was measured. This compound was added to the solution bathing the cells.

  • Analysis: The effect of this compound on the sodium current was recorded. In single-channel recordings, the frequency and duration of channel opening and closing were analyzed.

  • Outcome Measures: These studies provided direct evidence that this compound blocks the ENaC, reducing the flow of sodium ions across the cell membrane. They also allowed for the determination of the drug's affinity for the channel (IC50).

Experimental Workflow Diagram

Preclinical Evaluation of this compound cluster_screening Initial Screening cluster_mechanistic Mechanism of Action Studies cluster_clinical Clinical Development synthesis Synthesis of Acylguanidine Derivatives in_vivo_screen In Vivo Screening in Rats (Natriuresis and Kaliuresis) synthesis->in_vivo_screen Identified this compound stop_flow Stop-Flow Analysis in Dogs in_vivo_screen->stop_flow Localized to Distal Nephron electrophys Electrophysiology (Patch-Clamp) on Renal Epithelial Cells stop_flow->electrophys Confirmed ENaC Blockade phase1 Phase I Trials (Safety and Pharmacokinetics in Humans) electrophys->phase1 Established Preclinical Proof-of-Concept phase2_3 Phase II/III Trials (Efficacy in Hypertension and Edema) phase1->phase2_3 Demonstrated Safety approval Regulatory Approval phase2_3->approval Established Therapeutic Utility

Caption: The developmental pipeline of this compound from synthesis to clinical approval.

Historical Clinical Development

Following the promising preclinical data, this compound entered clinical development to assess its safety and efficacy in humans.

Early Clinical Trials

Early clinical trials in the late 1960s and 1970s focused on establishing the diuretic and potassium-sparing effects of this compound in healthy volunteers and patients with hypertension and edematous conditions, such as congestive heart failure and cirrhosis.[8] These studies confirmed the findings from preclinical models, demonstrating that this compound produced a mild natriuresis and a significant reduction in urinary potassium excretion.

Pivotal Trials in Hypertension and Edema

Numerous clinical trials have evaluated the efficacy of this compound, both as a monotherapy and in combination with other diuretics, particularly thiazides.

  • Hypertension: In patients with hypertension, this compound monotherapy was shown to produce a modest reduction in blood pressure. However, its primary value in hypertension management was found to be in combination with thiazide diuretics. Thiazides are more potent natriuretic and antihypertensive agents but are known to cause significant potassium loss. The addition of this compound effectively counteracted this hypokalemic effect, allowing for safer and more effective long-term treatment of hypertension.[2][7]

  • Edema: In patients with edema due to congestive heart failure or cirrhosis, this compound, particularly in combination with more potent loop or thiazide diuretics, proved effective in promoting fluid loss while preventing potentially dangerous hypokalemia.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Pharmacokinetic Properties of this compound
ParameterValueReference(s)
Bioavailability15-25%[11]
Onset of Action~2 hours[11]
Peak Effect6-10 hours[11]
Duration of Action~24 hours[11]
Elimination Half-life6-9 hours[11]
MetabolismNot metabolized[8]
Excretion~50% in urine (unchanged), ~40% in feces[6]
Protein Binding~23%[11]
Table 2: Efficacy of this compound in Clinical Trials for Hypertension
TreatmentSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)Change in Serum K+ (mEq/L)Reference(s)
This compound (5-10 mg/day)-14-8+0.23[2]
Hydrochlorothiazide (50-100 mg/day)-20-12-0.59[2]
This compound + HCTZ-23-11-0.38[2]
This compound (10-20 mg) vs. Spironolactone (25-50 mg) in Resistant HTN-20.4 vs -18.3Not reportedIncrease with both[12]
Table 3: Dose-Response of this compound on Urinary Excretion in Healthy Volunteers
This compound Dose (mg)Increase in Urine VolumeIncrease in Sodium ExcretionDecrease in Potassium ExcretionReference(s)
5-40Dose-dependent increaseDose-dependent increaseDose-dependent decrease[8]
>40Plateau in effectPlateau in effectPlateau in effect[8]

Conclusion

The discovery and development of this compound represent a significant milestone in diuretic therapy. Its unique mechanism of action, the direct blockade of the epithelial sodium channel, provided a novel approach to achieving natriuresis while conserving potassium. The careful preclinical and clinical investigations detailed in this guide laid the foundation for its long-standing use in the management of hypertension and edema. This compound's story is a testament to the power of targeted drug discovery and a thorough understanding of renal physiology. For researchers and drug development professionals, the historical development of this compound serves as a valuable case study in the successful translation of a novel chemical entity into a clinically important therapeutic agent.

References

Amiloride In Vivo Pharmacokinetics and Bioavailability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of amiloride, a potassium-sparing diuretic. The information is compiled from a range of preclinical and clinical studies to support research and development activities.

Introduction

This compound is a pyrazinoylguanidine derivative that acts as a potassium-sparing diuretic by blocking the epithelial sodium channel (ENaC) in the distal tubules of the kidney.[1][2] This action inhibits sodium reabsorption, leading to a mild diuretic and antihypertensive effect, while concurrently reducing potassium excretion.[1][3] It is utilized in the management of hypertension and congestive heart failure, often in combination with other diuretics.[2][3] Understanding the in vivo pharmacokinetic profile and bioavailability of this compound is critical for dose optimization, predicting drug-drug interactions, and ensuring its safe and effective therapeutic use.

Mechanism of Action

The primary mechanism of action of this compound is the direct blockade of the epithelial sodium channel (ENaC) located in the apical membrane of the principal cells in the distal convoluted tubule and collecting duct of the nephron.[1][3] ENaC is a key component in sodium and water homeostasis. By inhibiting ENaC, this compound prevents the influx of sodium ions from the tubular fluid into the epithelial cells. This leads to a decrease in the transepithelial potential difference, which in turn reduces the driving force for potassium secretion into the tubular lumen, resulting in potassium retention.[3]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various species, including humans, rats, and dogs. The primary route of administration for therapeutic use is oral.

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract. In humans, the oral bioavailability is approximately 50%.[1] Co-administration with food can reduce the extent of absorption by about 30%, although the rate of absorption remains largely unaffected.[1] The onset of diuretic action is typically observed within 2 hours, with peak effects occurring between 6 and 10 hours.[4]

Distribution

This compound is distributed throughout the body, though specific tissue distribution data is limited. It exhibits low plasma protein binding.

Metabolism

A key feature of this compound is its lack of significant metabolism. The drug is not metabolized by the liver and is excreted from the body unchanged.[1][3] This characteristic implies that patients with hepatic impairment are not expected to have altered this compound clearance.[3]

Excretion

This compound is primarily eliminated from the body via renal and fecal excretion. In humans, approximately 50% of an administered dose is excreted unchanged in the urine, and about 40% is eliminated in the feces.[1] The elimination half-life in individuals with normal renal function is in the range of 6 to 9 hours.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in humans, rats, and dogs.

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Bioavailability (Oral)~50%[1]
Tmax (Oral)3 - 4 hours[3]
Cmax (20 mg oral dose)47.5 ± 13.8 ng/mL[4]
Half-life (t½)6 - 9 hours[1]
Excretion (Urine)~50% (unchanged)[1]
Excretion (Feces)~40%[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterRoute of AdministrationValueReference
DoseOral10 mg/kg[5]
DoseIntravenous10 mg/kg[5]

Specific Cmax, Tmax, and AUC values for rats were not explicitly provided in the reviewed literature in a consolidated format.

Table 3: Pharmacokinetic Parameters of this compound in Dogs

ParameterRoute of AdministrationValueReference
DoseOral0.1 to 0.5 mg/kg

Detailed pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound in dogs are not extensively reported in the public domain. The provided reference indicates natriuretic and antikaliuretic effects at these oral doses.

Experimental Protocols

This section outlines typical methodologies for conducting in vivo pharmacokinetic studies of this compound.

Animal Studies (Rat Model)

A common preclinical model for pharmacokinetic assessment is the rat.

5.1.1. Dosing

  • Oral Gavage:

    • Fast rats overnight with free access to water.

    • Prepare the this compound formulation at the desired concentration in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the formulation orally using a gavage needle. The volume is typically 10 mL/kg.

    • Ensure the gavage needle is measured externally from the tip of the nose to the last rib to prevent stomach perforation.

    • Gently insert the needle into the esophagus and deliver the dose.

5.1.2. Blood Sampling

  • Serial Blood Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

    • The saphenous vein or tail vein are common sites for repeated sampling in rats.

    • Collect approximately 0.2-0.3 mL of blood at each time point into tubes containing an anticoagulant (e.g., EDTA or heparin).

    • The total blood volume collected should not exceed the recommended guidelines to avoid undue stress on the animal.

    • Centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.

Analytical Methodology (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in biological matrices.

5.2.1. Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add an internal standard solution.

  • Perform protein precipitation by adding a solvent such as acetonitrile (B52724).

  • Vortex the samples and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

5.2.2. Chromatographic and Mass Spectrometric Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Hypersil Gold C18, 50 mm x 3.0 mm, 5 µm).[4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium (B1175870) formate, pH 4.0).[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode for this compound.[4]

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard (e.g., for this compound: m/z 230 -> 171).

Signaling Pathways and Logical Relationships

The interaction of this compound with cellular components extends beyond simple channel blocking, potentially influencing intracellular signaling pathways.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

G cluster_prestudy Pre-study Phase cluster_study In-life Phase cluster_analysis Analytical Phase cluster_data Data Analysis Phase Protocol_Design Protocol Design Animal_Acclimatization Animal Acclimatization Protocol_Design->Animal_Acclimatization Dosing Drug Administration (Oral Gavage) Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Preparation Plasma Sample Preparation Blood_Sampling->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation LC_MS_MS_Analysis->PK_Parameter_Calculation Report_Generation Report Generation PK_Parameter_Calculation->Report_Generation

Caption: Workflow of a typical in vivo pharmacokinetic study.

This compound's Mechanism of Action and Potential Downstream Effects

This compound's primary target is the ENaC. Inhibition of this channel can have downstream consequences on cellular signaling. There is evidence suggesting a potential link to the ERK1/2 signaling pathway.

G This compound This compound ENaC Epithelial Sodium Channel (ENaC) This compound->ENaC Inhibits Na_Influx Decreased Na+ Influx ENaC->Na_Influx Mediates ERK_Pathway ERK1/2 Pathway (Potential Modulation) Na_Influx->ERK_Pathway May Influence

Caption: this compound's inhibition of ENaC and potential downstream effects.

ADME Process of this compound

The journey of this compound through the body can be visualized as a logical flow of Absorption, Distribution, Metabolism, and Excretion (ADME).

G Oral_Administration Oral Administration Absorption Absorption (GI Tract, ~50%) Oral_Administration->Absorption Distribution Distribution (Systemic Circulation) Absorption->Distribution Metabolism Metabolism (Negligible) Distribution->Metabolism Excretion Excretion Distribution->Excretion Renal_Excretion Renal Excretion (~50% unchanged) Excretion->Renal_Excretion Fecal_Excretion Fecal Excretion (~40%) Excretion->Fecal_Excretion

Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) pathway of this compound.

References

Amiloride as a Potassium-Sparing Diuretic: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of amiloride as a potassium-sparing diuretic, with a specific focus on its application in research settings. This compound's unique mechanism of action, targeting the epithelial sodium channel (ENaC), has made it an invaluable tool for investigating ion transport, renal physiology, and various pathological conditions. This document provides a comprehensive overview of its pharmacology, experimental applications, and the underlying signaling pathways.

Core Mechanism of Action: Inhibition of the Epithelial Sodium Channel (ENaC)

This compound's primary function as a potassium-sparing diuretic stems from its direct and reversible blockade of the epithelial sodium channel (ENaC).[1] ENaC is located on the apical membrane of principal cells in the late distal convoluted tubule and collecting duct of the nephron.[2][3][4]

Under normal physiological conditions, ENaC facilitates the reabsorption of sodium ions (Na+) from the tubular fluid into the epithelial cells. This influx of positive charge creates a lumen-negative transepithelial potential difference, which in turn drives the secretion of potassium ions (K+) into the tubular fluid through the renal outer medullary potassium channel (ROMK).

This compound, by binding to the pore region of ENaC, obstructs the passage of Na+ ions.[5] This inhibition of sodium reabsorption leads to a mild natriuresis (increased sodium excretion) and diuresis (increased water excretion).[3][4] Crucially, the reduction in Na+ influx diminishes the lumen-negative potential, thereby decreasing the electrical driving force for K+ secretion. This results in the retention of potassium, hence the classification of this compound as a "potassium-sparing" diuretic.[2][6]

Pharmacological and Physicochemical Properties

This compound hydrochloride is a pyrazine-carbonyl-guanidine derivative.[7] Its key properties are summarized below:

PropertyValueReference
Primary Target Epithelial Sodium Channel (ENaC)[1]
Oral Bioavailability ~50% (decreased to ~30% with food)[1][7]
Onset of Action 2 hours[4]
Peak Effect 6-10 hours[7]
Duration of Action ~24 hours[4]
Metabolism Not metabolized by the liver[1][4]
Excretion ~50% unchanged in urine, ~40% in feces[1][4]
Serum Half-life 6-9 hours (in normal renal function)[4]

Quantitative Data: Inhibitory Potency of this compound

This compound's inhibitory effect on various ion channels and transporters has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key parameter for researchers.

Target Channel/TransporterSubunits/ConditionsIC50 / KiReference(s)
Epithelial Sodium Channel (ENaC) αβγ~0.1 - 0.5 µM[8]
δβγ2.6 µM[8][9]
δαβγ920 µM (-120 mV) to 13.7 µM (+80 mV)[8][10]
Acid-Sensing Ion Channels (ASICs) General10 - 100 µM[5][9]
ASIC2a0.15 µM[11]
Na+/H+ Exchanger (NHE) Low external [Na+]As low as 3 µM[8]
High external [Na+]Up to 1 mM[8]
Na+/Ca2+ Exchanger (NCX) ~1 mM[8]

Experimental Protocols in this compound Research

The following sections outline generalized methodologies for studying the effects of this compound in both in vivo and in vitro models. These are intended as a guide and will require optimization for specific experimental questions.

In Vivo Assessment of Diuretic and Potassium-Sparing Effects in Rodent Models

This protocol describes a typical experiment to evaluate this compound's effects on urinary electrolyte excretion in rats.

Objective: To determine the diuretic, natriuretic, and kaliuretic/antikaliuretic effects of this compound.

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

Materials:

  • This compound hydrochloride

  • Metabolic cages for individual housing and urine/feces collection

  • Standard rat chow and drinking water

  • Equipment for measuring urine volume, sodium, and potassium concentrations (e.g., flame photometer, ion-selective electrodes)

Procedure:

  • Acclimatization: House rats individually in metabolic cages for several days to acclimate them to the environment. Provide free access to standard chow and water.

  • Baseline Measurements: Collect urine over a 24-hour period to establish baseline values for urine volume, sodium excretion, and potassium excretion.

  • This compound Administration: this compound can be administered through various routes:

    • Drinking Water: A common method is to dissolve this compound in the drinking water at a concentration of 0.2-0.5 mmol/L. This dose is generally sufficient to achieve ENaC blockade in the collecting ducts.[12]

    • Oral Gavage: For more precise dosing, this compound can be administered via oral gavage. Doses can range from 3-10 mg/kg body weight.[9]

    • Intravenous Infusion: For acute studies, this compound can be infused intravenously at rates such as 0.1 mg/hr.[8]

  • Data Collection: Following this compound administration, continue to collect urine in 4-hour or 24-hour intervals.[13]

  • Analysis: Measure urine volume and the concentrations of sodium and potassium. Calculate the total excretion of each electrolyte over the collection period. Compare the results from the this compound-treated group to a control group receiving a vehicle.

  • Blood Sampling: At the end of the experiment, blood samples can be collected to measure plasma electrolyte concentrations.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_collection Data Collection & Analysis acclimatize Acclimatize Rats in Metabolic Cages baseline Baseline 24hr Urine Collection acclimatize->baseline administer Administer this compound (e.g., in drinking water) baseline->administer control Administer Vehicle (Control Group) baseline->control urine_collect Collect Urine (e.g., 24hr intervals) administer->urine_collect control->urine_collect blood_collect Collect Blood Sample at Endpoint urine_collect->blood_collect analysis Analyze Urine Volume & Electrolytes (Na+, K+) blood_collect->analysis comparison Compare this compound vs. Control Group analysis->comparison G cluster_aldosterone Aldosterone Pathway cluster_erk ERK Pathway cluster_channel Epithelial Sodium Channel Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR binds Aldo_MR Aldosterone-MR Complex MR->Aldo_MR Nucleus Nucleus Aldo_MR->Nucleus translocates to Transcription Gene Transcription (e.g., SGK1) Nucleus->Transcription ENaC_Expression Increased ENaC Expression & Activity Transcription->ENaC_Expression ENaC ENaC ENaC_Expression->ENaC increases EGF EGF / ATP EGFR EGFR EGF->EGFR activates MEK MEK1/2 EGFR->MEK activates ERK ERK1/2 MEK->ERK phosphorylates ENaC_Inhibition ENaC Inhibition ERK->ENaC_Inhibition ENaC_Inhibition->ENaC inhibits This compound This compound This compound->ENaC blocks

References

Unveiling the Unintended: An In-depth Technical Guide to the Off-Target Effects of Amiloride in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiloride, a potassium-sparing diuretic, has been a valuable tool in clinical medicine for decades. Its primary mechanism of action involves the inhibition of the epithelial sodium channel (ENaC), leading to its well-established effects on renal sodium and potassium handling. However, a growing body of evidence reveals that this compound's pharmacological activity extends beyond its intended target, exhibiting a range of "off-target" effects that can significantly impact cellular function. These unintended interactions are of critical importance to researchers utilizing this compound as a chemical probe and to drug development professionals considering its therapeutic potential or that of its analogs. This technical guide provides a comprehensive overview of the known off-target effects of this compound in cellular models, presenting quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways to facilitate a deeper understanding of its complex pharmacology.

Core Off-Target Interactions of this compound

This compound and its derivatives have been shown to interact with a variety of cellular proteins, leading to a cascade of downstream effects. The most well-characterized off-target interactions are summarized below.

Inhibition of Ion Transporters

Beyond its primary target, ENaC, this compound exhibits inhibitory activity against several other ion transporters, often with varying potencies. These interactions can disrupt cellular ion homeostasis and pH regulation, impacting a multitude of cellular processes.

  • Sodium-Hydrogen Exchanger (NHE): this compound is a well-documented inhibitor of the Na+/H+ exchanger, particularly the NHE1 isoform, which is ubiquitously expressed and plays a crucial role in intracellular pH (pHi) regulation, cell volume control, and proliferation.[1][2] Inhibition of NHE1 by this compound leads to intracellular acidification, which can trigger various cellular responses, including apoptosis and inhibition of cell migration.[3]

  • Sodium-Calcium Exchanger (NCX): this compound has been shown to inhibit the Na+/Ca2+ exchanger, a key regulator of intracellular calcium concentration.[4][5] The IC50 for this inhibition is generally higher than for ENaC and NHE, indicating a lower potency.[5] However, this interaction can still have significant physiological consequences, particularly in excitable cells like cardiomyocytes.

  • T-type Calcium Channels: this compound has been identified as a selective blocker of low-threshold (T-type) voltage-gated calcium channels in various cell types, including neurons.[6] This blockade can modulate neuronal excitability and neurotransmitter release.

Modulation of Enzyme Activity

This compound's off-target effects also extend to the modulation of key enzymes involved in diverse signaling pathways.

  • Urokinase-Type Plasminogen Activator (uPA): this compound competitively inhibits the catalytic activity of uPA, a serine protease critically involved in extracellular matrix degradation, cell migration, and invasion.[7][8] This inhibition has garnered significant interest in the context of cancer research, as uPA is often overexpressed in tumors and contributes to their metastatic potential.

  • Receptor Tyrosine Kinases (RTKs): this compound has been demonstrated to directly inhibit the kinase activity of several receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and the Insulin Receptor.[9][10] This inhibition appears to be competitive with ATP, suggesting that this compound may interact with the ATP-binding pocket of these kinases.[9] This off-target effect is particularly important to consider when using this compound in studies involving growth factor signaling.

Quantitative Data on this compound's Off-Target Interactions

To provide a clear and comparative overview of this compound's potency against its various off-targets, the following tables summarize the available quantitative data (IC50 and Ki values) from the literature.

TargetCell/Tissue ModelIC50 (µM)Reference(s)
Ion Transporters
Na+/H+ Exchanger (NHE1)Rat Aortic Myocytes~0.04 (EIPA)[11]
MDA-MB-231 cells3 (this compound)[12]
Na+/Ca2+ Exchanger (NCX)Guinea Pig Cardiac Vesicles17 (DCB)[13]
Beef Heart Sarcolemmal Vesicles350 (this compound)[5]
T-type Ca2+ Channels--
Enzymes
Urokinase-Type Plasminogen Activator (uPA)MDA-MB-231 cells175 nM (Analog 24)[14]
Purified Human uPA-
Epidermal Growth Factor Receptor (EGFR)--
Insulin Receptor--
TargetKi (µM)Reference(s)
Enzymes
Urokinase-Type Plasminogen Activator (uPA)7[7]
Epidermal Growth Factor Receptor (EGFR)350[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's off-target effects.

Whole-Cell Patch Clamp Recording for T-type Calcium Channels

This protocol is a generalized procedure for recording T-type calcium currents and assessing their inhibition by this compound. Specific parameters may need to be optimized for different cell types.

a. Cell Preparation:

  • Culture cells on glass coverslips to an appropriate density.

  • On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

b. Solutions:

  • External Solution (in mM): 110 NaCl, 5 CsCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH. The use of Ba2+ as the charge carrier helps to isolate Ca2+ channel currents and enhances their amplitude.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.

c. Recording Procedure:

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a cell with the pipette and form a giga-ohm seal.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -90 mV to ensure the complete availability of T-type channels.

  • Elicit T-type currents using a voltage step protocol, for example, a series of depolarizing steps from -70 mV to +40 mV in 10 mV increments for 200 ms.

  • After establishing a stable baseline recording, perfuse the external solution containing various concentrations of this compound.

  • Record the currents at each this compound concentration to determine the dose-dependent inhibition and calculate the IC50 value.

In Vitro Kinase Assay for EGFR Inhibition

This protocol describes a common method to assess the direct inhibitory effect of this compound on EGFR kinase activity.

a. Reagents:

  • Purified recombinant human EGFR kinase domain.

  • Poly(Glu, Tyr) 4:1 as a generic substrate.

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • [γ-³²P]ATP.

  • This compound stock solution in DMSO.

b. Assay Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, EGFR enzyme (e.g., 10 ng/reaction), and the substrate (e.g., 0.2 mg/ml).

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

  • Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.

  • Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Urokinase-Type Plasminogen Activator (uPA) Chromogenic Assay

This protocol outlines a method to measure the inhibitory effect of this compound on uPA enzymatic activity.

a. Reagents:

  • Purified human uPA.

  • Plasminogen.

  • Chromogenic plasmin substrate (e.g., S-2251).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

  • This compound stock solution in DMSO.

b. Assay Procedure:

  • In a 96-well plate, add the assay buffer, uPA (e.g., 10 nM), and varying concentrations of this compound or DMSO.

  • Pre-incubate for 15 minutes at 37°C.

  • Add plasminogen (e.g., 0.1 µM) to each well.

  • Initiate the reaction by adding the chromogenic plasmin substrate (e.g., 0.3 mM).

  • Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every minute for 30-60 minutes.

  • The rate of change in absorbance is proportional to the uPA activity.

  • Calculate the initial reaction velocities (V₀) for each this compound concentration.

  • Determine the percentage of inhibition and calculate the IC50 value.

NHE1 Activity Assay using BCECF-AM

This protocol describes a fluorescence-based method to measure the activity of the Na+/H+ exchanger 1 and its inhibition by this compound.

a. Reagents:

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).

  • Pluronic F-127.

  • Na+-containing buffer (e.g., Hanks' Balanced Salt Solution with 140 mM NaCl, buffered with HEPES).

  • Na+-free buffer (substituting NaCl with N-methyl-D-glucamine chloride).

  • NH4Cl pulse solution (e.g., 20 mM NH4Cl in Na+-free buffer).

  • Nigericin and high K+ calibration buffers of known pH values (for calibration).

b. Cell Loading:

  • Plate cells on glass coverslips.

  • Load the cells with 2-5 µM BCECF-AM in the presence of 0.02% Pluronic F-127 in Na+-containing buffer for 30-60 minutes at 37°C.

  • Wash the cells to remove extracellular dye.

c. Measurement of pHi Recovery:

  • Mount the coverslip in a perfusion chamber on a fluorescence microscope.

  • Excite the cells alternately at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive, isosbestic point) and measure the emission at ~535 nm.

  • Perfuse the cells with Na+-free buffer to inhibit NHE1 activity.

  • Induce an acid load by a brief pulse with the NH4Cl solution followed by a switch back to Na+-free buffer.

  • Initiate pHi recovery by reintroducing the Na+-containing buffer.

  • Monitor the change in the fluorescence ratio (490/440) over time. The rate of increase in this ratio reflects the rate of pHi recovery, which is a measure of NHE1 activity.

  • To test the effect of this compound, add it to the Na+-containing buffer during the recovery phase.

d. Calibration:

  • At the end of each experiment, calibrate the fluorescence ratio to pHi values by perfusing the cells with high K+ buffers of different known pH values in the presence of the protonophore nigericin.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, visualize the key signaling pathways affected by this compound's off-target actions and a general workflow for identifying such effects.

Off_Target_Identification_Workflow cluster_screening Initial Screening cluster_validation Target Validation cluster_mechanism Mechanism of Action phenotypic_screening Phenotypic Screening (e.g., cell viability, migration) target_based_screening Target-Based Screening (e.g., kinase panel, receptor binding) phenotypic_screening->target_based_screening Identifies potential targets biochemical_assays Biochemical Assays (e.g., enzyme kinetics, SPR) target_based_screening->biochemical_assays Confirms direct interaction cellular_assays Cellular Assays (e.g., target engagement, pathway analysis) biochemical_assays->cellular_assays Validates cellular activity downstream_signaling Downstream Signaling Analysis (e.g., Western blot, transcriptomics) cellular_assays->downstream_signaling Elucidates pathway effects structural_biology Structural Biology (e.g., X-ray crystallography, cryo-EM) downstream_signaling->structural_biology Reveals binding mode

A general workflow for the identification and validation of drug off-target effects.

Amiloride_NHE1_Signaling This compound This compound nhe1 NHE1 This compound->nhe1 inhibits h_plus_out H+ Efflux nhe1->h_plus_out apoptosis Apoptosis nhe1->apoptosis inhibition leads to pHi_increase Intracellular pH (pHi) Increase h_plus_out->pHi_increase na_plus_in Na+ Influx na_plus_in->nhe1 proliferation Cell Proliferation pHi_increase->proliferation migration Cell Migration pHi_increase->migration

Inhibition of NHE1 signaling by this compound.

Amiloride_uPA_Signaling This compound This compound upa uPA This compound->upa inhibits plasmin Plasmin upa->plasmin activates plasminogen Plasminogen plasminogen->plasmin ecm_degradation ECM Degradation plasmin->ecm_degradation cell_invasion Cell Invasion ecm_degradation->cell_invasion metastasis Metastasis cell_invasion->metastasis

Inhibition of uPA signaling by this compound.

Conclusion

The off-target effects of this compound are extensive and pharmacologically significant. Its interactions with various ion transporters, kinases, and proteases underscore the importance of careful experimental design and data interpretation when using this compound as a research tool. For drug development professionals, understanding this polypharmacology is crucial for assessing the therapeutic potential and possible side effects of this compound and its analogs. This technical guide provides a foundational resource for navigating the complex off-target landscape of this compound, enabling more informed and rigorous scientific investigation. Further research into the nuanced mechanisms of these off-target interactions will continue to refine our understanding of this compound's cellular effects and may unveil new therapeutic opportunities.

References

Amiloride Analogs: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Amiloride, a potassium-sparing diuretic, has long been a valuable pharmacological tool for its ability to block the epithelial sodium channel (ENaC). Beyond its diuretic effects, this compound and its extensive family of analogs have been instrumental in elucidating the physiological roles of various ion transporters, most notably the Na+/H+ exchangers (NHE). The nuanced structural modifications of the this compound scaffold have paved the way for the development of analogs with enhanced potency and selectivity for specific targets, thereby providing researchers with powerful probes to investigate cellular processes and offering potential therapeutic avenues for a range of diseases, including hypertension, heart failure, and cancer.

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, focusing on their interactions with ENaC and NHE. It summarizes key quantitative data, details essential experimental protocols for assessing their activity, and visualizes the intricate signaling pathways and experimental workflows associated with these compounds.

Structure-Activity Relationship of this compound Analogs

The inhibitory activity and selectivity of this compound analogs are dictated by chemical modifications at three principal sites on the parent molecule: the pyrazine (B50134) ring, the acylguanidine group, and the 5-position amino group.

Pyrazine Ring Modifications (Positions 5 and 6)

Modifications to the pyrazine ring significantly impact the interaction of this compound analogs with their target ion channels.

  • Position 6: The substituent at the 6-position of the pyrazine ring is a critical determinant of the duration of the block of the epithelial Na+ channel (ENaC). The electronegativity of the substituent at this position plays a key role, with more electronegative groups generally leading to a longer-lasting block. For instance, halo-substitutions at the 6-position influence the off-rate constant of the block in the order of Cl < Br < I < F < H.[1] Substitution of the chlorine atom with hydrogen significantly decreases the stability of the drug-channel complex.[1]

  • Position 5: The 5-amino group acts as an electron donor and its replacement with hydrogen or chlorine affects both the on- and off-rates of ENaC blockade.[1] This suggests that the 5-amino group helps to stabilize the binding of the analog to the channel by influencing the electron density at the 6-position.[1] Hydrophobic substitutions on the 5-amino group have been shown to enhance antifungal activity, and analogs like 5-(N,N-hexamethylene)this compound (HMA) exhibit potent inhibition of Na+/H+ exchangers (NHEs) with minimal activity against ENaC.[2]

Acylguanidine and Side-Chain Modifications

The acylguanidine moiety and the side chain at the 2-position of the pyrazine ring are crucial for the initial interaction with the channel and for the overall potency of the analogs.

  • Guanidino Group: An unsubstituted guanidino group is essential for the inhibitory activity of this compound analogs on the Na+/H+ exchanger.[3] Substitution on the terminal nitrogen of the guanidino group generally results in a significant loss of activity.[3]

  • 2-Position Side Chain: Modifications to the side chain at the 2-position primarily influence the on-rate of channel blockade. Hydrophobic elongations of this side chain, as seen in benzamil, lead to a more stable blocking complex with ENaC, characterized by a lower off-rate.[4] This is thought to be due to the interaction of the added phenyl group with a hydrophobic region near the channel's binding site.[4]

Quantitative Data on this compound Analog Activity

The following tables summarize the inhibitory potency of various this compound analogs against the epithelial sodium channel (ENaC) and the Na+/H+ exchanger (NHE). This data is crucial for selecting the appropriate analog for specific research applications, allowing for the dissection of the roles of these two important ion transporters.

Table 1: Inhibitory Potency of this compound Analogs on the Epithelial Sodium Channel (ENaC)

CompoundModificationIC50 / Ki (µM)TargetReference
This compound-0.1 - 0.5 (IC50)ENaC[5]
BenzamilN-benzyl substitution on the guanidino nitrogen~0.01 - 0.05 (IC50)ENaC[6]
PhenamilN-phenyl substitution on the guanidino nitrogen~0.2 (IC50)ENaC[6]
Ethylisopropylthis compound (EIPA)N-ethyl-N-isopropyl substitution on the 5-amino group>10 (IC50)ENaC[2]
5-(N,N-Hexamethylene)this compound (HMA)N,N-hexamethylene substitution on the 5-amino groupHigh (minimal inhibition)ENaC[2]
6-Iodothis compoundIodine substitution at the 6-position0.088 (IC50)hASIC1a[5]

Table 2: Inhibitory Potency of this compound Analogs on the Na+/H+ Exchanger (NHE)

CompoundModificationIC50 / Ki (µM)TargetReference
This compound-3 - 1000 (IC50, depending on Na+ concentration)NHE[5]
5-(N-Ethyl-N-isopropyl)this compound (EIPA)N-ethyl-N-isopropyl substitution on the 5-amino group~0.04NHE1[7]
5-(N,N-Hexamethylene)this compound (HMA)N,N-hexamethylene substitution on the 5-amino groupNanomolar rangeNHE1[2]
5-Morpholino this compoundMorpholino substitution at the 5-position0.129 (IC50)NHE1[7]
5-(1,4-Oxazepine) this compound1,4-Oxazepine substitution at the 5-position0.085 (IC50)NHE1[7]
Pyrimidine Analog 24Pyrimidine substitution at the 6-position of HMA0.266 (IC50)NHE1[7]

Experimental Protocols

Accurate assessment of the inhibitory activity of this compound analogs is fundamental to SAR studies. The following are detailed methodologies for key experiments.

Measurement of ENaC Inhibition using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a robust method for characterizing the interaction of this compound analogs with ENaC expressed in a heterologous system.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNAs encoding the α, β, and γ subunits of ENaC.

  • Incubate the injected oocytes for 2-5 days at 16-18°C to allow for channel expression.

2. Two-Electrode Voltage Clamp Recording:

  • Place an oocyte in a recording chamber and perfuse with a standard bath solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

  • Clamp the membrane potential at a holding potential of -60 mV.

  • Record the whole-cell current, which represents the activity of the expressed ENaC channels.

3. Inhibition Assay:

  • Establish a stable baseline current.

  • Perfuse the oocyte with increasing concentrations of the this compound analog.

  • Allow the current to reach a steady state at each concentration.

  • After the highest concentration, wash out the analog to observe current recovery.

  • At the end of the experiment, apply a saturating concentration of this compound (e.g., 100 µM) to determine the total ENaC-mediated current.

4. Data Analysis:

  • Calculate the percentage of current inhibition at each analog concentration.

  • Plot the percent inhibition against the log of the analog concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

cluster_prep Oocyte Preparation cluster_recording TEVC Recording cluster_assay Inhibition Assay cluster_analysis Data Analysis Oocyte Xenopus Oocyte cRNA ENaC cRNA (α, β, γ subunits) InjectedOocyte Injected Oocyte cRNA->InjectedOocyte Microinjection Chamber Recording Chamber InjectedOocyte->Chamber Electrodes Voltage & Current Microelectrodes Chamber->Electrodes Impale Amplifier Voltage Clamp Amplifier Electrodes->Amplifier Connect Baseline Record Baseline Current Amplifier->Baseline Analog Apply this compound Analog (various conc.) Baseline->Analog Washout Washout Analog->Washout Data Data Acquisition Washout->Data Plot Plot % Inhibition vs. [Analog] Data->Plot Fit Dose-Response Curve Plot->Fit IC50 Determine IC50 Fit->IC50 cluster_prep Cell Preparation cluster_acid Acidification cluster_measurement pHi Measurement cluster_analysis Data Analysis Cells Cultured Cells Dye BCECF-AM LoadedCells Dye-Loaded Cells Dye->LoadedCells Incubation Ammonium NH4Cl Prepulse LoadedCells->Ammonium AcidifiedCells Acidified Cells Ammonium->AcidifiedCells Microscopy Fluorescence Microscopy AcidifiedCells->Microscopy Control pHi Recovery (Control) Microscopy->Control Analog pHi Recovery (+ Analog) Microscopy->Analog Rate Calculate Recovery Rate Control->Rate Analog->Rate Inhibition Determine % Inhibition Rate->Inhibition Plot Dose-Response Plot Inhibition->Plot IC50 Calculate IC50 Plot->IC50 ET1 Endothelin-1 (ET-1) ETBR Endothelin B Receptor (ETBR) ET1->ETBR Binds G_protein G-protein ETBR->G_protein Activates Src Src Family Kinases G_protein->Src Activates ENaC Epithelial Sodium Channel (ENaC) Src->ENaC Phosphorylates & Inhibits Inhibition Inhibition of Na+ influx ENaC->Inhibition AmilorideAnalog This compound Analog (e.g., EIPA, HMA) NHE1 Na+/H+ Exchanger 1 (NHE1) AmilorideAnalog->NHE1 Inhibits pHi_decrease Intracellular pH Decrease (Acidification) NHE1->pHi_decrease Prevents H+ extrusion Bax Bax (pro-apoptotic) Upregulation pHi_decrease->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation pHi_decrease->Bcl2 RIPK3 RIPK3 Activation pHi_decrease->RIPK3 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Autophagy Autophagy Induction RIPK3->Autophagy CellDeath Programmed Cell Death RIPK3->CellDeath

References

Preclinical Research on Amiloride for Cystic Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] The CFTR protein functions as a chloride and bicarbonate channel on the apical surface of epithelial cells.[1][3] Its dysfunction leads to impaired anion secretion and, critically, a secondary hyperabsorption of sodium through the epithelial sodium channel (ENaC).[1][3][4] This ion transport imbalance results in the depletion of the airway surface liquid (ASL) layer, leading to viscous mucus, impaired mucociliary clearance, chronic infection, and progressive lung disease, which are the primary causes of morbidity and mortality in CF patients.[1][5]

Amiloride is a potassium-sparing diuretic that directly blocks the ENaC.[6][7][8] Its therapeutic rationale in CF is to inhibit the excessive sodium and water absorption from the airways, thereby rehydrating the ASL, improving mucus properties, and restoring mucociliary clearance.[9][10] This technical guide provides an in-depth overview of the preclinical research that has investigated the potential of this compound as a therapy for cystic fibrosis, focusing on its mechanism of action, the experimental models and protocols used for its evaluation, and the quantitative outcomes of these studies.

Mechanism of Action of this compound in Cystic Fibrosis Airways

In a healthy airway epithelium, the CFTR protein regulates ENaC activity, inhibiting excessive sodium absorption.[3][11] In cystic fibrosis, the absence of functional CFTR leads to the disinhibition of ENaC, causing sodium hyperabsorption.[1][3][11] This creates an osmotic gradient that drives water out of the airway surface liquid, leading to its depletion. This compound directly binds to and blocks the pore of the ENaC, thus inhibiting the influx of sodium ions into the epithelial cells. This blockade is expected to reduce the osmotic drive for water reabsorption, thereby preserving or increasing the ASL volume and facilitating mucus clearance.

cluster_0 Normal Airway Epithelium cluster_1 Cystic Fibrosis Airway Epithelium CFTR_N Functional CFTR ENaC_N ENaC CFTR_N->ENaC_N Inhibits Na_N Na+ Absorption ENaC_N->Na_N Mediates ASL_N Hydrated ASL (Normal Mucociliary Clearance) Na_N->ASL_N Maintains Balance CFTR_CF Dysfunctional CFTR ENaC_CF Overactive ENaC CFTR_CF->ENaC_CF No Inhibition Na_CF Na+ Hyperabsorption ENaC_CF->Na_CF Mediates ASL_CF Dehydrated ASL (Impaired Mucociliary Clearance) Na_CF->ASL_CF Causes This compound This compound This compound->ENaC_CF Blocks

Caption: this compound's mechanism in CF airways.

Key Preclinical Experiments and Protocols

The preclinical evaluation of this compound has relied on a variety of in vitro and in vivo models that replicate the ion transport defects seen in CF.

Nasal Potential Difference (NPD) Measurement

NPD measurement is a crucial in vivo bioassay that assesses ion transport across the nasal epithelium, which reflects the bioelectric properties of the lower airways.[12][13][14] It is used to differentiate between CF patients and healthy individuals and to evaluate the efficacy of ion transport-modulating therapies.[12][15]

Experimental Protocol:

  • Subject Preparation: The test is performed on anesthetized subjects (e.g., mice) or awake humans.[13] A reference electrode is placed subcutaneously on the forearm (for humans) or an appropriate location on animal models.[15]

  • Catheter Placement: A double-lumen catheter is inserted into the nasal cavity.[13][16] One lumen is used to perfuse a series of solutions onto the nasal mucosa, while the other, connected to a high-impedance voltmeter, serves as the exploring electrode to measure the potential difference.[15]

  • Perfusion Sequence: The nasal epithelium is sequentially perfused with different solutions to isolate the activity of specific ion channels:[14][17]

    • Basal Ringer's Solution: To establish a baseline potential difference. In CF, this basal potential is significantly more negative due to Na+ hyperabsorption.[15]

    • Ringer's + this compound (100 µM): this compound is added to block ENaC. The magnitude of the voltage change (depolarization) reflects the level of ENaC-mediated Na+ transport. This change is much larger in CF subjects.[4][15]

    • Chloride-Free Solution + this compound: This solution creates a gradient that drives chloride secretion.

    • Chloride-Free Solution + this compound + cAMP Agonist (e.g., Isoproterenol or Forskolin): A cAMP agonist is added to activate CFTR. The resulting repolarization of the potential difference indicates CFTR-mediated chloride secretion, a response that is absent or greatly diminished in CF subjects.[12]

start Start NPD Measurement step1 Establish Baseline PD (Perfuse Ringer's Solution) start->step1 Measure V_base step2 Inhibit ENaC (Perfuse Ringer's + this compound) step1->step2 Measure ΔV_this compound step3 Create Cl- Gradient (Perfuse Cl--Free + this compound) step2->step3 Measure V_lowCl step4 Activate CFTR (Add Forskolin/Isoproterenol) step3->step4 Measure ΔV_cAMP end End Measurement & Analyze step4->end

Caption: Experimental workflow for Nasal Potential Difference (NPD) measurement.
Short-Circuit Current (Isc) Measurement in Ussing Chambers

This in vitro technique is used on primary human bronchial epithelial (hBE) cells cultured from CF donors.[18] It directly measures active ion transport across the epithelial monolayer.

Experimental Protocol:

  • Cell Culture: hBE cells are grown on permeable supports (e.g., Transwell inserts) under air-liquid interface conditions to achieve a polarized, differentiated monolayer.[18]

  • Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides into two fluid-filled compartments. Voltage and current electrodes are placed in each compartment.

  • Measurement: The transepithelial voltage is clamped to zero, and the current required to maintain this clamp (the short-circuit current, or Isc) is measured. This Isc is equivalent to the net active ion transport.

  • Pharmacological Manipulation: Similar to NPD, a sequence of inhibitors and activators is added to dissect the contributions of different channels. This compound is added to the apical side to quantify the ENaC-mediated current (INa), which is observed as a significant drop in Isc.[18]

Airway Surface Liquid (ASL) Height and Mucociliary Clearance (MCC) Assays

These assays directly assess the physiological consequences of correcting ion transport.

  • ASL Height: In in vitro cultures, ASL height can be measured using techniques like confocal microscopy after adding a fluorescent dye (e.g., Texas Red-dextran) to the apical liquid.[19] A therapeutic effect of this compound would be demonstrated by an increase in ASL height.

  • Mucociliary Clearance (MCC): In animal models or human subjects, MCC is often measured by tracking the movement of inhaled radiolabeled particles (e.g., [99mTc]-labeled albumin or iron oxide) using a gamma camera.[20][21] An improvement in clearance rates after this compound administration indicates therapeutic benefit.[9][20]

Quantitative Data from Preclinical and Early Clinical Studies

The following tables summarize key quantitative findings from preclinical and related clinical research on this compound.

Table 1: Effect of this compound on Epithelial Ion Transport

Model SystemMeasurementBaseline Value (CF)Value after this compoundKey FindingReference
Human Nasal EpitheliumNasal Potential Difference (PD)Significantly more negative than normal controlsPD significantly reduced (depolarized)Confirms ENaC hyperfunction in CF airways and effective blockade by this compound.[7][15]
CF Mouse ModelsNasal Potential Difference (PD)Increased baseline PDPD largely decreasedMurine models replicate the Na+ hyperabsorption characteristic of human CF.[4][4]
CF Human Bronchial Epithelial (hBE) CellsShort-Circuit Current (Isc)Isc of 85.9 ± 7.9 μA/cm²87% inhibition of INaDemonstrates potent inhibition of Na+ current in primary CF airway cells.[18]
Cultured CF Sweat GlandsKd for this compound1.07 µMN/ACF epithelia show altered, lower sensitivity to this compound compared to normal controls (0.64 µM).[22][22]

Table 2: Effect of this compound on ASL and Mucociliary Clearance

Model/SubjectInterventionOutcome MeasureResultKey FindingReference
βENaC-Overexpressing MicePreventive this compound TherapyMorbidity and MortalityReduced morbidity and mortalityEarly inhibition of Na+ absorption prevents the development of CF-like lung disease in a key animal model.[1][3][1][3]
Adult CF PatientsInhaled this compound (single dose)Mucociliary Clearance (MC)Significant increase in MC vs. salineAcute this compound administration can improve mucus clearance.[23]
Adult CF PatientsInhaled UTP + this compoundPeripheral Mucociliary Clearance RateIncreased from 0.30 to 0.51 %/min (near normal)Combination therapy can normalize mucociliary clearance in the short term.[20][20]
Adult CF PatientsLong-term Inhaled this compoundSputum Viscosity & ElasticityImproved towards normal valuesSuggests a beneficial effect on the rheological properties of airway secretions.[9][24][9][24]
Adult CF PatientsLong-term Inhaled this compoundRate of FVC DeclineReduced from 3.39 to 1.44 ml/dayA pilot study suggested this compound could slow the progression of lung function decline.[9][24][9][24]

This compound in Combination Therapies

Given this compound's direct effect on ENaC, it has been explored in combination with other therapies aimed at hydrating the airway surface.

  • Hypertonic Saline: Hypertonic saline works by creating an osmotic gradient to draw water into the airways. It was hypothesized that this compound would prolong this effect by preventing the reabsorption of the rehydrated fluid.[18] However, some studies found that pretreatment with this compound paradoxically abolished the beneficial effects of hypertonic saline in CF cells.[3][18] This has been controversially attributed to a potential off-target inhibition of aquaporin water channels by this compound, though this mechanism is debated.[5]

  • CFTR Modulators: With the advent of highly effective CFTR modulators that partially restore CFTR function, the role of ENaC inhibition is being reconsidered.[25] Restoring CFTR function can secondarily decrease ENaC activity.[26] However, since CFTR restoration is often incomplete, a combination approach with an ENaC blocker might provide additional benefits, a concept that warrants further preclinical and clinical investigation.

Limitations and Future Directions

Despite the strong preclinical rationale, inhaled this compound failed to show significant, consistent benefits in larger clinical trials.[3][27] The primary limitation is its short duration of action, requiring frequent dosing (e.g., four times daily) to maintain ENaC blockade.[6][9] This has spurred research into longer-acting this compound analogs designed to provide sustained ENaC inhibition in the airways.

Conclusion

Preclinical research has unequivocally established the role of ENaC hyperabsorption in the pathophysiology of cystic fibrosis lung disease. This compound effectively blocks this channel, leading to demonstrable improvements in ion transport, airway surface liquid hydration, and mucociliary clearance in a variety of in vitro and in vivo models. While this compound itself has not translated into a successful standalone therapy, primarily due to its pharmacokinetic limitations, the extensive preclinical work has validated ENaC as a critical therapeutic target. This foundational research continues to guide the development of new-generation, longer-acting ENaC inhibitors that may yet play a significant role in the therapeutic arsenal (B13267) for cystic fibrosis, potentially in combination with CFTR modulators.

References

Investigating Amiloride's Potential in Cancer Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiloride, a potassium-sparing diuretic, is emerging as a compelling candidate for anticancer therapy. Beyond its established role in managing hypertension, a growing body of preclinical evidence highlights its ability to disrupt key cellular processes that drive tumor progression. This technical guide provides a comprehensive overview of this compound's mechanisms of action, summarizing quantitative data from pivotal studies, detailing experimental protocols for its investigation, and visualizing the intricate signaling pathways it modulates. The primary anticancer effects of this compound are attributed to its inhibition of the sodium-hydrogen exchanger 1 (NHE1) and the urokinase-type plasminogen activator (uPA), leading to the disruption of pH homeostasis, reduced cell proliferation, and impaired metastasis. This document aims to equip researchers and drug development professionals with the foundational knowledge to explore the full therapeutic potential of this compound in oncology.

Core Mechanisms of Anti-Cancer Activity

This compound's anticancer properties stem from its ability to interfere with fundamental cellular machinery that is often dysregulated in cancer.

Inhibition of Sodium-Hydrogen Exchanger 1 (NHE1)

Cancer cells are characterized by a reversed pH gradient, maintaining an alkaline intracellular environment (pHi) while fostering an acidic tumor microenvironment. This is largely orchestrated by the overexpression and hyperactivity of NHE1, a membrane protein that expels protons from the cell. This compound directly inhibits NHE1, leading to intracellular acidification.[1][2][3] This disruption of pH dynamics has several downstream consequences:

  • Inhibition of Proliferation and Metastasis: The altered intracellular pH environment created by this compound can impede the activity of enzymes and signaling proteins that are crucial for cell growth and division.[1]

  • Induction of Apoptosis: Intracellular acidification is a known trigger for programmed cell death. This compound has been shown to induce apoptosis in various cancer cell lines, in part through its effect on pHi.[4][5]

  • Sensitization to Chemotherapy: By altering the cellular environment, this compound can enhance the efficacy of conventional chemotherapeutic agents.

Inhibition of Urokinase-Type Plasminogen Activator (uPA)

The uPA system is a critical component of the enzymatic cascade that facilitates the breakdown of the extracellular matrix (ECM), a key step in tumor invasion and metastasis.[1] this compound has been shown to be a competitive inhibitor of uPA, with a Ki of 7 μM, preventing the conversion of plasminogen to plasmin, a potent protease that degrades the ECM.[6][7] By inhibiting uPA, this compound can:

  • Reduce Cancer Cell Invasion and Migration: Studies have demonstrated that this compound can significantly decrease the invasive and migratory capabilities of cancer cells.

  • Suppress Metastasis: By hindering the degradation of the ECM, this compound can limit the ability of cancer cells to spread to distant sites.

Data Presentation: Efficacy of this compound In Vitro and In Vivo

The following tables summarize the quantitative data from various preclinical studies, showcasing the anticancer effects of this compound.

Table 1: In Vitro Efficacy of this compound
Cancer TypeCell LineAssay TypeIC50 Value / EffectReference(s)
Breast CancerMDA-MB-231Cytotoxicity~100-200 µM[8]
Breast CancerSKBR3Cytotoxicity~100-200 µM[8]
Breast CancerMCF7Cytotoxicity~100-200 µM[8]
Colon CancerHT-29Growth Inhibition43% inhibition at 400 µM after 4 days[9]
Liver CancerH6 HepatomaGrowth InhibitionDose-dependent inhibition[10]
Lung CancerNCI-H1975ProliferationInhibition at 12.5-100 µmol/L[11]
Multiple MyelomaVariousApoptosis InductionDose-dependent induction[12]
Prostate Cancer-uPA InhibitionKi = 7 μM[6][7]
Table 2: In Vivo Efficacy of this compound
Cancer TypeAnimal ModelDosageEffectReference(s)
Liver CancerMice1.0 µg/g body weightInhibited tumor growth and cell proliferation[10]
Mammary AdenocarcinomaMiceDose-dependentInhibited tumor growth[10]
Multiple MyelomaMice10 mg/kg and 15 mg/kgAnti-myeloma activity[12]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

amiloride_mechanism This compound This compound NHE1 NHE1 This compound->NHE1 Inhibits uPA uPA This compound->uPA Inhibits H_ion Intracellular H+ NHE1->H_ion Extrudes Plasminogen Plasminogen uPA->Plasminogen pH_decrease Intracellular Acidification H_ion->pH_decrease Proliferation Cell Proliferation pH_decrease->Proliferation Inhibits Apoptosis Apoptosis pH_decrease->Apoptosis Induces Metastasis Metastasis Proliferation->Metastasis Plasmin Plasmin Plasminogen->Plasmin Activates ECM_degradation ECM Degradation Plasmin->ECM_degradation Promotes ECM_degradation->Metastasis Leads to

This compound's dual inhibitory mechanism on NHE1 and uPA.

amiloride_her2_erbb3 This compound This compound ErbB3_nuc Nuclear ErbB3 This compound->ErbB3_nuc Prevents nuclear translocation ErbB3_mem Membrane ErbB3 ErbB3_nuc->ErbB3_mem Dimer HER2-ErbB3 Heterodimer ErbB3_mem->Dimer HER2 HER2 HER2->Dimer Signaling Downstream Signaling (AKT, ERK) Dimer->Signaling Activates Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes

This compound's modulation of the HER2/ErbB3 signaling pathway.

matrigel_workflow start Start: Seed cells in serum-free medium add_this compound Add this compound to upper chamber start->add_this compound chemoattractant Add chemoattractant to lower chamber add_this compound->chemoattractant incubate Incubate for 24-48h chemoattractant->incubate remove_cells Remove non-invading cells from upper surface incubate->remove_cells fix_stain Fix and stain invading cells on lower surface remove_cells->fix_stain quantify Quantify invaded cells (microscopy) fix_stain->quantify end End: Analyze results quantify->end

Experimental workflow for a Matrigel invasion assay.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anticancer effects of this compound.

Intracellular pH Measurement (NHE1 Activity Assay)

This protocol describes how to measure changes in intracellular pH (pHi) using the fluorescent dye BCECF-AM, which is a common method to assess NHE1 activity.[13][14][15][16][17]

Materials:

  • Cancer cell line of interest

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Hanks' Balanced Salt Solution (HBSS)

  • Ammonium chloride (NH4Cl) solution

  • This compound

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and grow to confluency.

  • Dye Loading: Wash cells with HBSS and then incubate with 2-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with HBSS to remove extracellular dye.

  • Acid Loading: Induce an acid load by incubating the cells with a NH4Cl solution (e.g., 20 mM) in HBSS for a short period, followed by washing with a sodium-free buffer.

  • Treatment: Add HBSS containing different concentrations of this compound to the wells.

  • Measurement: Immediately begin monitoring the fluorescence ratio at excitation wavelengths of ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive), with emission at ~535 nm.

  • Analysis: The rate of pHi recovery is indicative of NHE1 activity. A decrease in the rate of recovery in the presence of this compound demonstrates its inhibitory effect.

Urokinase-Type Plasminogen Activator (uPA) Activity Assay

This protocol outlines a chromogenic assay to measure the enzymatic activity of uPA and its inhibition by this compound.[18][19][20]

Materials:

  • Purified human uPA

  • Plasminogen

  • Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

  • Tris buffer (pH 8.8)

  • This compound

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing Tris buffer, plasminogen, and the chromogenic substrate.

  • Inhibitor Addition: Add varying concentrations of this compound to the designated wells.

  • Enzyme Addition: Initiate the reaction by adding a fixed concentration of uPA to all wells.

  • Incubation: Incubate the plate at 37°C.

  • Measurement: Measure the absorbance at 405 nm at regular intervals. The rate of increase in absorbance is proportional to the rate of p-nitroaniline (pNA) release, which reflects uPA activity.

  • Analysis: Plot the rate of reaction against the this compound concentration to determine the inhibitory effect and calculate the IC50 or Ki value.

Matrigel Invasion Assay

This assay is used to assess the effect of this compound on the invasive potential of cancer cells.[21]

Materials:

  • Cancer cell line of interest

  • Matrigel-coated transwell inserts (8 µm pore size)

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency and then serum-starve them overnight.

  • Seeding: Resuspend the cells in serum-free medium and seed them into the upper chamber of the Matrigel-coated inserts. Add this compound at the desired concentrations to the upper chamber.

  • Chemoattraction: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol and then stain with crystal violet.

  • Quantification: Count the number of stained, invaded cells in several random fields under a microscope. A reduction in the number of invaded cells in the presence of this compound indicates its anti-invasive effect.

Western Blot for Apoptosis-Related Proteins

This protocol can be used to analyze the effect of this compound on the expression levels of key proteins involved in apoptosis.[22]

Materials:

  • Cancer cells treated with and without this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspases) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated and control cells and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometry can be used to quantify the changes in the expression levels of the target proteins in response to this compound treatment.

Conclusion

This compound presents a promising avenue for cancer therapy due to its multifaceted mechanisms of action that target key vulnerabilities of cancer cells. Its ability to inhibit both NHE1 and uPA, leading to the disruption of critical cellular processes, has been substantiated by a growing body of preclinical data. The well-established safety profile of this compound as a diuretic further enhances its appeal for repurposing in oncology. This technical guide provides a solid foundation for researchers and drug development professionals to further investigate and harness the anticancer potential of this compound, with the ultimate goal of translating these preclinical findings into effective clinical strategies.

References

An In-depth Technical Guide on Amiloride's Effect on Intracellular pH Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Tenets of Amiloride Action on Intracellular pH

This compound, a potassium-sparing diuretic, plays a significant role in the regulation of intracellular pH (pHi) primarily through its potent inhibition of the plasma membrane Na+/H+ exchanger (NHE).[1][2][3] This exchanger is a crucial mechanism for extruding protons from the cell, thereby maintaining pHi homeostasis. By blocking the NHE, this compound leads to an accumulation of intracellular protons and a subsequent decrease in pHi.[1] This alteration in pHi can have profound effects on various cellular processes, including cell proliferation, apoptosis, and ion transport.

The primary molecular target of this compound in the context of pHi regulation is the NHE, particularly the ubiquitous NHE-1 isoform.[2][4] this compound and its more potent analogs, such as 5-(N,N-dimethyl)this compound (DMA), 5-(N-methyl-N-isobutyl)this compound (MIBA), and 5-(N-ethyl-N-isopropyl)this compound (EIPA), are widely used as pharmacological tools to study the physiological roles of the NHE.[5] Beyond its effect on NHE, this compound also blocks epithelial sodium channels (ENaC), which is its primary mechanism of action as a diuretic.[2][6][7][8]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the effects of this compound and its analogs on various parameters related to intracellular pH regulation.

Table 1: Inhibitory Potency of this compound and its Analogs on Na+/H+ Exchanger (NHE)

CompoundRelative Potency vs. This compoundReference
This compound1x[5]
5-(N,N-dimethyl)this compound (DMA)~20x[5]
5-(N-methyl-N-isobutyl)this compound (MIBA)~100x[5]
5-(N-ethyl-N-isopropyl)this compound (EIPA)~200x[5]

Table 2: IC50 Values of this compound and Analogs for NHE1 and uPA

CompoundNHE1 IC50 (nM)uPA IC50 (nM)Reference
This compound3,000-[9]
Pyrimidine 24266175[10][11]
Methoxypyrimidine 2612,29086[10][11]
5-morpholino 2912910,949[10][11]
5-(1,4-oxazepine) 30855,715[10][11]

Table 3: Effect of this compound on Intracellular pH (pHi)

Cell TypeThis compound ConcentrationpHi ChangeReference
SCK mouse mammary tumor cells0.5 mMSignificant decrease[1]
Rat islets0.1 mM (in the presence of 2.8 mmol/L glucose)Decrease of 0.14 units[12]

Experimental Protocols

A common method to determine intracellular pH and the effect of inhibitors like this compound is through fluorescence microscopy using pH-sensitive dyes.

Protocol: Measurement of Intracellular pH using BCECF-AM

  • Cell Culture: Plate cells on glass coverslips and grow to the desired confluency in a suitable culture medium.

  • Dye Loading:

    • Prepare a stock solution of the acetoxymethyl ester form of the pH-sensitive fluorescent dye, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF-AM), in anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • Wash the cells with a bicarbonate-free buffer (e.g., HEPES-buffered saline).

    • Incubate the cells with BCECF-AM in the buffer for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to enter the cells and be cleaved by intracellular esterases into its active, pH-sensitive form.

  • Fluorescence Measurement:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the BCECF-loaded cells at two wavelengths: one that is pH-sensitive (e.g., 490 nm) and one that is relatively pH-insensitive (isosbestic point, e.g., 440 nm).

    • Capture the fluorescence emission at a specific wavelength (e.g., 530 nm).

  • Calibration:

    • At the end of each experiment, calibrate the fluorescence ratio to pHi values.

    • Perfuse the cells with a series of calibration buffers of known pH containing a K+/H+ ionophore like nigericin. This equilibrates the intracellular and extracellular pH.

    • Generate a calibration curve by plotting the fluorescence ratio against the corresponding buffer pH.

  • This compound Treatment:

    • Perfuse the cells with the buffer.

    • Induce an intracellular acid load if necessary (e.g., using the ammonium (B1175870) prepulse technique).

    • Add this compound or its analogs at the desired concentration to the perfusion buffer and record the changes in the fluorescence ratio over time.

    • Convert the fluorescence ratio to pHi using the calibration curve to determine the effect of this compound on pHi recovery from an acid load.

Visualizations

Mechanism of this compound Action on NHE

amiloride_action cluster_membrane Cell Membrane NHE Na+/H+ Exchanger (NHE) Inactive Intracellular_H H+ NHE->Intracellular_H Efflux (Blocked) This compound This compound This compound->NHE:port Extracellular_Na Na+ Extracellular_Na->NHE Influx pHi_decrease Intracellular pH Decreases Intracellular_H->pHi_decrease

Caption: this compound inhibits the Na+/H+ exchanger, blocking H+ efflux and causing a decrease in intracellular pH.

Experimental Workflow for Measuring pHi Changes

experimental_workflow Start Start Cell_Culture Culture cells on coverslips Start->Cell_Culture Dye_Loading Load cells with BCECF-AM Cell_Culture->Dye_Loading Fluorescence_Measurement Mount on microscope and measure baseline fluorescence ratio Dye_Loading->Fluorescence_Measurement Acid_Load Induce intracellular acid load (optional) Fluorescence_Measurement->Acid_Load Amiloride_Treatment Perfuse with this compound Acid_Load->Amiloride_Treatment Record_Data Record fluorescence ratio changes Amiloride_Treatment->Record_Data Calibration Calibrate fluorescence ratio to pHi Record_Data->Calibration Analyze_Data Analyze and quantify pHi changes Calibration->Analyze_Data End End Analyze_Data->End

Caption: Workflow for measuring this compound's effect on intracellular pH using fluorescence microscopy.

Signaling Consequences of this compound-Induced pHi Decrease

signaling_pathway This compound This compound NHE_Inhibition Na+/H+ Exchanger Inhibition This compound->NHE_Inhibition pHi_Decrease Intracellular pH Decrease NHE_Inhibition->pHi_Decrease Enzyme_Activity Altered Enzyme Activity pHi_Decrease->Enzyme_Activity Ion_Transport Modified Ion Transport pHi_Decrease->Ion_Transport Gene_Expression Changes in Gene Expression pHi_Decrease->Gene_Expression Cellular_Response Cellular Responses (e.g., Apoptosis, Proliferation) Enzyme_Activity->Cellular_Response Ion_Transport->Cellular_Response Gene_Expression->Cellular_Response

Caption: Downstream signaling effects resulting from this compound-induced intracellular pH decrease.

References

The Neuroprotective Potential of Amiloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth overview of the neuroprotective properties of Amiloride as demonstrated in various preclinical disease models. It details the underlying mechanisms of action, summarizes key quantitative outcomes, and outlines the experimental protocols employed in seminal studies.

Introduction: Repurposing a Diuretic for Neuroprotection

This compound, a potassium-sparing diuretic clinically used since 1967 for managing hypertension and heart failure, has garnered significant attention for its neuroprotective capabilities.[1][2][3] Its therapeutic potential in neurological disorders stems from its ability to inhibit specific ion channels that play a critical role in the pathophysiology of neuronal injury.[4] This guide synthesizes the current state of research on this compound's neuroprotective effects, focusing on its mechanism of action and its efficacy in models of ischemic stroke, Parkinson's disease, spinal cord injury, and other neurological conditions. The primary mechanism involves the blockade of acid-sensing ion channels (ASICs), which are key mediators of acidosis-induced neuronal damage.[4][5]

Core Mechanism of Action: Inhibition of Acid-Sensing Ion Channels (ASICs)

The neuroprotective effects of this compound are largely attributed to its role as a non-selective inhibitor of acid-sensing ion channels (ASICs), particularly the ASIC1a subunit, which is highly expressed in the brain.[5][6] In pathological conditions such as cerebral ischemia, tissue acidosis leads to the activation of ASIC1a.[7] This activation opens the channel, allowing for a significant influx of Ca²⁺ into the neuron. The resulting intracellular calcium overload triggers a cascade of detrimental events, including the activation of calcium-dependent calpains. These proteases then degrade essential structural proteins like α-fodrin and microtubule-associated protein 2 (MAP2), leading to cytoskeletal breakdown, morphological changes, and ultimately, neuronal apoptosis or necrosis.[8]

This compound exerts its neuroprotective effect by directly blocking the ASIC1a channel, thereby preventing the initial influx of calcium.[5] This action mitigates the downstream toxic cascade, preserving neuronal integrity and function. Beyond ASIC inhibition, this compound also blocks Na⁺/H⁺ exchangers (NHE) and Na⁺/Ca²⁺ exchangers (NCX), which can further contribute to reducing intracellular cation overload in pathological states.[1]

G cluster_0 Pathological Condition (e.g., Ischemia) cluster_1 Neuronal Membrane cluster_2 Downstream Neurotoxic Cascade Acidosis Tissue Acidosis (Low Extracellular pH) ASIC1a ASIC1a Channel Acidosis->ASIC1a Activates Ca_Influx Ca²⁺ Influx ASIC1a->Ca_Influx Permits Calpain Calpain Activation Ca_Influx->Calpain Protein_Deg Degradation of α-fodrin & MAP2 Calpain->Protein_Deg Death Neuronal Death Protein_Deg->Death This compound This compound This compound->ASIC1a Inhibits

Caption: this compound's primary neuroprotective signaling pathway.

Efficacy of this compound in Preclinical Disease Models

This compound has demonstrated neuroprotective effects across a range of disease models. The following sections provide quantitative data and experimental methodologies for key indications.

Ischemic Stroke

In models of focal cerebral ischemia, this compound reduces infarct volume and mitigates oxidative stress. Its action against acidosis, a key feature of the ischemic penumbra, makes it a compelling therapeutic candidate.[9]

Table 1: Quantitative Outcomes of this compound in Stroke Models

ModelSpeciesThis compound TreatmentOutcome MeasureResultReference
MCAOMouseBenzamil (analog), 1 mg/kg, i.p.Infarct VolumeSignificant reduction[9]
MCAORat0.91 & 1.82 mg/kg, p.o.TBARS LevelsSignificant reduction[10][11]
MCAORat0.91 & 1.82 mg/kg, p.o.Glutathione (B108866) LevelsSignificant elevation[10]
SHRSPRat1 mg/kg/day in drinking waterSurvivalIncreased survival to 20 weeks vs. 16.4 weeks in controls[12]
SHRSPRat1 mg/kg/day in drinking waterProteinuria at 12 weeks15 ± 2 mg/day vs. 119 ± 24 mg/day in controls[12]

MCAO: Middle Cerebral Artery Occlusion; i.p.: Intraperitoneal; p.o.: Oral; TBARS: Thiobarbituric Acid Reactive Substances; SHRSP: Stroke-Prone Spontaneously Hypertensive Rats.

Experimental Protocol: MCAO Model A common protocol for inducing focal cerebral ischemia is the Middle Cerebral Artery Occlusion (MCAO) model.[10][11]

  • Animal Model: Male Wistar rats (250-300g) are typically used.

  • Anesthesia: Anesthesia is induced, for example, with chloral (B1216628) hydrate.

  • Surgical Procedure: The right common carotid artery is exposed, and the external carotid artery is ligated. A 4-0 monofilament nylon suture with a rounded tip is introduced into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Occlusion & Reperfusion: The suture remains in place for a set duration (e.g., 2 hours) to induce ischemia, after which it is withdrawn to allow for reperfusion (e.g., for 22 hours).

  • This compound Administration: this compound is administered, for instance, orally (p.o.) via gavage at specified doses (e.g., 0.91 and 1.82 mg/kg) prior to the MCAO procedure.[11]

  • Outcome Assessment: Following the reperfusion period, animals undergo behavioral testing. Subsequently, brains are harvested for analysis of infarct volume (e.g., using TTC staining) and biochemical assays for oxidative stress markers (e.g., TBARS, glutathione levels).[10]

Parkinson's Disease

Cerebral lactic acidosis is also implicated in Parkinson's disease (PD). This compound has shown promise in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of PD by protecting dopaminergic neurons in the substantia nigra.[4]

Table 2: Quantitative Outcomes of this compound in a Parkinson's Disease Model

ModelSpeciesThis compound TreatmentOutcome MeasureResultReference
MPTPMouse10 mg/kg, i.p.Striatal Dopamine (B1211576) LevelsAttenuated MPTP-induced reduction[4]
MPTPMouse10 mg/kg, i.p.Striatal DAT BindingAttenuated MPTP-induced reduction[4]
MPTPMouse10 mg/kg, i.p.TH ImmunohistochemistryAttenuated MPTP-induced reduction[4]
MPTPMouse10 mg/kg, i.p.Dopaminergic Cell Bodies (SNc)Preserved from MPTP-induced degeneration[4][13]

MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; DAT: Dopamine Transporter; TH: Tyrosine Hydroxylase; SNc: Substantia Nigra pars compacta.

Experimental Protocol: MPTP Model

  • Animal Model: Male C57BL/6 mice are commonly used.[4]

  • MPTP Administration: Animals receive multiple intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg each) at set intervals to induce parkinsonian neurodegeneration.

  • This compound Administration: this compound (e.g., 10 mg/kg, i.p.) is administered daily, starting before the first MPTP injection and continuing for the duration of the experiment.[4]

  • Tissue Processing: A number of days after the final MPTP injection, animals are euthanized, and brains are collected.

  • Outcome Assessment: Brain tissue is analyzed via immunohistochemistry for tyrosine hydroxylase (TH) and dopamine transporter (DAT) to quantify the loss of dopaminergic neurons and terminals. Striatal tissue is analyzed for dopamine levels via HPLC and for DAT density via radioligand binding assays.[4]

Spinal Cord Injury (SCI)

In a clinically relevant model of contusion SCI, this compound treatment has been shown to improve functional recovery and preserve myelin.[1]

Table 3: Quantitative Outcomes of this compound in a Spinal Cord Injury Model

ModelSpeciesThis compound TreatmentOutcome MeasureResultReference
Contusion SCIRat10 mg/kg/day, i.p. (24h to 35d post-injury)Hindlimb Locomotor Ability (BBB score)Significant improvement at 21, 28, and 35 days post-injury[1]
Contusion SCIRat10 mg/kg/day, i.p. (24h to 35d post-injury)Myelin Oligodendrocyte Glycoprotein (MOG) LevelsSignificant increase at the injury site compared to vehicle[1]

BBB: Basso, Beattie, Bresnahan locomotor rating scale.

Experimental Protocol: Contusion SCI Model

  • Animal Model: Adult female Long-Evans rats are used.

  • Surgical Procedure: A laminectomy is performed at a specific thoracic level (e.g., T10). A contusion injury is induced using a standardized impactor device.

  • This compound Administration: this compound (10 mg/kg, i.p.) or vehicle is administered daily, beginning 24 hours after the SCI and continuing for 35 days.[1]

  • Behavioral Assessment: Locomotor recovery is assessed weekly using an open-field locomotor rating scale (e.g., BBB scale).

  • Histological Analysis: At the end of the treatment period, spinal cord tissue at the injury epicenter is harvested and analyzed for myelin content using Western blotting or immunohistochemistry for proteins like Myelin Oligodendrocyte Glycoprotein (MOG).[1]

G cluster_0 Phase 1: Disease Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Outcome Assessment A Select Animal Model (e.g., Rat, Mouse) B Induce Neurological Injury (e.g., MCAO, MPTP, SCI) A->B C Administer this compound (Define Dose, Route, Frequency) B->C D Administer Vehicle (Control Group) B->D E Behavioral Analysis (e.g., Locomotor, Cognitive Tests) C->E F Histological/Biochemical Analysis (e.g., Infarct Volume, IHC, Western Blot) C->F D->E D->F G Data Analysis (Statistical Comparison) E->G F->G

Caption: General experimental workflow for testing this compound.

Contradictory Findings and Limitations

While many studies support this compound's neuroprotective role, some have yielded contradictory results. For instance, a study using an in vitro oxygen-glucose deprivation (OGD) model in hippocampal slices found no significant neuroprotective effect of this compound.[7] The authors suggest that the protective effects of ASIC inhibition may be more prominent in models that combine acidosis with OGD.[7] Furthermore, a registry-based human study did not find an association between this compound use and a reduced risk of incident multiple sclerosis or related hospitalization and death, though the study population was older.[14] These discrepancies highlight the need for further research to define the specific pathological contexts and therapeutic windows in which this compound is most effective. This compound's lack of specificity for ASIC1a and its poor blood-brain barrier penetration at lower doses are also important limitations to consider.[1][6]

Conclusion and Future Directions

The body of preclinical evidence strongly suggests that this compound possesses significant neuroprotective properties, primarily through the inhibition of acid-sensing ion channels. It has shown efficacy in diverse models of acute and chronic neurological injury, including stroke, Parkinson's disease, and spinal cord injury.

Future research should focus on:

  • Optimizing Dosing and Delivery: Developing strategies to enhance this compound's delivery across the blood-brain barrier to improve its therapeutic index.

  • Developing Specific Analogs: Investigating this compound analogs with higher specificity for the ASIC1a subunit to minimize off-target effects.[9]

  • Combination Therapies: Exploring the synergistic potential of this compound with other neuroprotective or restorative agents.

  • Clinical Translation: Carefully designing clinical trials to validate these promising preclinical findings in human patients with specific neurological conditions.

References

Methodological & Application

Application Notes and Protocols for ENaC Blockade in Cell Culture Using Amiloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amiloride is a potassium-sparing diuretic that functions as a potent and selective blocker of the Epithelial Sodium Channel (ENaC). In a research context, this compound is an invaluable tool for investigating the physiological and pathophysiological roles of ENaC in various cell types and tissues. These application notes provide detailed protocols for utilizing this compound to inhibit ENaC activity in cell culture, offering guidance on appropriate concentrations, experimental design, and data interpretation.

Mechanism of Action

This compound directly blocks the pore of the ENaC, thereby inhibiting the influx of sodium ions into the cell. This blockade is reversible and concentration-dependent. At micromolar concentrations, this compound exhibits selectivity for ENaC over other ion channels and transporters, such as the Na+/H+ exchanger (NHE) and the Na+/Ca2+ exchanger (NCX).

cluster_membrane Cell Membrane ENaC Epithelial Sodium Channel (ENaC) Na_in Na+ (Intracellular) ENaC->Na_in Na_out Na+ (Extracellular) Na_out->ENaC Normal Na+ Influx This compound This compound This compound->ENaC Blocks Channel Pore

Caption: Mechanism of this compound blocking the Epithelial Sodium Channel (ENaC).

Quantitative Data: this compound Specificity and Potency

The following table summarizes the inhibitory concentrations of this compound for ENaC and other relevant ion transporters. Using concentrations in the low micromolar range ensures a more selective inhibition of ENaC.

TargetIC50 / K0.5Cell Type / ConditionsNotes
Epithelial Sodium Channel (ENaC) 0.1 - 0.5 µM [1][2]GeneralRelatively selective inhibitor.
ENaC (α-subunit wild-type)0.029 µM (K0.5)CHO cellsExpressing α-ENaC subunits alone.[3]
ENaC (δβγ subunits)2.6 µM (IC50)-This compound blockade is more voltage-dependent compared to αβγ channels.[2]
Na+/H+ Exchanger (NHE) 3 µM - 1 mM[1][2][4][5]Varies with external Na+ concentrationThis compound is a poor inhibitor, especially at high external Na+.[1][2][4]
Na+/Ca2+ Exchanger (NCX) ~1 mM[1][2][4]GeneralThis compound is a weak inhibitor.[1][2][4]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound hydrochloride in DMSO. For example, dissolve 2.66 mg of this compound hydrochloride (MW: 266.1 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. The solid form is stable for at least 4 years at -20°C.

Note on Solubility: To avoid precipitation when diluting the DMSO stock in aqueous cell culture media, it is recommended to pre-warm the media to 37°C.[6] Add the this compound stock solution drop-wise while gently swirling the media.[6] The final DMSO concentration should typically be kept between 0.1% and 0.5% to maintain cell health.[6]

General Protocol for ENaC Inhibition in Cell Culture

This protocol provides a general workflow for treating cultured cells with this compound and subsequently assessing the effect on ENaC activity.

A 1. Cell Seeding & Culture Plate cells and grow to desired confluency. B 2. Prepare this compound Working Solution Dilute this compound stock in pre-warmed culture medium. A->B C 3. Treatment Replace culture medium with this compound-containing medium. Incubate for the desired duration. B->C D 4. Washout (Optional) Replace treatment medium with fresh, this compound-free medium. C->D E 5. Assess ENaC Activity (e.g., Patch Clamp, Ussing Chamber, Fluid Absorption Assay) C->E Direct Assessment D->E

Caption: General experimental workflow for ENaC inhibition using this compound.

Procedure:

  • Cell Culture: Plate cells (e.g., H441, A6, or ENaC-expressing HEK293) at an appropriate density and culture until they reach the desired confluency. For epithelial cells forming monolayers, culture on permeable supports is recommended for transport studies.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration (typically in the range of 1-10 µM for selective ENaC inhibition).

  • Treatment: Remove the existing culture medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for the desired period. The incubation time can range from minutes for acute inhibition studies to hours or even days for chronic studies. For stable ENaC-expressing cell lines, this compound (e.g., 50 µM) can be added to the regular culture medium to prevent sodium overload and cell death.[7]

  • Washout (Optional): To study the reversibility of the block, the this compound-containing medium can be removed, and the cells washed with fresh, pre-warmed medium. One study describes repetitive addition and washout of this compound at 30-minute intervals.[8]

  • Assessment of ENaC Activity: Following treatment, assess ENaC activity using a suitable method.

Methods for Assessing ENaC Activity

This technique is the gold standard for measuring net ion transport across epithelial monolayers.

Protocol:

  • Mount the permeable support with the cell monolayer in an Ussing chamber system.

  • Bathe both the apical and basolateral sides with appropriate physiological solutions, maintained at 37°C and gassed with 95% O2/5% CO2.

  • Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc).

  • After a stable baseline is achieved, add this compound (e.g., 10 µM) to the apical chamber.[9]

  • The this compound-sensitive current, which represents the current flowing through ENaC, is calculated as the difference in Isc before and after the addition of this compound.

This method allows for the direct measurement of ion channel activity in the cell membrane.

Protocol:

  • Prepare cells for patch-clamp recording.

  • For single-channel recordings, use a patch pipette filled with a physiological buffer (e.g., containing 140 mM LiCl instead of NaCl to increase the signal) and form a high-resistance seal with the apical membrane of a single cell.[10]

  • Record channel activity at a defined holding potential. ENaC channels are typically identified by their characteristic long open and closed times and specific single-channel conductance.[10]

  • To test for this compound sensitivity, include this compound (e.g., 1 µM or 10 µM) in the patch pipette solution to observe a reduction in channel activity.[11]

This is a surrogate method to measure ENaC activity by quantifying the movement of fluid across a cell monolayer.

Protocol:

  • Culture epithelial cells to form a confluent monolayer on permeable supports.

  • Add a known volume of medium to the apical side.

  • Treat the cells with this compound by adding it to the apical medium.

  • Incubate for a defined period (e.g., 24 hours).

  • Carefully collect the remaining apical fluid and measure its volume.

  • The reduction in fluid absorption in this compound-treated cells compared to untreated controls indicates the level of ENaC-dependent fluid transport.[12]

Concluding Remarks

The protocols outlined above provide a comprehensive framework for the use of this compound as an ENaC inhibitor in cell culture. The choice of this compound concentration and the method for assessing ENaC activity should be tailored to the specific cell type and experimental question. Careful consideration of this compound's selectivity profile is crucial for accurate data interpretation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Amiloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amiloride is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure. Accurate and reliable quantification of this compound in various matrices, such as pharmaceutical formulations and biological fluids, is crucial for quality control, pharmacokinetic studies, and clinical monitoring. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for this purpose due to its high sensitivity, specificity, and resolving power. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection, based on established and validated procedures.

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC methods used in the quantification of this compound, providing a reference for expected method performance.

Table 1: Chromatographic Conditions and Performance

ParameterValueReference
HPLC ColumnC18 (e.g., 250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase50 mM Phosphate (B84403) Buffer (pH 3.0) : Acetonitrile (B52724) (50:50, v/v)[1]
Flow Rate1.0 mL/min[1][3]
Injection Volume20 µL[4]
Detection Wavelength283 nm or 285 nm[1][2]
Retention TimeApproximately 3 - 10 minutes[1][5]
Internal Standard (optional)Triamterene[3][5]

Table 2: Method Validation Parameters

ParameterTypical RangeReference
Linearity Range10 - 100 µg/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Accuracy (% Recovery)99.98% - 100.09%[5]
Precision (% RSD)< 2.0%[5]
Limit of Detection (LOD)0.03 - 0.52 µg/mL[2][6]
Limit of Quantification (LOQ)0.10 - 1.57 µg/mL[2][6]

Experimental Protocol

This protocol details the steps for preparing solutions and analyzing this compound in a tablet dosage form.

1. Materials and Reagents

  • This compound hydrochloride reference standard

  • This compound hydrochloride tablets

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Prepare a 50 mM phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water.

    • Adjust the pH of the buffer to 3.0 with orthophosphoric acid.[1]

    • Mix the phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.[1]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 10-15 minutes.[1]

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound hydrochloride reference standard and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.[7]

  • Calibration Standards:

    • Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10, 25, 50, 75, and 100 µg/mL).[1]

  • Sample Preparation (from Tablets):

    • Weigh and finely powder at least 20 tablets to ensure homogeneity.[4]

    • Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound hydrochloride and transfer it to a 100 mL volumetric flask.[7]

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to facilitate complete extraction of the drug.[7]

    • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.[7]

    • Filter the solution through a 0.45 µm membrane filter, discarding the initial portion of the filtrate.[7]

    • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

4. Chromatographic Analysis

  • Set up the HPLC system with the C18 column and the prepared mobile phase.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the UV detector to the appropriate wavelength (e.g., 283 nm).[1]

  • Inject 20 µL of each calibration standard, followed by the sample solutions.

  • Record the chromatograms and the peak areas for this compound.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the sample solutions using the regression equation from the calibration curve.

  • Determine the amount of this compound per tablet based on the sample preparation dilutions.

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Buffer:ACN 50:50) SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardStock Standard Stock Solution (100 µg/mL) CalibrationStandards Calibration Standards (10-100 µg/mL) StandardStock->CalibrationStandards Injection Inject Standards & Samples CalibrationStandards->Injection SamplePrep Sample Preparation (from Tablets) SamplePrep->Injection SystemEquilibration->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection (283 nm) Chromatography->Detection CalibrationCurve Construct Calibration Curve Detection->CalibrationCurve Regression Linear Regression Analysis CalibrationCurve->Regression Quantification Quantify this compound in Sample Regression->Quantification

Caption: Experimental workflow for HPLC quantification of this compound.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Amiloride_Sample This compound Sample Analysis Chromatographic Analysis Amiloride_Sample->Analysis HPLC_System HPLC System HPLC_System->Analysis Validated_Method Validated Method Validated_Method->Analysis Chromatogram Chromatogram Analysis->Chromatogram Peak_Area Peak Area Data Chromatogram->Peak_Area Concentration This compound Concentration Peak_Area->Concentration

Caption: Logical relationship of inputs and outputs in HPLC analysis.

References

Application Notes and Protocols for Spectrophotometric Determination of Amiloride Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiloride is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[1][2][3] It functions by blocking the epithelial sodium channel (ENaC) in the distal convoluted tubules and collecting ducts of the nephron.[4] This inhibition leads to decreased sodium reabsorption and consequently increased water and sodium excretion, while conserving potassium.[4] Accurate and reliable quantification of this compound in bulk drug, pharmaceutical formulations, and biological fluids is crucial for quality control, formulation development, and pharmacokinetic studies.

This document provides detailed protocols for the determination of this compound concentration using spectrophotometric methods. Spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex techniques like high-performance liquid chromatography (HPLC).[5] The primary method detailed below is based on the formation of a colored charge-transfer complex, which provides enhanced sensitivity and specificity.

Principle of the Assay

The determination of this compound concentration can be achieved through various spectrophotometric approaches. One highly effective method involves a charge-transfer reaction. In this assay, this compound, an electron donor, reacts with an electron acceptor reagent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranilic acid to form a stable, colored charge-transfer complex.[5] The intensity of the color produced is directly proportional to the concentration of this compound in the sample and can be quantified by measuring the absorbance at a specific wavelength.

Other spectrophotometric methods for this compound determination include direct UV spectrophotometry, which relies on the intrinsic ultraviolet absorbance of the this compound molecule, and derivative spectrophotometry, which can be used to resolve this compound from interfering substances in a mixture.

Data Summary

The following table summarizes the key quantitative parameters for various spectrophotometric methods used for the determination of this compound.

MethodReagent(s)Wavelength (λmax)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Charge-Transfer Complexation 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)476 nm5 - 300.76602.553
Charge-Transfer Complexation p-Chloranilic Acid508 nm1 - 60.01400.0470
Difference Spectrophotometry 0.1 N HCl and 0.1 N NaOH245 nm and 290 nm25 - 125--
Simultaneous Equation Method -361 nm and 285 nm2 - 14--
Q-Absorbance Ratio Method -330.0 nm (isoabsorptive point) and 285 nm2 - 14--
Dual Wavelength Method -276.80 nm and 300 nm5 - 250.230.71

Experimental Protocols

Method 1: Charge-Transfer Complexation with DDQ

This protocol details the determination of this compound concentration using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the charge-transfer reagent.[5]

Materials and Reagents:

  • This compound Hydrochloride (reference standard)

  • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Methanol (B129727) (analytical grade)

  • Double beam UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Pipettes

  • Water bath

Procedure:

  • Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound Hydrochloride reference standard and dissolve it in 10 mL of methanol in a 10 mL volumetric flask.

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 30 µg/mL by appropriate dilution with methanol.

  • Preparation of DDQ Reagent (0.1% w/v): Dissolve 100 mg of DDQ in 100 mL of methanol.

  • Reaction Procedure:

    • Into a series of 10 mL volumetric flasks, pipette 1.0 mL of each working standard solution.

    • To each flask, add 1.0 mL of the 0.1% DDQ solution.

    • Swirl the flasks to ensure thorough mixing.

    • Heat the solutions in a water bath at 60°C for 5 minutes to facilitate the formation of the orange-yellow colored complex.

    • Allow the solutions to cool to room temperature for 10 minutes for color development.

    • Bring the volume in each flask up to 10 mL with methanol.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at 476 nm against a reagent blank prepared in the same manner but without the this compound standard.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of this compound (µg/mL). The resulting calibration curve should be linear.

  • Sample Analysis: Prepare the sample solution containing an unknown concentration of this compound following a similar procedure as the standards. Measure its absorbance and determine the concentration from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Prepare this compound Stock Solution Standards Prepare Working Standard Solutions Stock->Standards Mix Mix this compound Standards with DDQ Reagent Standards->Mix DDQ Prepare DDQ Reagent DDQ->Mix Heat Incubate at 60°C for 5 min Mix->Heat Cool Cool to Room Temp for 10 min Heat->Cool Dilute Dilute to Final Volume Cool->Dilute Measure Measure Absorbance at 476 nm Dilute->Measure Calibrate Construct Calibration Curve Measure->Calibrate Quantify Determine Sample Concentration Calibrate->Quantify

Caption: Experimental workflow for the spectrophotometric assay of this compound.

Amiloride_Mechanism cluster_tubule Apical Membrane of Renal Tubule Cell cluster_lumen Tubular Lumen cluster_inhibition cluster_outcome Physiological Effect ENaC Epithelial Sodium Channel (ENaC) Na+ Outcome Increased Na+ and Water Excretion (Diuresis) Potassium Sparing Na_ion Na+ Na_ion->ENaC:port Reabsorption This compound This compound This compound->ENaC Blocks

Caption: Mechanism of action of this compound on the epithelial sodium channel (ENaC).

References

Application Note & Protocol: In Vitro Assay for Measuring Amiloride's IC50 on Epithelial Sodium Channels (ENaC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epithelial sodium channel (ENaC) is a crucial component in maintaining sodium balance and, consequently, blood pressure regulation.[1][2][3] It is primarily located in the apical membrane of epithelial cells in the kidney, lungs, and colon.[4][5][6] Amiloride is a well-characterized potassium-sparing diuretic that directly blocks ENaC, thereby inhibiting sodium reabsorption.[5][6] The half-maximal inhibitory concentration (IC50) of this compound is a key parameter for characterizing its potency and for screening novel ENaC modulators. This document provides detailed protocols for determining the IC50 of this compound on ENaC using two common in vitro methods: whole-cell patch clamp electrophysiology and a fluorescence-based sodium influx assay.

Mechanism of Action

This compound directly obstructs the pore of the epithelial sodium channel (ENaC), preventing the influx of sodium ions (Na+) into the cell. This blockage reduces the reabsorption of sodium from the luminal fluid back into the bloodstream. As a result, there is an increased excretion of sodium and water, which contributes to the diuretic effect of this compound. This inhibition of sodium reabsorption also leads to a more positive luminal potential, which in turn reduces the driving force for potassium (K+) and hydrogen (H+) ion secretion, leading to their retention.

cluster_membrane Apical Membrane cluster_cell Epithelial Cell Interior cluster_lumen Lumen ENaC ENaC Na_ion_in Na+ ENaC->Na_ion_in Na_ion_out Na+ Na_ion_out->ENaC Na+ Influx This compound This compound This compound->ENaC Blockade

Caption: this compound directly blocks the ENaC pore, inhibiting Na+ influx.

Data Presentation

The IC50 of this compound can vary depending on the subunit composition of the ENaC and the experimental conditions. Below is a summary of reported IC50 values.

ENaC Subunit CompositionCell LineAssay MethodThis compound IC50 (µM)Reference
αβγMDCK cellsWhole-cell patch clamp0.02[1]
αβγ--~0.1[4]
δβγ--2.6[7]
General ENaC--0.1 - 0.5[7]

Experimental Protocols

Two primary methods for determining the IC50 of this compound on ENaC are presented below: whole-cell patch clamp electrophysiology and a fluorescence-based sodium influx assay.

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique directly measures the ion current flowing through ENaC in response to voltage changes and the application of this compound.[8]

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A Culture HEK293 cells stably expressing αβγ-ENaC B Plate cells on coverslips 24-48h before recording A->B C Transfer coverslip to recording chamber B->C D Establish whole-cell configuration C->D E Record baseline ENaC current D->E F Apply increasing concentrations of this compound E->F G Record current inhibition at each concentration F->G H Normalize current to baseline G->H I Plot concentration-response curve H->I J Fit data to Hill equation to determine IC50 I->J

Caption: Workflow for whole-cell patch clamp IC50 determination.

Materials:

  • Cell Line: HEK293 cells stably expressing human αβγ-ENaC.[4]

  • Culture Medium: Standard HEK293 growth medium.

  • Extracellular (Bath) Solution (in mM): 150 NaCl, 4 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES. Adjust pH to 7.4 with Tris.[9]

  • Intracellular (Pipette) Solution (in mM): 120 CsCl, 5 NaCl, 2 MgCl₂, 5 EGTA, 10 HEPES, 2 ATP, 0.1 GTP. Adjust pH to 7.4.[3] An alternative is a potassium gluconate-based solution: 140 K-Gluconate, 5 NaCl, 2 EGTA, 10 HEPES, 2 MgATP. Adjust pH to 7.2 with Tris.[9]

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and dilute to final concentrations in the extracellular solution.

Protocol:

  • Cell Preparation:

    • Culture HEK293 cells expressing αβγ-ENaC in standard conditions.

    • 24-48 hours prior to the experiment, plate the cells at a low density onto glass coverslips.[10]

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the extracellular solution.

    • Using a micropipette filled with the intracellular solution, approach a single, healthy cell.

    • Establish a giga-ohm seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.[9]

    • Record the baseline ENaC-mediated inward current.

    • Apply increasing concentrations of this compound to the bath, allowing the current to reach a steady state at each concentration.

    • After the highest concentration, wash out the this compound with the control extracellular solution to check for reversibility.

  • Data Analysis:

    • Measure the steady-state current at each this compound concentration.

    • Normalize the current at each concentration to the baseline current (in the absence of this compound).

    • Plot the normalized current as a function of the this compound concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Automated Patch Clamp (APC): For high-throughput screening, APC platforms can be utilized.[4][11][12] This technique uses a planar substrate instead of a pipette and allows for parallel recordings from multiple cells.[11][12] The general principles of cell preparation and solution compositions are similar to manual patch clamp.

Fluorescence-Based Sodium Influx Assay

This high-throughput method indirectly measures ENaC activity by detecting changes in intracellular sodium concentration using a fluorescent indicator.

cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Plate ENaC-expressing cells in a 384-well plate C Prepare dye loading solution with sodium indicator A->C B Prepare this compound serial dilutions E Add this compound dilutions to respective wells B->E D Add dye loading solution to cells and incubate C->D D->E F Add sodium channel activator (e.g., Veratridine) to all wells E->F G Measure fluorescence intensity over time F->G H Calculate the change in fluorescence G->H I Plot % inhibition vs. This compound concentration H->I J Determine IC50 from the concentration-response curve I->J

Caption: Workflow for a fluorescence-based sodium influx assay.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the ENaC of interest.

  • Assay Plate: 384-well, black-walled, clear-bottom microplate.

  • Fluorescent Sodium Indicator: Asante NaTRIUM Green-2 (ANG-2) or similar.[13]

  • Extracellular Quencher (optional, for no-wash assays): Ponceau 4R.[13]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Sodium Channel Activator: Veratridine or other suitable ENaC activator.

  • This compound Stock Solution: As described for the patch clamp protocol.

Protocol:

  • Cell Preparation:

    • Seed the ENaC-expressing cells into a 384-well microplate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the dye loading solution containing the sodium indicator (e.g., ANG-2) in the assay buffer. For a no-wash protocol, include an extracellular quencher like Ponceau 4R.[13]

    • Remove the culture medium from the wells and add the dye loading solution.

    • Incubate the plate in the dark at 37°C for 30-60 minutes.[13]

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the appropriate wells of the assay plate. Include wells with vehicle control (for 0% inhibition) and a known potent blocker (for 100% inhibition).

    • Place the plate in a fluorescence plate reader.

    • Initiate the reading and, after a short baseline measurement, add a sodium channel activator (e.g., veratridine) to all wells to stimulate sodium influx.

    • Measure the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence signal (e.g., peak fluorescence minus baseline) for each well.

    • Normalize the data to the controls (0% and 100% inhibition).

    • Plot the percent inhibition as a function of this compound concentration.

    • Fit the data to a suitable dose-response curve to calculate the IC50.

Conclusion

Both whole-cell patch clamp electrophysiology and fluorescence-based assays are robust methods for determining the IC50 of this compound on ENaC. The choice of method will depend on the specific research needs, with patch clamp offering direct, high-fidelity measurements and fluorescence assays providing higher throughput for screening applications. The protocols provided herein offer a detailed guide for researchers to reliably assess the inhibitory potential of this compound and other compounds on epithelial sodium channels.

References

Application Notes and Protocols for Utilizing Amiloride in Xenograft Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Amiloride in preclinical xenograft models for cancer research. This document outlines the molecular basis for this compound's anticancer activity, presents detailed protocols for its use in various cancer models, summarizes key quantitative data from relevant studies, and visualizes the associated signaling pathways.

Introduction to this compound in Oncology

This compound, a potassium-sparing diuretic, has garnered significant interest in oncology for its repurposed potential as an anti-cancer agent. Its therapeutic effects in cancer are attributed to mechanisms distinct from its diuretic function, primarily through the inhibition of the sodium-hydrogen exchanger 1 (NHE1) and the urokinase-type plasminogen activator (uPA).[1] By targeting these proteins, this compound disrupts crucial cellular processes that cancer cells exploit for proliferation, invasion, and survival.

Core Mechanisms of Anti-Cancer Activity

This compound's anti-neoplastic properties stem from its ability to modulate the tumor microenvironment and interfere with key signaling cascades.

  • Inhibition of Sodium-Hydrogen Exchanger 1 (NHE1): Cancer cells typically exhibit a reversed pH gradient, with an alkaline intracellular environment and an acidic extracellular space, largely maintained by the overexpression of NHE1.[1] this compound inhibits NHE1, leading to intracellular acidification, which can trigger apoptosis and hinder cell proliferation and migration.[2]

  • Inhibition of Urokinase-Type Plasminogen Activator (uPA): uPA is a serine protease that is often overexpressed in tumors and plays a critical role in extracellular matrix degradation, a key step in tumor invasion and metastasis. This compound has been shown to inhibit uPA activity, thereby impeding the metastatic potential of cancer cells.[1][3]

  • Modulation of Signaling Pathways: this compound has been demonstrated to influence critical cancer-related signaling pathways. For instance, in prostate cancer, it can prevent the nuclear translocation of the ErbB3 receptor, sensitizing cancer cells to HER2 inhibitors like lapatinib (B449).[1][3]

Data Presentation: Efficacy of this compound in Xenograft Models

The following tables summarize the quantitative data from preclinical studies investigating the anti-tumor effects of this compound in various cancer xenograft models.

Cancer TypeCell LineAnimal ModelThis compound Dosage & RouteKey Findings
Multiple Myeloma MM1SCB17-SCID Mice10 mg/kg and 15 mg/kg, oral, dailyEnhanced tumor growth inhibition, especially in combination with dexamethasone (B1670325) and melphalan.
Hepatoma H6Mice1.0 µg/g body weight, injectionInhibited tumor growth and cell proliferation.[4]
Prostate Cancer LNCaP, C4-2-In vitro data availableDose-dependent inhibition of cell growth.
Breast Cancer MDA-MB-231-In vitro data availableCytotoxic to breast cancer cells.[5]

Further in vivo quantitative data for prostate and breast cancer models is still emerging.

Experimental Protocols

This section provides detailed methodologies for conducting xenograft studies with this compound for various cancer types.

Protocol 1: Multiple Myeloma Xenograft Model

This protocol is based on studies demonstrating the efficacy of this compound in a subcutaneous plasmacytoma model.

1. Cell Culture and Animal Model:

  • Cell Line: MM1S multiple myeloma cells.
  • Animal Model: CB17-SCID (Severe Combined Immunodeficiency) mice.

2. Tumor Implantation:

  • Subcutaneously inoculate 3 x 106 MM1S cells in the right flank of each mouse.

3. This compound Preparation and Administration:

  • Preparation: Dissolve this compound hydrochloride in a suitable vehicle such as Phosphate Buffered Saline (PBS).
  • Dosage: Prepare solutions for daily oral administration at 10 mg/kg and 15 mg/kg body weight.
  • Administration: Administer the prepared this compound solution daily via oral gavage.

4. Study Groups:

  • Vehicle control (PBS).
  • This compound (10 mg/kg).
  • This compound (15 mg/kg).
  • Combination therapy groups (e.g., with dexamethasone, melphalan) as required.

5. Monitoring and Endpoints:

  • Monitor tumor volume regularly using caliper measurements.
  • Record animal body weight and general health status.
  • At the end of the study, euthanize mice and excise tumors for further analysis (e.g., histology, western blotting).

Protocol 2: Hepatoma Xenograft Model

This protocol is based on a study showing this compound's effect on H6 hepatoma growth.[4]

1. Cell Culture and Animal Model:

  • Cell Line: H6 hepatoma cells.
  • Animal Model: Immunocompromised mice (e.g., Nude or SCID).

2. Tumor Implantation:

  • Inject H6 hepatoma cells subcutaneously into the flank of the mice.

3. This compound Preparation and Administration:

  • Preparation: Prepare this compound in a sterile injectable solution.
  • Dosage: A dose of 1.0 µg/g body weight per injection has been shown to be effective.[4]
  • Administration: Administer via a series of injections (e.g., intraperitoneal or subcutaneous).

4. Study Groups:

  • Vehicle control.
  • Dose-ranging groups for this compound.

5. Monitoring and Endpoints:

  • Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
  • Monitor for any signs of toxicity.
  • Tumor proliferation can be assessed using methods like tritiated thymidine (B127349) autoradiography labeling index.[4]

Protocol 3: Prostate Cancer Xenograft Model (General Guidance)

While detailed in vivo protocols for this compound in prostate cancer are less established in the provided literature, a general approach can be outlined based on common practices with cell lines like LNCaP and C4-2.[3][6][7]

1. Cell Culture and Animal Model:

  • Cell Lines: LNCaP (androgen-sensitive) or C4-2 (androgen-insensitive) human prostate cancer cells.
  • Animal Model: Male immunodeficient mice (e.g., Nude, SCID, or NOD-SCID).

2. Tumor Implantation:

  • Subcutaneously inject 1-2 x 106 cells mixed with Matrigel into the flank of the mice.

3. This compound Administration:

  • Based on the oral bioavailability of this compound, administration via drinking water or oral gavage is a viable approach. Dosages would need to be optimized based on pilot studies.

4. Monitoring and Endpoints:

  • Regularly measure tumor volume.
  • Monitor serum PSA (Prostate-Specific Antigen) levels as a biomarker of tumor activity for PSA-secreting cell lines like LNCaP.
  • At necropsy, tumors can be analyzed for changes in relevant signaling pathways (e.g., ErbB3/HER2).

Protocol 4: Breast Cancer Xenograft Model (General Guidance)

For breast cancer models using cell lines like MDA-MB-231, a similar general protocol can be followed.

1. Cell Culture and Animal Model:

  • Cell Line: MDA-MB-231 (triple-negative breast cancer).
  • Animal Model: Female immunodeficient mice.

2. Tumor Implantation:

  • Orthotopic implantation into the mammary fat pad is recommended to better mimic the tumor microenvironment. Inject 1-5 x 106 cells in Matrigel.

3. This compound Administration:

  • Oral administration is a likely route. Dose-finding studies are recommended.

4. Monitoring and Endpoints:

  • Monitor primary tumor growth by caliper measurements.
  • Assess for metastasis to distant organs (e.g., lungs, liver, bone) at the end of the study.
  • Tumor tissue can be analyzed for markers of apoptosis and proliferation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation in xenograft models.

Amiloride_Mechanism cluster_NHE1 NHE1 Inhibition cluster_uPA uPA Inhibition This compound This compound NHE1 NHE1 This compound->NHE1 Inhibits Intracellular_Acidification Intracellular Acidification This compound->Intracellular_Acidification Leads to uPA uPA This compound->uPA Inhibits H_ion_extrusion H+ Extrusion (Intracellular Alkalinization) NHE1->H_ion_extrusion Maintains Apoptosis_Prolif_Inhibition Apoptosis Induction & Proliferation Inhibition Intracellular_Acidification->Apoptosis_Prolif_Inhibition ECM_Degradation ECM Degradation uPA->ECM_Degradation Invasion_Metastasis Tumor Invasion & Metastasis ECM_Degradation->Invasion_Metastasis

Dual inhibitory mechanism of this compound on NHE1 and uPA in cancer cells.

Amiloride_ErbB3_Pathway This compound This compound ErbB3_nucleus ErbB3 (Nuclear) This compound->ErbB3_nucleus Blocks Nuclear Translocation ErbB3_membrane ErbB3 (Plasma Membrane) ErbB3_nucleus->ErbB3_membrane Relocates to HER2_ErbB3_dimer HER2-ErbB3 Heterodimer ErbB3_membrane->HER2_ErbB3_dimer HER2 HER2 HER2->HER2_ErbB3_dimer Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt) HER2_ErbB3_dimer->Downstream_Signaling Activates Lapatinib Lapatinib (HER2 Inhibitor) Lapatinib->HER2_ErbB3_dimer Inhibits Cell_Survival Cancer Cell Survival Downstream_Signaling->Cell_Survival Promotes

This compound sensitizes prostate cancer cells to Lapatinib by modulating ErbB3 localization.

Xenograft_Workflow start Start: Cancer Cell Culture implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) in Immunodeficient Mice start->implantation tumor_growth Allow Tumors to Establish implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound (and/or other agents) vs. Vehicle Control randomization->treatment monitoring Monitor Tumor Growth, Body Weight, and Overall Health treatment->monitoring monitoring->treatment Continue Treatment endpoint Endpoint Criteria Met (e.g., tumor size, study duration) monitoring->endpoint necropsy Euthanasia and Necropsy endpoint->necropsy Yes analysis Tumor Excision and Downstream Analysis (Histology, WB, etc.) necropsy->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis

General experimental workflow for evaluating this compound in a xenograft model.

References

Administration of Amiloride in animal models of hypertension

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Administration of Amiloride in Animal Models of Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potassium-sparing diuretic that primarily functions by blocking the epithelial sodium channel (ENaC).[1][2][3][4] This mechanism of action makes it a valuable tool for studying the role of sodium transport in various physiological and pathophysiological processes, including hypertension. In animal models, this compound has been utilized to investigate its antihypertensive effects, delineate the contribution of ENaC to blood pressure regulation, and explore its impact on cardiovascular and renal function.[5][6] This document provides detailed application notes and protocols for the administration of this compound in commonly used animal models of hypertension.

Mechanism of Action

This compound's primary molecular target is the ENaC, which is located in the apical membrane of epithelial cells in the distal nephron.[1][2][3] By inhibiting ENaC, this compound reduces sodium reabsorption from the renal tubules, leading to a mild natriuresis (increased sodium excretion) and diuresis (increased urine output).[3][7] A key feature of this compound is its potassium-sparing effect; by inhibiting sodium entry, it reduces the electrochemical gradient that drives potassium secretion into the urine.[2][3][7]

Beyond its renal effects, this compound and its analogs can also influence other ion transport systems, such as the Na+/H+ exchanger and the Na+/Ca2+ exchanger, although at higher concentrations.[1] Some studies suggest that this compound's antihypertensive effects may also involve actions on ENaC in extra-renal tissues, such as vascular endothelium and the brain.[8][9]

Animal Models of Hypertension

Several animal models are commonly used to study hypertension, each with distinct etiological mechanisms. The choice of model will depend on the specific research question.

  • Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension.[5] this compound has been shown to produce dose-dependent and sustained reductions in blood pressure in SHRs.[5]

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model of mineralocorticoid-induced hypertension is characterized by sodium retention and volume expansion. This compound analogs have been shown to attenuate the increase in blood pressure in this model.[10]

  • Liddle's Syndrome Animal Models: Liddle's syndrome is a rare genetic form of hypertension caused by gain-of-function mutations in the genes encoding ENaC subunits.[11][12] Animal models mimicking this condition are highly sensitive to this compound, which is a cornerstone of treatment.[11][13][14]

  • Western Diet-Fed Mice: This model develops features of metabolic syndrome, including obesity and endothelial dysfunction, which can be associated with increased vascular stiffness. Low-dose this compound has been shown to improve endothelial function and reduce aortic stiffness in these mice without affecting blood pressure.[6][15]

  • Renal Artery Ligation Models (e.g., one-kidney, one-clip): These models simulate renovascular hypertension. The response to this compound in these models can be transient.[16]

Quantitative Data Summary

The following tables summarize quantitative data from studies administering this compound in various animal models of hypertension.

Table 1: Effects of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

DoseRoute of AdministrationDurationChange in Systolic Blood Pressure (mmHg)Change in Mean Arterial Pressure (mmHg)Reference
1 mg/kg/dayOral (in drinking water)11.5 weeksNo significant effect (228 ± 6 vs 217 ± 4)Not Reported[17]
7.5 mg/kg/dayOral4 weeksSignificant decreaseNot Reported[18]
1, 3, 10, 30 mg/kgOral24 hoursNot ReportedDose-dependent decrease[17]
75 µg/60 µl/dayIntracerebroventricular3 weeksBlunted elevation (146 ± 3 vs 166 ± 5)Not Reported[9]
0.38 mg/100g body weightIntravenous infusion (10 min)AcutePrompt, pronounced, and sustained fallNot Reported[16]

Table 2: Effects of this compound Analogs in Other Hypertensive Models

Animal ModelThis compound AnalogDoseRoute of AdministrationDurationKey FindingsReference
DOCA-salt ratBenzamil0.15 and 0.5 µg/hIntracerebroventricularNot SpecifiedSignificantly attenuated the increase in blood pressure
DOCA-salt ratDimethyl this compoundNot SpecifiedIntracerebroventricularNot SpecifiedAttenuated the increase in blood pressure
Reduced renal mass-saline rat6-iodothis compound (B1230409)0.38 mg/100g body weightIntravenous infusion (10-11 min)AcutePrompt but transient fall in blood pressure[16]
One-kidney, one clip rat6-iodothis compound0.38 mg/100g body weightIntravenous infusion (10-11 min)AcutePrompt but transient fall in blood pressure[16]
SHR6-iodothis compound0.08 to 0.38 mg/100g body weightIntravenous infusion (10 min)AcutePrompt, sustained, dose-dependent decrease in pressure[19]
SHR6-iodothis compoundNot SpecifiedOral (in drinking water)4 weeksSignificant decrease in blood pressure[20]

Table 3: Effects of this compound on Other Physiological Parameters

Animal ModelDoseParameterEffectReference
SHRNot SpecifiedHeart RateReduced[5]
SHRNot SpecifiedMyocardial Oxygen ConsumptionReduced[5]
SHRNot SpecifiedMyocardial ContractilityIncreased[5]
Stroke-prone SHR1 mg/kg/dayProteinuriaDelayed (119 ± 24 vs 15 ± 2 mg/day)[17]
Stroke-prone SHR1 mg/kg/daySurvivalIncreased (6 of 8 survived to 20 weeks vs all controls died by 16.4 weeks)[17]
Western Diet-Fed Mice1 mg/kg/dayEndothelial-dependent vasodilationImproved[6]
Western Diet-Fed Mice1 mg/kg/dayAortic StiffnessReduced[6]

Experimental Protocols

Protocol 1: Chronic Oral Administration of this compound in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the long-term effects of this compound on blood pressure and end-organ damage.

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • This compound hydrochloride

  • Drinking water

  • Animal cages with water bottles

  • Blood pressure measurement system (e.g., tail-cuff plethysmography)

  • Metabolic cages for urine collection

Procedure:

  • Animal Acclimatization: Acclimatize male SHRs (e.g., 8.5 weeks old) to the housing facility for at least one week.

  • Baseline Measurements: Measure baseline systolic blood pressure, body weight, and 24-hour proteinuria.

  • This compound Preparation: Prepare a solution of this compound in drinking water. For a dose of 1 mg/kg/day, calculate the required concentration based on the average daily water consumption of the rats.[17] A 1% NaCl solution can be used as the drinking fluid to exacerbate hypertension.[17]

  • Treatment: Divide the rats into a control group (receiving regular drinking water or 1% NaCl solution) and a treatment group (receiving the this compound solution). Provide the respective solutions ad libitum for the duration of the study (e.g., up to 20 weeks).[17]

  • Monitoring: Monitor systolic blood pressure, proteinuria, and body weight at regular intervals (e.g., weekly).

  • Endpoint Analysis: At the end of the study, euthanize the animals and perform histopathological analysis of organs such as the kidneys and brain to assess for injury.[17]

Protocol 2: Acute Intravenous Administration of this compound Analogs

Objective: To investigate the immediate hemodynamic effects of this compound analogs.

Materials:

  • Hypertensive rat model (e.g., SHR, reduced renal mass-saline)

  • This compound analog (e.g., 6-iodothis compound)

  • Anesthetic (e.g., pentobarbital)

  • Catheters for intravenous infusion and arterial pressure monitoring

  • Infusion pump

  • Pressure transducer and data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the rat and insert a catheter into a femoral or jugular vein for drug infusion. Insert a second catheter into a femoral or carotid artery for continuous blood pressure monitoring.

  • Stabilization: Allow the animal to stabilize for a period after surgery.

  • Drug Administration: Infuse the this compound analog (e.g., 6-iodothis compound at a dose of 0.38 mg/100 g body weight) intravenously over a defined period (e.g., 10-11 minutes).[16]

  • Data Collection: Continuously record mean arterial pressure before, during, and after the infusion for a specified duration (e.g., 120 minutes).[19]

  • Urine Collection: If required, monitor urine flow and collect urine samples to measure sodium and potassium excretion.[19]

Protocol 3: Intracerebroventricular (ICV) Infusion of this compound

Objective: To determine the central effects of this compound on blood pressure regulation.

Materials:

  • Hypertensive rat model (e.g., SHR)

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Cannula for ICV infusion

  • Osmotic minipumps

  • Blood pressure measurement system

Procedure:

  • Cannula Implantation: Under anesthesia, use a stereotaxic apparatus to implant a cannula into a lateral cerebral ventricle of the rat.

  • Recovery: Allow the animal to recover from surgery.

  • Minipump Implantation: After the recovery period, connect the ICV cannula to an osmotic minipump filled with either this compound dissolved in aCSF (e.g., 75 µg/60 µl/day) or aCSF alone (control).[9] Implant the minipump subcutaneously.

  • Blood Pressure Monitoring: Monitor blood pressure regularly throughout the infusion period (e.g., 4 weeks).[9]

  • Further Investigations: At the end of the treatment period, further investigations such as ganglionic blockade can be performed to assess the involvement of the autonomic nervous system.[9]

Signaling Pathways and Experimental Workflows

Amiloride_Mechanism_of_Action This compound This compound ENaC Epithelial Sodium Channel (ENaC) This compound->ENaC Blocks K_Excretion K+ Excretion This compound->K_Excretion Reduces Na_Reabsorption Renal Na+ Reabsorption ENaC->Na_Reabsorption Mediates K_Secretion K+ Secretion Na_Excretion Na+ Excretion (Natriuresis) Na_Reabsorption->Na_Excretion Inversely Affects Na_Reabsorption->K_Secretion Drives Water_Excretion Water Excretion (Diuresis) Na_Excretion->Water_Excretion Promotes Blood_Volume Blood Volume Water_Excretion->Blood_Volume Reduces Blood_Pressure Blood Pressure Blood_Volume->Blood_Pressure Reduces K_Secretion->K_Excretion Leads to Plasma_K Plasma K+ K_Excretion->Plasma_K Increases

Caption: Primary mechanism of action of this compound.

Experimental_Workflow_Chronic_Oral_Admin Start Start: Select Hypertensive Animal Model (e.g., SHR) Acclimatization Animal Acclimatization (≥ 1 week) Start->Acclimatization Baseline Baseline Measurements (BP, Body Weight, Proteinuria) Acclimatization->Baseline Grouping Randomly Assign to Groups (Control vs. This compound) Baseline->Grouping Treatment Chronic Oral Administration (this compound in drinking water) Grouping->Treatment Monitoring Regular Monitoring (BP, Body Weight, etc.) Treatment->Monitoring Endpoint Endpoint Data Collection (e.g., after several weeks) Monitoring->Endpoint Analysis Data Analysis and Histopathology Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Workflow for chronic oral administration.

Liddles_Syndrome_Pathway Liddle_Mutation Liddle's Syndrome (ENaC Gene Mutation) ENaC_Upregulation Increased ENaC Activity/ Number in Apical Membrane Liddle_Mutation->ENaC_Upregulation Na_Retention Increased Renal Na+ and Water Retention ENaC_Upregulation->Na_Retention K_Loss Increased K+ Secretion and Excretion ENaC_Upregulation->K_Loss Volume_Expansion Plasma Volume Expansion Na_Retention->Volume_Expansion Hypertension Hypertension Volume_Expansion->Hypertension Hypokalemia Hypokalemia K_Loss->Hypokalemia This compound This compound Treatment This compound->ENaC_Upregulation Targets ENaC_Block Blocks ENaC This compound->ENaC_Block ENaC_Block->Na_Retention Reverses ENaC_Block->K_Loss Reverses

Caption: Pathophysiology of Liddle's Syndrome.

References

Application Notes and Protocols for Amiloride in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dosing considerations for Amiloride in preclinical studies, covering its diuretic, neuroprotective, and anti-arrhythmic effects. Detailed experimental protocols and pharmacokinetic data are included to guide study design and execution.

Mechanism of Action

This compound is a potassium-sparing diuretic that primarily acts by directly blocking the epithelial sodium channel (ENaC). This channel is located on the apical membrane of epithelial cells in the late distal convoluted tubules and collecting ducts of the nephron. By inhibiting ENaC, this compound prevents the reabsorption of sodium ions from the tubular fluid back into the blood. This leads to a modest increase in sodium and water excretion (natriuresis and diuresis) and a decrease in potassium excretion, thus conserving potassium.[1][2]

Beyond its diuretic effect, this compound has been investigated for other therapeutic applications due to its ability to inhibit other ion transporters, including the Na+/H+ exchanger (NHE) and the Na+/Ca2+ exchanger (NCX), particularly at higher concentrations.[3][4] Its neuroprotective effects are partly attributed to the inhibition of acid-sensing ion channels (ASICs) in the central nervous system.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
SpeciesAdministration RouteDoseTmax (hours)t1/2 (hours)Bioavailability (%)Reference
RatOral10 mg/kg3-46-9~50
RatIntravenous10 mg/kg-6-9100
MouseIntraperitonealNot Specified-1.15 ± 0.003-

Tmax: Time to maximum plasma concentration; t1/2: Half-life.

Table 2: Dosing for Diuretic Studies in Rats
Administration RouteDose RangeEffectReference
Oral0.1 - 4.0 mg/kgDose-dependent increase in sodium excretion.[1][1]
Intravenous Infusion0.1 mg/hrSignificant diuresis, natriuresis, and antikaliuresis.[2][2]
Intraperitoneal2.7 - 21 µmol/100gDose-dependent decrease in urinary kallikrein excretion.[5][5]
Oral0.02 - 2.00 mg/kg/hrDose-dependent reduction in fractional excretion of magnesium and potassium during frusemide-induced diuresis.[6][6]
Table 3: Dosing for Neuroprotection Studies in Rodents
SpeciesModelAdministration RouteDose RegimenOutcomeReference
RatSpinal Cord InjuryIntraperitoneal5 mg/kg/day for 10 days, then 10 mg/kg/day for 25 daysSignificant improvement in hindlimb locomotor ability and increased myelin oligodendrocyte glycoprotein (B1211001) (MOG) levels.[7][8][7][8]
Table 4: Dosing for Anti-arrhythmic Studies in Dogs
ModelAdministration RouteDosingOutcomeReference
Inducible Sustained Ventricular TachyarrhythmiasIntravenous InfusionProlonged loading and maintenance infusions to achieve concentrations comparable to human therapeutic levels.Suppression of inducible ventricular tachyarrhythmias in 50% of treated animals.

Experimental Protocols

Lipschitz Test for Diuretic Activity in Rats

This protocol is a standard method for screening diuretic agents.

Materials:

  • Male Wistar rats (150-200 g)

  • Metabolic cages with a wire mesh bottom and a funnel for urine collection

  • Gavage needles

  • Standard rat diet and water

  • This compound

  • Urea (B33335) (for standard group)

  • 0.9% NaCl solution (saline)

  • Flame photometer for electrolyte analysis

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment with free access to a standard diet and water for at least one week before the experiment.

  • Fasting: 18 hours before the experiment, withdraw food but continue to provide water ad libitum.

  • Grouping: Divide the rats into three groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in saline).

    • Standard Group: Receives a standard diuretic, such as urea (1 g/kg).

    • Test Group: Receives this compound at the desired dose(s).

  • Hydration: Administer 5 ml of 0.9% NaCl solution per 100 g of body weight to each rat by gavage to ensure a uniform state of hydration.

  • Drug Administration: Immediately after hydration, administer the vehicle, standard, or this compound orally by gavage.

  • Urine Collection: Place each rat in an individual metabolic cage. Collect urine for 5 hours and subsequently for a total of 24 hours.

  • Analysis:

    • Measure the total volume of urine excreted by each rat.

    • Determine the concentration of Na+ and K+ in the urine samples using a flame photometer.

    • Calculate the total excretion of Na+ and K+.

  • Data Expression: The diuretic activity can be expressed as the "Lipschitz value," which is the ratio of the mean urinary excretion in the test group to that in the standard group. A value greater than 1.0 indicates diuretic activity.

In Vivo Microcatheterization in Rat Kidney for Assessing Tubular Function

This technique allows for the direct study of substance transport in different segments of the nephron.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., Inactin, 100 mg/kg, intraperitoneally)

  • Tracheostomy tube

  • Catheters for jugular vein and carotid artery

  • Infusion pump

  • Microcatheters (PE-10 tubing)

  • Stereomicroscope

  • Apparatus for measuring blood pressure and heart rate

  • Solutions for infusion (e.g., saline, inulin (B196767) for GFR measurement)

  • This compound solution for infusion

Procedure:

  • Anesthesia and Surgery:

    • Anesthetize the rat and perform a tracheostomy to ensure a clear airway.

    • Catheterize the jugular vein for infusions and the carotid artery for blood pressure monitoring and blood sampling.

    • Expose the left kidney through a flank incision.

  • Preparation for Micropuncture:

    • Gently remove the perinephric fat to visualize the kidney surface.

    • Immobilize the kidney in a stable cup to minimize movement.

    • Continuously superfuse the kidney surface with warmed saline.

  • Experimental Protocol:

    • Start a continuous intravenous infusion of a solution containing inulin (to measure Glomerular Filtration Rate - GFR) and the vehicle.

    • After an equilibration period, collect timed urine samples from the ureter and blood samples from the carotid artery.

    • Begin the infusion of this compound at the desired rate (e.g., 0.1 mg/hr).[2]

    • Under the stereomicroscope, insert a microcatheter into the desired segment of the collecting duct to collect tubular fluid.

    • Collect timed samples of tubular fluid.

  • Sample Analysis:

    • Analyze urine, plasma, and tubular fluid samples for inulin concentration (to calculate GFR and single-nephron GFR) and electrolyte concentrations (Na+, K+, Cl-).

  • Data Calculation:

    • Calculate the fractional excretion of electrolytes.

    • Determine the net transport of ions in the collecting duct by comparing the amount of substance entering and leaving the segment.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Diuretic Action

The primary mechanism of this compound's diuretic effect is the direct blockade of the ENaC in the principal cells of the distal nephron. This inhibition leads to a cascade of events affecting ion transport.

Amiloride_Signaling_Pathway This compound This compound ENaC Epithelial Sodium Channel (ENaC) This compound->ENaC Inhibits Na_Reabsorption Decreased Na+ Reabsorption ENaC->Na_Reabsorption Leads to Lumen_Potential Less Negative Transepithelial Potential Na_Reabsorption->Lumen_Potential Results in Natriuresis Natriuresis & Diuresis Na_Reabsorption->Natriuresis Causes K_Secretion Decreased K+ Secretion Lumen_Potential->K_Secretion Reduces Driving Force for H_Secretion Decreased H+ Secretion Lumen_Potential->H_Secretion Reduces Driving Force for Antikaliuresis Antikaliuresis (K+ Sparing) K_Secretion->Antikaliuresis Causes Urine_pH Increased Urine pH H_Secretion->Urine_pH Causes

Caption: this compound's signaling pathway for its diuretic effect.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram illustrates a typical workflow for the preclinical assessment of this compound.

Experimental_Workflow cluster_pkpd PK/PD cluster_efficacy Efficacy cluster_safety Safety start Hypothesis: This compound has a therapeutic effect in a specific preclinical model study_design Study Design: - Select animal model (e.g., rat, mouse) - Determine dose range and route of administration - Define control and treatment groups start->study_design pk_pd_studies Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies study_design->pk_pd_studies efficacy_studies Efficacy Studies study_design->efficacy_studies safety_studies Safety/Toxicity Studies study_design->safety_studies data_analysis Data Analysis and Interpretation pk_pd_studies->data_analysis efficacy_studies->data_analysis safety_studies->data_analysis conclusion Conclusion: - Efficacy and safety profile of this compound - Potential for clinical translation data_analysis->conclusion pk_pd_studies_details - Plasma concentration over time - Bioavailability - Half-life efficacy_diuretic Diuretic Model: - Lipschitz Test - Urine volume & electrolyte measurement efficacy_neuro Neuroprotection Model (e.g., SCI): - Behavioral tests (e.g., BBB score) - Histopathology efficacy_cardiac Cardiac Model (e.g., Arrhythmia): - ECG analysis - Electrophysiological studies safety_studies_details - Monitor for adverse effects (e.g., hyperkalemia) - Histopathology of major organs - Blood chemistry

Caption: A generalized experimental workflow for preclinical studies of this compound.

Dose Conversion from Animal to Human

For estimating a Human Equivalent Dose (HED) from animal doses, the Body Surface Area (BSA) normalization method is commonly used. The following formula can be applied:

HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)

Km Values for Different Species:

SpeciesBody Weight (kg)BSA (m²)Km ( kg/m ²)
Mouse0.020.0073
Rat0.150.0256
Dog100.520
Human601.637

Note: These are standard values and may vary. This conversion provides an estimation and should be used with caution when designing first-in-human trials.[9][10][11][12]

Conclusion

This compound is a versatile compound with well-established diuretic properties and promising therapeutic potential in other areas such as neuroprotection and arrhythmia. Careful consideration of the dose, administration route, and animal model is crucial for obtaining reliable and translatable preclinical data. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the design and conduct of their preclinical studies with this compound.

References

Co-administration of Amiloride with Thiazide Diuretics: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific basis and experimental protocols for studying the co-administration of amiloride and thiazide diuretics. This combination therapy is a cornerstone in the management of hypertension and edema, capitalizing on the synergistic effects of two distinct diuretic classes to enhance efficacy and mitigate adverse effects.

Introduction

Thiazide diuretics, such as hydrochlorothiazide, are highly effective in reducing blood pressure by inhibiting the Na-Cl cotransporter (NCC) in the distal convoluted tubule of the nephron, leading to increased sodium and water excretion.[1][2] However, a common and clinically significant side effect of thiazide monotherapy is hypokalemia (low potassium levels), which can lead to cardiac arrhythmias and other complications.[3][4]

This compound is a potassium-sparing diuretic that acts by blocking the epithelial sodium channel (ENaC) in the late distal tubule and collecting duct.[5][6] This inhibition of sodium reabsorption leads to a mild diuretic effect and, crucially, a reduction in potassium excretion.[7][8] The co-administration of this compound with a thiazide diuretic leverages these distinct mechanisms of action. The combination results in a more potent antihypertensive effect while concurrently counteracting the potassium-wasting effect of the thiazide, thereby maintaining potassium homeostasis.[9][10]

Mechanisms of Action and Signaling Pathways

The synergistic and counteractive effects of co-administering this compound and thiazide diuretics are rooted in their distinct molecular targets within the nephron.

  • Thiazide Diuretics (e.g., Hydrochlorothiazide): Inhibit the Na-Cl cotransporter (NCC) on the apical membrane of cells in the distal convoluted tubule. This blockage prevents the reabsorption of sodium and chloride ions, leading to increased luminal concentrations of these ions and subsequent water retention in the tubule, promoting diuresis.[1] The increased delivery of sodium to the downstream collecting duct stimulates the renin-angiotensin-aldosterone system (RAAS), which in turn promotes potassium secretion, leading to hypokalemia.[11]

  • This compound: Directly blocks the epithelial sodium channel (ENaC) on the apical membrane of the principal cells in the late distal tubule and collecting duct.[5][6] By inhibiting sodium reabsorption at this site, this compound reduces the electrochemical gradient that drives potassium secretion into the tubular lumen, thus conserving potassium.[7][8]

The following diagram illustrates the signaling pathways and sites of action for these diuretics.

Signaling Pathway of this compound and Thiazide Diuretics cluster_DCT Distal Convoluted Tubule cluster_CD Collecting Duct cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Thiazide Thiazide Diuretics NCC Na-Cl Cotransporter (NCC) Thiazide->NCC Inhibits Na_Cl_Reabsorption_DCT Na+ & Cl- Reabsorption NCC->Na_Cl_Reabsorption_DCT Mediates Increased_Na_Delivery Increased Na+ Delivery to Collecting Duct Na_Cl_Reabsorption_DCT->Increased_Na_Delivery This compound This compound ENaC Epithelial Na+ Channel (ENaC) This compound->ENaC Blocks Potassium_Sparing Potassium Sparing This compound->Potassium_Sparing Na_Reabsorption_CD Na+ Reabsorption ENaC->Na_Reabsorption_CD Mediates K_Secretion K+ Secretion Na_Reabsorption_CD->K_Secretion Drives Hypokalemia Hypokalemia K_Secretion->Hypokalemia RAAS_Activation RAAS Activation Aldosterone Aldosterone RAAS_Activation->Aldosterone Aldosterone->ENaC Upregulates Increased_Na_Delivery->RAAS_Activation

Caption: Molecular targets and pathways of this compound and thiazide diuretics.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative data from key clinical trials investigating the effects of this compound and hydrochlorothiazide, alone and in combination, on blood pressure and serum potassium levels in hypertensive patients.

Table 1: Effects on Blood Pressure

Treatment GroupBaseline Supine BP (mmHg)12-Week Supine BP (mmHg)Change in Supine BP (mmHg)Reference
This compound153/101139/93-14/-8[12]
Hydrochlorothiazide154/101134/89-20/-12[12]
This compound + Hydrochlorothiazide160/100137/90-23/-10[12]

Table 2: Effects on Serum Potassium

Treatment GroupBaseline Serum K+ (mEq/L)12-Week Serum K+ (mEq/L)Change in Serum K+ (mEq/L)Reference
This compound4.244.47+0.23[12]
Hydrochlorothiazide4.153.56-0.59[12]
This compound + Hydrochlorothiazide4.243.86-0.38[12]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study the effects of this compound and thiazide diuretics.

In-Vitro Assessment of Ion Channel/Transporter Activity

4.1.1. Whole-Cell Patch Clamp for ENaC Activity

This protocol is for measuring this compound-sensitive ENaC currents in a human embryonic kidney (HEK293) cell line stably expressing the human α, β, and γ ENaC subunits.[9][10]

  • Cell Culture:

    • Culture HEK293 cells stably transfected with human α, β, and γ ENaC subunits in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

    • Plate cells on glass coverslips 24-48 hours before the experiment.

  • Electrophysiology:

    • External Solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 NaCl, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with CsOH).

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

    • Perform whole-cell patch-clamp recordings at room temperature (22-25°C).

    • Hold the membrane potential at -60 mV.

    • Record baseline currents in the external solution.

    • To measure this compound-sensitive current, perfuse the cells with the external solution containing this compound (e.g., 1-10 µM). The this compound-sensitive current is the difference between the current before and after this compound application.

4.1.2. Ussing Chamber Assay for Transepithelial Ion Transport

This protocol measures the this compound-sensitive short-circuit current (Isc) across a polarized epithelial monolayer, such as renal cortical collecting duct (mCCD) cells.[1][13]

  • Cell Culture:

    • Culture mCCD cells on permeable filter supports (e.g., Transwell®) until a confluent and high-resistance monolayer is formed (typically 7-10 days).

    • Maintain cells in appropriate culture medium with necessary supplements.

  • Ussing Chamber Measurement:

    • Mount the filter support containing the cell monolayer in an Ussing chamber.

    • Bathe both the apical and basolateral sides with identical Ringer's solution (e.g., in mM: 120 NaCl, 25 NaHCO3, 3.3 KH2PO4, 0.8 K2HPO4, 1.2 MgCl2, 1.2 CaCl2, 10 glucose), gassed with 95% O2/5% CO2 at 37°C.

    • Measure the transepithelial voltage (Vt) and resistance (Rt).

    • Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).

    • After a stable baseline Isc is established, add this compound (e.g., 10 µM) to the apical chamber to block ENaC. The decrease in Isc represents the this compound-sensitive ENaC-mediated Na+ transport.

    • To study thiazide effects, a cell line expressing NCC would be used, and the effect of a thiazide diuretic (e.g., 100 µM hydrochlorothiazide) on ion transport would be measured.

In-Vivo Assessment in Animal Models

4.2.1. Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertension Model in Rats

This model is commonly used to induce hypertension that is sensitive to diuretics.[4][6][7][11]

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Surgical Procedure:

    • Anesthetize the rats (e.g., with isoflurane).

    • Perform a unilateral nephrectomy (removal of one kidney).

    • Implant a slow-release pellet of deoxycorticosterone acetate (DOCA, e.g., 200 mg/kg) subcutaneously.

  • Post-operative Care and Diet:

    • Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.

    • Monitor the animals' health and weight daily for the first week and then weekly.

    • Hypertension typically develops over 3-4 weeks.

  • Drug Administration:

    • Administer this compound, hydrochlorothiazide, or their combination via oral gavage or in the drinking water for the desired treatment period.

    • A vehicle control group should be included.

4.2.2. Blood Pressure Measurement

  • Tail-Cuff Plethysmography (Non-invasive):

    • Acclimatize the conscious rats to the restraining device and tail-cuff apparatus for several days before measurements to minimize stress-induced blood pressure elevation.[3][5][14]

    • Warm the rat's tail to increase blood flow.

    • Place an inflatable cuff and a pulse sensor on the tail.

    • Inflate the cuff to occlude blood flow and then slowly deflate it.

    • Record the pressure at which the pulse reappears as the systolic blood pressure.

    • Take multiple readings and average them for each animal.

4.2.3. Serum Electrolyte Analysis

  • Blood Collection:

    • At the end of the study, collect blood samples from the rats via cardiac puncture under anesthesia or from the tail vein.

    • Allow the blood to clot and then centrifuge to separate the serum.

  • Electrolyte Measurement:

    • Measure serum sodium and potassium concentrations using an ion-selective electrode (ISE) analyzer.[15][16]

    • Calibrate the analyzer with standard solutions before use.

Experimental and Logical Workflow Diagrams

The following diagrams provide a visual representation of the experimental workflow and the logical relationships of the co-administration therapy.

Experimental Workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies Cell_Culture Cell Culture (e.g., HEK293-ENaC, mCCD) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Ussing_Chamber Ussing Chamber Assay Cell_Culture->Ussing_Chamber ENaC_Activity ENaC_Activity Patch_Clamp->ENaC_Activity Measure ENaC Current Ion_Transport Ion_Transport Ussing_Chamber->Ion_Transport Measure Transepithelial Ion Transport Data_Analysis Data Analysis & Interpretation ENaC_Activity->Data_Analysis Ion_Transport->Data_Analysis Animal_Model Induce Hypertension (DOCA-Salt Rat) Drug_Admin Drug Administration (this compound, Thiazide, Combo) Animal_Model->Drug_Admin BP_Measure Blood Pressure Measurement (Tail-Cuff) Drug_Admin->BP_Measure Electrolyte_Analysis Serum Electrolyte Analysis (ISE) Drug_Admin->Electrolyte_Analysis BP_Results BP_Results BP_Measure->BP_Results Record BP Electrolyte_Results Electrolyte_Results Electrolyte_Analysis->Electrolyte_Results Measure Na+, K+ BP_Results->Data_Analysis Electrolyte_Results->Data_Analysis

Caption: Overview of in-vitro and in-vivo experimental workflows.

Logical Relationship of Co-administration cluster_effects Therapeutic Effects CoAdmin Co-administration of this compound & Thiazide Diuretics Synergistic Synergistic Effect CoAdmin->Synergistic Counteractive Counteractive Effect CoAdmin->Counteractive Enhanced_BP_Lowering Enhanced Blood Pressure Lowering Synergistic->Enhanced_BP_Lowering Reduced_Hypokalemia Reduced Risk of Hypokalemia Counteractive->Reduced_Hypokalemia Improved_Patient_Outcome Improved Patient Outcome Enhanced_BP_Lowering->Improved_Patient_Outcome Mechanism_Synergy Dual blockade of Na+ reabsorption at different nephron sites Enhanced_BP_Lowering->Mechanism_Synergy Reduced_Hypokalemia->Improved_Patient_Outcome Mechanism_Counteractive This compound's K+-sparing effect opposes thiazide's K+-wasting effect Reduced_Hypokalemia->Mechanism_Counteractive

References

Application of Amiloride in the Study of Liddle's Syndrome: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liddle's syndrome is a rare, autosomal dominant form of hypertension characterized by the excessive reabsorption of sodium and secretion of potassium in the distal nephron of the kidney.[1][2] This genetic disorder arises from gain-of-function mutations in the genes encoding the epithelial sodium channel (ENaC), specifically the SCNN1A, SCNN1B, or SCNN1G genes.[2][3] The resulting constitutive activation of ENaC leads to a clinical presentation of early-onset hypertension, hypokalemia (low blood potassium), and metabolic alkalosis, with suppressed plasma renin activity and low aldosterone (B195564) levels.[2][4][5]

Amiloride, a potassium-sparing diuretic, serves as a cornerstone in both the diagnosis and therapeutic management of Liddle's syndrome.[4][5][6] Its mechanism of action involves the direct blockade of the ENaC, thereby inhibiting the excessive sodium reabsorption that underlies the pathophysiology of the disease.[6][7] This targeted action makes this compound a highly effective agent for controlling blood pressure and correcting the electrolyte imbalances characteristic of Liddle's syndrome.[4][7] These application notes provide detailed protocols for the use of this compound in clinical and research settings related to Liddle's syndrome.

Data Presentation: Efficacy of this compound in Liddle's Syndrome

The following tables summarize the quantitative effects of this compound treatment on key clinical parameters in patients with Liddle's syndrome, as reported in scientific literature.

Table 1: Effect of this compound on Blood Pressure in Liddle's Syndrome

Study/Patient CaseInitial Blood Pressure (mmHg)Blood Pressure after this compound Treatment (mmHg)This compound Daily Dose
Case Study 1180/110140/79Not Specified
Case Study 2Uncontrolled HypertensionNormalizedNot Specified
Case Study 3160/110 (Hypertensive Crisis)Controlled5 mg

Table 2: Effect of this compound on Serum Potassium in Liddle's Syndrome

Study/Patient CaseInitial Serum Potassium (mmol/L)Serum Potassium after this compound Treatment (mmol/L)This compound Daily Dose
Case Study 12.84.2Not Specified
Case Study 2HypokalemiaStabilizedNot Specified
Case Study 3Not Specified4.85 mg

Experimental Protocols

Protocol 1: Diagnostic Confirmation of Liddle's Syndrome Using this compound

This protocol outlines the clinical use of this compound as a diagnostic tool to differentiate Liddle's syndrome from other forms of hypertension. The principle lies in the specific therapeutic response to ENaC blockade.

Objective: To assess the blood pressure and electrolyte response to this compound to support a diagnosis of Liddle's syndrome.

Materials:

  • This compound tablets (5 mg)

  • Blood pressure monitoring equipment

  • Equipment for blood collection and electrolyte analysis (serum potassium, sodium, bicarbonate)

  • Equipment for urine collection and electrolyte analysis

Procedure:

  • Baseline Measurement:

    • Discontinue all antihypertensive medications for a washout period of at least 2 weeks, under close medical supervision.

    • Measure and record the patient's blood pressure twice daily for one week to establish a baseline.

    • Collect blood and urine samples to measure baseline serum and urinary electrolytes, plasma renin activity, and aldosterone levels. Patients with Liddle's syndrome are expected to have low renin and aldosterone levels.[8]

  • This compound Administration:

    • Administer this compound orally at a starting dose of 5-10 mg per day.[8] The dosage may be divided if necessary.

  • Monitoring:

    • Continue to monitor blood pressure twice daily.

    • Repeat blood and urine electrolyte measurements 1-2 weeks after initiating this compound therapy.[9]

    • Monitor for any adverse effects, particularly hyperkalemia (high blood potassium).[10][11]

  • Interpretation of Results:

    • A significant reduction in blood pressure and normalization or significant improvement in serum potassium levels following this compound administration are highly suggestive of Liddle's syndrome.[2][7]

    • The lack of response to mineralocorticoid receptor antagonists like spironolactone (B1682167) is also a key diagnostic feature.[2]

Ethical Considerations: This protocol should be conducted under the supervision of a qualified physician. Patients should be informed of the potential risks, including hyperkalemia.

Protocol 2: In Vitro Assessment of ENaC Activity and this compound Blockade using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes a common research method to study the function of wild-type and mutant ENaC channels and their sensitivity to this compound.

Objective: To measure the this compound-sensitive current of ENaC expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding wild-type or mutant ENaC subunits (α, β, γ)

  • Two-electrode voltage clamp (TEVC) setup

  • Perfusion system

  • Recording solution (ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with cRNA encoding the desired ENaC subunits. Typically, 10-50 ng of total cRNA is injected per oocyte.

    • Incubate the injected oocytes for 24-72 hours at 16-18°C to allow for channel expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (voltage and current electrodes).

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

    • Record the baseline whole-cell current.

  • This compound Application:

    • Switch the perfusion to ND96 solution containing a known concentration of this compound (e.g., 10 µM) to block ENaC.[12]

    • Record the current in the presence of this compound.

  • Data Analysis:

    • The this compound-sensitive current (Ithis compound) is calculated as the difference between the baseline current and the current in the presence of this compound. This represents the ENaC-mediated current.

    • To determine the inhibitory concentration (IC₅₀) of this compound, a dose-response curve can be generated by applying a range of this compound concentrations.

Visualizations

Signaling Pathway of Liddle's Syndrome and this compound Action

Liddles_Syndrome_Pathway cluster_collecting_duct Collecting Duct Epithelial Cell cluster_lumen Tubular Lumen cluster_interstitium Blood/Interstitium cluster_pathophysiology Liddle's Syndrome Pathophysiology ENaC Epithelial Sodium Channel (ENaC) Na_K_ATPase Na+/K+ ATPase ENaC->Na_K_ATPase Intracellular Na+ K_lumen K+ Na_K_ATPase->K_lumen Secretion Na_interstitium Na+ Na_K_ATPase->Na_interstitium To Blood Na_lumen Na+ Na_lumen->ENaC Reabsorption K_interstitium K+ K_interstitium->Na_K_ATPase From Blood Liddle_Mutation Liddle's Syndrome (ENaC Mutation) Increased_ENaC Increased ENaC Activity/Number Liddle_Mutation->Increased_ENaC Increased_Na_Reabsorption Increased Na+ Reabsorption Increased_ENaC->Increased_Na_Reabsorption Increased_K_Secretion Increased K+ Secretion Increased_ENaC->Increased_K_Secretion Hypertension Hypertension Increased_Na_Reabsorption->Hypertension Hypokalemia Hypokalemia Increased_K_Secretion->Hypokalemia This compound This compound This compound->ENaC Blocks

Caption: Liddle's Syndrome Pathophysiology and this compound's Mechanism of Action.

Experimental Workflow for Diagnostic Confirmation

Diagnostic_Workflow start Patient with Suspected Liddle's Syndrome (Hypertension, Hypokalemia) washout Discontinue Antihypertensives (Washout Period) start->washout baseline Establish Baseline: - Blood Pressure - Serum & Urine Electrolytes - Renin & Aldosterone washout->baseline amiloride_admin Administer this compound (5-10 mg/day) baseline->amiloride_admin monitoring Monitor for 1-2 Weeks: - Blood Pressure - Serum Electrolytes amiloride_admin->monitoring results Evaluate Results monitoring->results positive Positive for Liddle's: - Decreased Blood Pressure - Normalized Potassium results->positive Response negative Negative for Liddle's: - No Significant Change results->negative No Response genetic_testing Confirm with Genetic Testing positive->genetic_testing

Caption: Clinical Workflow for the Diagnostic Use of this compound in Liddle's Syndrome.

Logical Relationship of this compound's Therapeutic Effects

Therapeutic_Effects This compound This compound Administration Block_ENaC Blocks Epithelial Sodium Channel (ENaC) This compound->Block_ENaC Decrease_Na Decreased Sodium Reabsorption Block_ENaC->Decrease_Na Increase_K Decreased Potassium Secretion (Potassium-Sparing) Block_ENaC->Increase_K Normalize_BP Normalization of Blood Pressure Decrease_Na->Normalize_BP Correct_Hypokalemia Correction of Hypokalemia Increase_K->Correct_Hypokalemia Clinical_Improvement Clinical Improvement in Liddle's Syndrome Normalize_BP->Clinical_Improvement Correct_Hypokalemia->Clinical_Improvement

References

Utilizing Amiloride to Investigate the Role of ASICs in Neurological Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-Sensing Ion Channels (ASICs) are proton-gated cation channels that are widely expressed in the central and peripheral nervous systems.[1][2] Their activation by extracellular acidification, a common feature in many neurological pathologies such as ischemic stroke, multiple sclerosis, and epilepsy, implicates them as key players in neuronal injury and dysfunction.[1][3] Amiloride, a potassium-sparing diuretic, is a well-established, albeit non-specific, blocker of ASICs.[1] Despite its lack of specificity, this compound remains a valuable pharmacological tool for investigating the physiological and pathological roles of ASICs. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to study the involvement of ASICs in neurological disorders.

Mechanism of Action of this compound on ASICs

This compound directly blocks the pore of ASIC channels, thereby inhibiting the influx of cations, primarily Na+ and, in the case of the ASIC1a subunit, Ca2+.[4][5] This blockade is reversible and voltage-dependent. The inhibitory concentration (IC50) of this compound for ASICs typically ranges from 10 to 50 µM.[1] It is important to note that this compound also inhibits other ion channels and transporters, such as the epithelial sodium channel (ENaC) and the Na+/H+ exchanger, which should be considered when interpreting experimental results.[1][4]

Data Presentation: Quantitative Effects of this compound and Analogs on ASICs

The following table summarizes the inhibitory potency of this compound and its analogs on ASIC1a currents, providing a reference for dose-selection in experimental designs.

CompoundCell TypeIC50 (µM)Reference
This compoundCHO cells (expressing ASIC1a)13.50[6]
This compoundMouse cortical neurons13.82[6]
BenzamilCHO cells (expressing ASIC1a)3.50[6]
BenzamilMouse cortical neurons2.40[6]
PhenamilCHO cells (expressing ASIC1a)6.95[6]
PhenamilMouse cortical neurons8.95[6]
5-(N,N-dimethyl)this compound (DMA)CHO cells (expressing ASIC1a)10.13[6]
5-(N,N-dimethyl)this compound (DMA)Mouse cortical neurons10.68[6]

Mandatory Visualizations

Signaling Pathway of ASIC1a Activation in Neurological Disorders

ASIC1a_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protons H+ ASIC1a ASIC1a Protons->ASIC1a Activation Ca_influx Ca²⁺ Influx ASIC1a->Ca_influx CaMKII CaMKII Activation Ca_influx->CaMKII ERK ERK Activation CaMKII->ERK Neuronal_Injury Neuronal Injury / Axonal Degeneration ERK->Neuronal_Injury This compound This compound This compound->ASIC1a Inhibition

Caption: ASIC1a signaling cascade in neurological injury.

Experimental Workflow: In Vivo MCAO Model

MCAO_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_treatment Treatment cluster_post_op Post-Operative Assessment Animal_Prep Animal Preparation (Anesthesia, Monitoring) MCAO Middle Cerebral Artery Occlusion (Filament Model) Animal_Prep->MCAO Reperfusion Reperfusion MCAO->Reperfusion Amiloride_Admin This compound Administration (e.g., ICV injection) MCAO->Amiloride_Admin Neuro_Score Neurological Scoring Reperfusion->Neuro_Score Infarct_Volume Infarct Volume Measurement (TTC Staining) Neuro_Score->Infarct_Volume Data_Analysis Data Analysis Infarct_Volume->Data_Analysis

Caption: Workflow for MCAO stroke model with this compound treatment.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of ASIC Currents in Cultured Neurons

This protocol details the electrophysiological recording of ASIC currents from primary cortical neurons and the application of this compound to assess its inhibitory effects.

1. Preparation of Primary Cortical Neuron Cultures [3][7][8]

  • Dissect cortices from E17-E18 mouse or rat embryos in ice-cold dissection medium.

  • Mince the tissue and incubate in a papain solution (20 U/mL) for 20-30 minutes at 37°C.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plate the neurons on poly-D-lysine/laminin-coated coverslips in a suitable neuronal culture medium.

  • Maintain the cultures in a humidified incubator at 37°C and 5% CO2, exchanging half of the medium every 3-4 days.

  • Recordings can be performed on neurons cultured for 7-14 days.

2. Electrophysiological Recording [5][6]

  • Solutions:

    • External Solution (Normal pH): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH adjusted to 7.4 with NaOH).

    • External Solution (Acidic): Same as normal pH external solution, but with MES instead of HEPES and pH adjusted to the desired acidic value (e.g., 6.0) with HCl.

    • Internal Solution: 140 mM CsF, 1 mM CaCl2, 11 mM EGTA, 10 mM HEPES, 2 mM TEA, 4 mM MgCl2 (pH adjusted to 7.3 with CsOH).[6]

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Procedure:

    • Transfer a coverslip with cultured neurons to the recording chamber and perfuse with the normal pH external solution.

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • Clamp the membrane potential at -60 mV.

    • To elicit ASIC currents, rapidly switch the perfusion from the normal pH solution to the acidic external solution for a few seconds.

    • To test the effect of this compound, pre-apply this compound in the normal pH solution for 1-2 minutes, and then co-apply it with the acidic solution.

  • Data Analysis:

    • Measure the peak amplitude of the inward current evoked by the acidic solution in the absence and presence of different concentrations of this compound.

    • Construct a dose-response curve and calculate the IC50 value for this compound inhibition.

Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This protocol describes the induction of focal cerebral ischemia and the administration of this compound to evaluate its neuroprotective effects.

1. MCAO Surgical Procedure [9][10][11]

  • Anesthetize the mouse (e.g., with isoflurane) and maintain its body temperature at 37°C.

  • Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Insert a silicone-coated monofilament into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60 minutes.

  • For transient ischemia, withdraw the filament after the occlusion period to allow for reperfusion.

2. This compound Administration (Intracerebroventricular Injection) [12][13][14]

  • Place the anesthetized mouse in a stereotaxic frame.

  • Drill a small burr hole in the skull over the lateral ventricle (coordinates relative to bregma: e.g., anteroposterior -0.2 mm, mediolateral ±1.0 mm, dorsoventral -2.5 mm).

  • Slowly inject this compound (e.g., 1-10 µg in a few microliters of artificial cerebrospinal fluid) into the ventricle using a Hamilton syringe. The injection can be performed before or after MCAO, depending on the experimental design.

3. Assessment of Neurological Deficits [1][15][16]

  • At 24 hours post-MCAO, evaluate the neurological deficits using a standardized scoring system (e.g., Bederson score or a 28-point neurological score).

  • Example Scoring System (modified from Bederson):

    • 0: No observable deficit.

    • 1: Forelimb flexion.

    • 2: Circling towards the paretic side.

    • 3: Leaning to the paretic side at rest.

    • 4: No spontaneous motor activity.

4. Measurement of Infarct Volume [11]

  • At a designated time point (e.g., 24 or 48 hours post-MCAO), euthanize the mouse and remove the brain.

  • Slice the brain into 2 mm coronal sections.

  • Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.

  • Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Quantify the infarct volume using image analysis software.

Conclusion

This compound serves as a foundational tool for exploring the role of ASICs in the pathophysiology of neurological disorders. The protocols outlined here provide a framework for investigating the therapeutic potential of ASIC inhibition. Researchers should remain mindful of this compound's non-specific effects and consider the use of more selective inhibitors or genetic models to corroborate findings. By combining these in vitro and in vivo approaches, a deeper understanding of ASIC function in the nervous system can be achieved, paving the way for the development of novel therapeutic strategies for a range of debilitating neurological conditions.

References

Experimental Use of Amiloride in Parkinson's Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiloride, a potassium-sparing diuretic, has emerged as a compound of interest in preclinical research for Parkinson's disease (PD). Its neuroprotective properties are primarily attributed to its role as a non-specific inhibitor of acid-sensing ion channels (ASICs), particularly ASIC1a, and its inhibitory effects on the urokinase plasminogen activator (uPA) system. This document provides a detailed overview of the experimental use of this compound in established in vivo and in vitro models of Parkinson's disease, summarizing key quantitative data and providing detailed experimental protocols to guide further research.

Mechanism of Action

This compound's neuroprotective effects in models of Parkinson's disease are believed to be mediated through at least two key pathways:

  • Inhibition of Acid-Sensing Ion Channels (ASICs): Pathological conditions in the brain, including neuroinflammation and neuronal death, are often associated with localized tissue acidosis. ASICs, particularly the ASIC1a subtype, are proton-gated cation channels that are activated by a drop in extracellular pH. This activation leads to an influx of sodium (Na+) and calcium (Ca2+) ions. Excessive Ca2+ influx is a critical step in triggering apoptotic cell death pathways in neurons. This compound non-selectively blocks these channels, thereby preventing this detrimental ion influx and subsequent neuronal apoptosis.[1][2][3]

  • Inhibition of the Urokinase Plasminogen Activator (uPA) System: The uPA and its receptor (uPAR) are key players in neuroinflammation. Microglial activation, a hallmark of Parkinson's disease pathology, is associated with an upregulation of the uPA/uPAR system. This system contributes to the breakdown of the extracellular matrix and promotes inflammatory processes. This compound can inhibit uPA activity, thereby potentially dampening the neuroinflammatory response mediated by microglia.

Data Presentation: In Vivo and In Vitro Studies

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound in models of Parkinson's disease.

Table 1: In Vivo Neuroprotection by this compound in the MPTP Mouse Model of Parkinson's Disease

ParameterMPTP Control (% of Saline Control)This compound + MPTP (% of Saline Control)% Protection with this compoundReference
Striatal Dopamine (B1211576) (DA) Levels25%50%33%[2]
Striatal Dopamine Transporter (DAT) Binding40%70%50%[2]
Striatal Tyrosine Hydroxylase (TH) Immunoreactivity35%65%46%[2]
Substantia Nigra pars compacta (SNpc) TH-positive neurons50%75%50%[2]

Table 2: Proposed In Vitro Neuroprotection by this compound in a Cellular Model of Parkinson's Disease

No direct quantitative studies on this compound in MPP+ or 6-OHDA-treated SH-SY5Y or PC12 cells were identified in the literature search. The following is a proposed experimental outline and expected outcome based on its known mechanisms.

Cell LineNeurotoxin (Concentration)This compound Treatment (Concentration)Expected Outcome (e.g., % increase in cell viability)
SH-SY5YMPP+ (e.g., 1 mM)10-100 µMIncrease in cell viability, reduction in apoptosis markers (e.g., caspase-3 activation)
PC126-OHDA (e.g., 100 µM)10-100 µMAttenuation of neurite retraction, increased cell survival

Mandatory Visualizations

Signaling Pathways

cluster_0 Acidosis (Low pH) cluster_1 ASIC1a-Mediated Neuronal Injury cluster_2 This compound Intervention Acidosis Extracellular Acidosis (H+) ASIC1a ASIC1a Acidosis->ASIC1a Activates Ca_Influx Ca2+ Influx ASIC1a->Ca_Influx Mediates Apoptosis Apoptosis Ca_Influx->Apoptosis Triggers Amiloride_ASIC This compound Amiloride_ASIC->ASIC1a Inhibits

Caption: this compound's inhibition of ASIC1a prevents downstream apoptotic signaling.

cluster_0 Neuroinflammation cluster_1 uPA/uPAR System cluster_2 This compound Intervention Microglia Activated Microglia uPA uPA Microglia->uPA Releases uPAR uPAR uPA->uPAR Binds to Inflammation Neuroinflammation uPAR->Inflammation Promotes Amiloride_uPA This compound Amiloride_uPA->uPA Inhibits

Caption: this compound's inhibition of uPA dampens neuroinflammatory responses.

Experimental Workflow

cluster_0 In Vivo Model MPTP MPTP Administration to Mice Amiloride_Treat This compound Treatment Behavior Behavioral Testing MPTP->Behavior Amiloride_Treat->Behavior Analysis Neurochemical & Histological Analysis Behavior->Analysis

Caption: Workflow for in vivo evaluation of this compound in the MPTP mouse model.

Experimental Protocols

In Vivo Model: MPTP-Induced Parkinsonism in Mice

Objective: To evaluate the neuroprotective effect of this compound against MPTP-induced dopaminergic neurodegeneration in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl (Sigma-Aldrich)

  • This compound hydrochloride (Sigma-Aldrich)

  • Sterile 0.9% saline

  • Apparatus for behavioral testing (e.g., rotarod, open field)

  • Equipment for tissue processing, immunohistochemistry, and HPLC analysis

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice for at least one week under standard laboratory conditions.

    • Randomly assign mice to the following groups (n=8-10 per group):

      • Saline Control

      • MPTP Control

      • This compound + MPTP

      • This compound only

  • Drug Administration:

    • MPTP Administration: A sub-acute regimen is commonly used. Dissolve MPTP-HCl in sterile saline to a concentration of 2 mg/mL. Administer four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals on a single day.[2]

    • This compound Administration: Dissolve this compound hydrochloride in sterile saline. Administer this compound (e.g., 3 mg/kg, i.p.) 30 minutes prior to the first MPTP injection and then once daily for the duration of the experiment (e.g., 7 days).[2] The optimal dose may need to be determined empirically.

  • Behavioral Assessment:

    • Perform behavioral tests (e.g., rotarod, open field test for locomotor activity) at baseline and at specified time points after MPTP administration (e.g., day 3 and day 7).

  • Tissue Collection and Processing:

    • At the end of the experiment (e.g., day 7), euthanize mice by an approved method.

    • For neurochemical analysis, rapidly dissect the striata, snap-freeze in liquid nitrogen, and store at -80°C.

    • For histological analysis, perfuse the animals with saline followed by 4% paraformaldehyde. Post-fix the brains and process for cryosectioning or paraffin (B1166041) embedding.

  • Neurochemical Analysis (HPLC):

    • Homogenize striatal tissue in an appropriate buffer.

    • Measure dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Histological Analysis (Immunohistochemistry):

    • Perform immunohistochemistry on brain sections for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum.

    • Quantify the number of TH-positive neurons in the SNpc using stereological methods.

    • Measure the optical density of TH staining in the striatum.

In Vitro Model: Neurotoxin-Induced Cell Death in a Dopaminergic Cell Line

Objective: To assess the protective effect of this compound against neurotoxin-induced cell death in a human dopaminergic neuroblastoma cell line (SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MPP+ iodide (Sigma-Aldrich) or 6-hydroxydopamine (6-OHDA) (Sigma-Aldrich)

  • This compound hydrochloride (Sigma-Aldrich)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • Apoptosis assay kit (e.g., Caspase-3/7 activity assay)

Procedure:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in complete DMEM at 37°C in a humidified 5% CO2 incubator.

    • Seed cells in 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • This compound Pre-treatment:

    • Prepare a stock solution of this compound in sterile water or DMSO.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours before adding the neurotoxin. Include a vehicle control.

  • Neurotoxin Exposure:

    • Prepare a fresh solution of MPP+ (e.g., 1 mM) or 6-OHDA (e.g., 100 µM) in culture medium.

    • Add the neurotoxin to the wells containing the this compound-pre-treated cells.

    • Include control wells with no treatment, this compound only, and neurotoxin only.

    • Incubate for 24-48 hours.

  • Assessment of Cell Viability:

    • Perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to the untreated control.

  • Assessment of Apoptosis (Optional):

    • Perform a caspase-3/7 activity assay to quantify apoptosis.

    • Measure fluorescence according to the manufacturer's protocol.

Conclusion

The experimental evidence suggests that this compound holds promise as a neuroprotective agent in models of Parkinson's disease. Its ability to inhibit both acid-sensing ion channels and the urokinase plasminogen activator system provides a multi-faceted approach to mitigating neuronal damage and neuroinflammation. The protocols outlined in this document provide a framework for further investigation into the therapeutic potential of this compound and its derivatives in the context of neurodegenerative diseases. Further in vitro studies are warranted to precisely quantify the protective effects of this compound at the cellular level and to further elucidate its mechanisms of action.

References

Amiloride as a Pharmacological Tool to Study Na+/H+ Exchange: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiloride, a potassium-sparing diuretic, has long been a cornerstone pharmacological tool for the investigation of sodium ion channels and exchangers. Its utility extends significantly to the study of the Na+/H+ exchanger (NHE) family of integral membrane proteins, which play a crucial role in the regulation of intracellular pH (pHi), cell volume, and sodium homeostasis. This document provides detailed application notes and protocols for the effective use of this compound and its analogs in the study of Na+/H+ exchange, aimed at researchers, scientists, and professionals in drug development.

The Na+/H+ exchangers are a family of electroneutral transporters that mediate the exchange of one intracellular proton for one extracellular sodium ion. This compound and its derivatives act as competitive inhibitors at the external Na+ binding site of the exchanger.[1] The various isoforms of NHE exhibit differential sensitivity to this compound and its analogs, a property that can be exploited to distinguish their respective contributions to cellular processes.

Mechanism of Action and Specificity

This compound's inhibitory effect on the Na+/H+ exchanger is a result of its competition with Na+ for binding to the transporter.[1] The potency of this compound and its analogs varies significantly among the different NHE isoforms. Generally, 5-amino substituted derivatives of this compound, such as 5-(N-ethyl-N-isopropyl)this compound (EIPA) and 5-(N,N-hexamethylene)this compound (HMA), are more potent inhibitors of NHE than this compound itself.[2][3] This differential sensitivity is a key aspect of their use as pharmacological tools. For instance, NHE1 is substantially more sensitive to inhibition by this compound and its analogs than NHE3.[4][5]

It is crucial to be aware of the off-target effects of this compound, especially at higher concentrations. This compound can also inhibit other ion transport proteins, including the epithelial sodium channel (ENaC), the Na+/Ca2+ exchanger, and Na+/K+-ATPase.[2][3][6] Therefore, using the lowest effective concentration and comparing the effects with more potent and specific analogs is essential for attributing an observed physiological effect specifically to NHE inhibition.

Data Presentation: Quantitative Comparison of this compound and Its Analogs

The following tables summarize the inhibitory potency (IC50 values) of this compound and its common analogs against various Na+/H+ exchanger isoforms and other relevant ion transporters. These values are compiled from various studies and can vary depending on the experimental conditions, such as the cell type and extracellular Na+ concentration.

CompoundNHE1 (µM)NHE2 (µM)NHE3 (µM)Reference(s)
This compound0.1 - 10~100>1000[4][5]
EIPA (5-(N-ethyl-N-isopropyl)this compound)0.01 - 0.1~1~50[4][7]
HMA (5-(N,N-hexamethylene)this compound)~0.04--[8]
DMA (5-(N,N-dimethyl)this compound)~1--[8]

Table 1: Inhibitory Potency (IC50) of this compound and Analogs on NHE Isoforms.

CompoundENaC (µM)Na+/Ca2+ Exchanger (mM)Na+/K+-ATPase (mM)Reference(s)
This compound0.1 - 0.5~12.2 - 3.0[9][10]
EIPA--0.12 - 0.17[10]
DMA--0.52[10]

Table 2: Inhibitory Potency (IC50) of this compound and Analogs on Off-Target Ion Transporters.

Experimental Protocols

Preparation of this compound Stock Solutions

This compound hydrochloride is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[9]

Materials:

  • This compound hydrochloride powder

  • Anhydrous DMSO

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • In a sterile environment, weigh the desired amount of this compound hydrochloride powder.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C. When preparing working solutions, thaw an aliquot and dilute it in the appropriate pre-warmed (37°C) aqueous buffer or cell culture medium. It is crucial to add the DMSO stock drop-wise while vortexing the medium to prevent precipitation. The final DMSO concentration in the cell culture should be kept low (ideally ≤ 0.1%) to avoid solvent-induced artifacts.[6]

Measurement of Intracellular pH (pHi) using BCECF-AM

This protocol describes the use of the pH-sensitive fluorescent dye BCECF-AM to measure changes in intracellular pH and assess the activity of the Na+/H+ exchanger.

Materials:

  • Cells of interest cultured on glass coverslips or in a multi-well plate

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Anhydrous DMSO

  • HEPES-buffered saline solution (HBSS) or other appropriate bicarbonate-free buffer

  • Ammonium chloride (NH4Cl) for acid-loading

  • This compound or its analogs

  • Fluorescence microscope or plate reader with appropriate filter sets (Excitation: ~490 nm and ~440 nm; Emission: ~535 nm)

  • Nigericin (B1684572) and high-K+ calibration buffers for pHi calibration

Protocol:

  • Dye Loading:

    • Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO.

    • Dilute the BCECF-AM stock solution in pre-warmed HBSS to a final working concentration of 2-5 µM.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells with the BCECF-AM loading solution for 15-60 minutes at 37°C in the dark. The optimal loading time should be determined empirically for each cell type.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Inducing an Acid Load (NH4Cl Pre-pulse Technique):

    • Incubate the BCECF-loaded cells in a buffer containing 20 mM NH4Cl for 5-10 minutes. This will cause an initial intracellular alkalinization followed by a rapid acidification upon removal of the NH4Cl-containing buffer.

    • Rapidly perfuse the cells with a Na+-containing, NH4Cl-free buffer to initiate pHi recovery.

  • Measuring pHi Recovery and Inhibition by this compound:

    • Immediately after the acid load, begin recording the fluorescence intensity at the two excitation wavelengths (~490 nm and ~440 nm) while monitoring emission at ~535 nm.

    • The ratio of the fluorescence intensities (F490/F440) is proportional to the pHi.

    • To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound or its analog for 10-20 minutes before the acid load and maintain its presence during the pHi recovery phase.

    • The rate of pHi recovery (dpH/dt) can be calculated from the initial slope of the pHi recovery curve. A reduction in this rate in the presence of this compound indicates inhibition of Na+/H+ exchange. For example, in proximal tubule cells, 2 mM this compound significantly reduced the pHi recovery rate from approximately 0.519 pH/min to 0.046 pH/min.[6]

  • pHi Calibration:

    • At the end of each experiment, perform a pHi calibration by incubating the cells in a series of high-K+ buffers of known pH containing the K+/H+ ionophore nigericin (5-10 µM). This will equilibrate the intracellular and extracellular pH.

    • Generate a calibration curve by plotting the fluorescence ratio against the known pH values. This curve can then be used to convert the experimental fluorescence ratios to pHi values.

Measurement of Na+/H+ Exchange Activity using 22Na+ Influx Assay

This assay directly measures the rate of Na+ entry into the cells via the Na+/H+ exchanger.

Materials:

  • Cells of interest cultured in multi-well plates

  • Acid-loading buffer (e.g., a buffer containing a weak acid like propionate (B1217596) or by using the NH4Cl pre-pulse technique)

  • 22NaCl (radioactive sodium)

  • Uptake buffer (Na+-free)

  • Wash buffer (ice-cold, Na+-free)

  • This compound or its analogs

  • Scintillation fluid and a scintillation counter

  • Reagents for protein quantification (e.g., BCA assay)

Protocol:

  • Cell Preparation and Acid Loading:

    • Grow cells to confluency in multi-well plates.

    • Induce an intracellular acid load as described in the pHi measurement protocol (e.g., NH4Cl pre-pulse). This creates the driving force for Na+ influx through the NHE.

  • 22Na+ Uptake:

    • After acid loading, rapidly wash the cells with a Na+-free buffer.

    • Initiate the uptake by adding the uptake buffer containing 22NaCl (typically 1-2 µCi/mL) and a non-radioactive Na+ concentration relevant to the experiment.

    • To determine the this compound-sensitive component of Na+ influx, perform parallel experiments where the uptake buffer also contains a saturating concentration of this compound or its analog.

    • Allow the uptake to proceed for a short period (e.g., 1-5 minutes) at 37°C. The uptake should be in the linear range.

  • Termination and Washing:

    • Rapidly terminate the uptake by aspirating the radioactive uptake buffer.

    • Immediately wash the cells multiple times with an ice-cold, Na+-free wash buffer to remove extracellular 22Na+.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well (e.g., with 0.1 M NaOH or a suitable lysis buffer).

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of the cell lysates from parallel wells to normalize the 22Na+ uptake data.

    • Calculate the this compound-sensitive 22Na+ influx by subtracting the influx measured in the presence of this compound from the total influx measured in its absence.

    • Express the results as nmol of Na+ per mg of protein per minute.

Visualizations

Signaling Pathway of Na+/H+ Exchanger (NHE1) Activation

NHE1_Activation cluster_stimuli External Stimuli cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_nhe Na+/H+ Exchanger cluster_output Cellular Response Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Hormones Hormones GPCR G-Protein Coupled Receptor Hormones->GPCR Osmotic Stress Osmotic Stress Kinase Cascade Kinase Cascades (e.g., ERK1/2) Osmotic Stress->Kinase Cascade RTK->Kinase Cascade GPCR->Kinase Cascade NHE1_inactive NHE1 (Inactive) Kinase Cascade->NHE1_inactive Phosphorylation NHE1_active NHE1 (Active) NHE1_inactive->NHE1_active pHi_increase Increase in Intracellular pH NHE1_active->pHi_increase Na_influx Na+ Influx NHE1_active->Na_influx pHi_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_inhibition Inhibition Control cluster_analysis Data Analysis A 1. Culture cells on glass coverslips B 2. Load cells with BCECF-AM A->B C 3. Wash to remove extracellular dye B->C D 4. Induce acid load (NH4Cl pre-pulse) C->D G Pre-incubate with this compound C->G E 5. Initiate pHi recovery (Na+-containing buffer) D->E F 6. Record fluorescence (490/440 nm excitation) E->F I 7. Calculate F490/F440 ratio F->I H Perform steps 4-6 in presence of this compound G->H H->I J 8. Convert ratio to pHi (using calibration curve) I->J K 9. Determine rate of pHi recovery (dpH/dt) J->K L 10. Compare rates with and without this compound K->L Amiloride_Inhibition Extracellular Na+ Extracellular Na+ NHE Na+/H+ Exchanger Extracellular Na+->NHE Binds This compound This compound This compound->NHE Competitively Inhibits Intracellular Na+ Intracellular Na+ NHE->Intracellular Na+ Influx Extracellular H+ Extracellular H+ NHE->Extracellular H+ Efflux Intracellular H+ Intracellular H+ Intracellular H+->NHE Binds

References

Troubleshooting & Optimization

Solubility issues of Amiloride in different laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Amiloride in various laboratory solvents. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in an accessible format.

Solubility of this compound Hydrochloride in Laboratory Solvents

The solubility of this compound hydrochloride, the common form of this compound used in research, varies significantly across different solvents. Understanding these properties is crucial for accurate experimental design and execution.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound hydrochloride in common laboratory solvents.

SolventSolubility (mg/mL)Solubility (mM)Notes
Dimethyl Sulfoxide (DMSO)~30[1]~112.7A stock solution in DMSO can be stored at -20°C.[2]
Dimethylformamide (DMF)~30[1]~112.7---
Water (hot)50[2]187.9Yields a clear, yellow-green solution.
Water (room temperature)1.33[3]~5Solubility is pH-dependent. Slightly soluble.[4]
1:1 DMSO:PBS (pH 7.2)~0.5[1]~1.88For aqueous buffers, it is recommended to first dissolve in DMSO.[1]
EthanolVery slightly soluble[4]------
IsopropanolSlightly soluble[2]------
AcetonePractically insoluble[2]------
ChloroformPractically insoluble[2][4]------
Diethyl EtherPractically insoluble[2][4]------
Ethyl AcetatePractically insoluble[2]------

Molecular Weight of this compound Hydrochloride: 266.09 g/mol (anhydrous basis)

Experimental Protocols

This section provides a detailed methodology for determining the solubility of this compound using the widely accepted shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the thermodynamic solubility of this compound in a specific solvent.

Materials:

  • This compound hydrochloride powder

  • Solvent of interest (e.g., water, buffer, organic solvent)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound hydrochloride powder to a glass vial containing a known volume of the solvent. The excess solid should be visible.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on an orbital shaker or rotator.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). This ensures the solvent is fully saturated with the compound.

  • Separation of Undissolved Solid:

    • After equilibration, let the vial stand to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either:

      • Centrifugation: Centrifuge the vial at a high speed to pellet the excess solid.

      • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with the solvent.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at its λmax, ~362 nm) or HPLC.

    • Prepare a standard curve with known concentrations of this compound to accurately quantify the concentration in the sample.

  • Calculation:

    • Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The result can be expressed in mg/mL or Molarity (mol/L).

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_quantify Quantification cluster_calc Calculation A Add excess this compound to solvent B Cap vial A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge or Filter (0.22 µm syringe filter) C->D E Dilute saturated filtrate D->E F Measure concentration (UV-Vis or HPLC) E->F G Calculate solubility F->G

Caption: Workflow for the Shake-Flask Solubility Protocol.

Signaling Pathways

This compound is known to interact with several signaling pathways, primarily by inhibiting specific ion channels and exchangers.

This compound Inhibition of the Epithelial Sodium Channel (ENaC)

This compound is a potent blocker of the epithelial sodium channel (ENaC), which plays a critical role in sodium reabsorption in epithelial tissues.[5][6]

G cluster_membrane Apical Membrane ENaC Epithelial Sodium Channel (ENaC) Na_in Na+ Influx ENaC->Na_in This compound This compound This compound->ENaC Inhibition Na_out Extracellular Na+ Na_out->ENaC

Caption: this compound directly blocks the ENaC channel.

This compound and the Na+/H+ Exchanger System

This compound also inhibits the Na+/H+ exchanger (NHE), which is involved in regulating intracellular pH and sodium levels.[7][8]

G cluster_membrane Cell Membrane NHE Na+/H+ Exchanger (NHE) Na_in Intracellular Na+ NHE->Na_in H_out Extracellular H+ NHE->H_out This compound This compound This compound->NHE Inhibition Na_out Extracellular Na+ Na_out->NHE H_in Intracellular H+ H_in->NHE

References

Amiloride in Aqueous Solutions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability and proper handling of amiloride in aqueous solutions is critical for obtaining reliable and reproducible experimental results. This technical support center provides comprehensive guidance on the stability of this compound, detailed experimental protocols, and troubleshooting advice to address common challenges encountered during its use in research settings.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound in aqueous solutions?

This compound hydrochloride's stability in aqueous solutions is primarily influenced by three main factors: pH, light exposure, and temperature.

  • pH: this compound is more stable in acidic to neutral solutions. In alkaline conditions, the neutral form of the drug predominates and is approximately three times more susceptible to photodegradation than the cationic form found in acidic or neutral environments.[1]

  • Light: Exposure to light is a major factor in the degradation of this compound.[2] Photodegradation involves the dechlorination of the this compound molecule, leading to the formation of a hydroxylated degradation product.[1] Therefore, it is crucial to protect this compound solutions from light at all stages of preparation, storage, and experimentation.

  • Temperature: this compound solutions exhibit good stability at room and refrigerated temperatures. An extemporaneously prepared 2 mg/mL this compound hydrochloride nasal spray was found to be physically, chemically, and microbiologically stable for 7 days when stored at room temperature, retaining over 90% of the initial concentration.[3][4] Longer-term studies have shown that this compound can remain highly chemically stable for over 50 days at 4°C and 20°C, with sufficient stability for up to 90 days.[5]

Q2: How should I prepare this compound stock solutions?

Due to its limited solubility in water at room temperature, it is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). This compound hydrochloride is highly soluble in DMSO (≥ 100 mg/mL).[6]

Q3: My this compound precipitates when I add it to my aqueous experimental buffer. What can I do?

This is a common issue known as "solvent-shifting precipitation." When a concentrated DMSO stock solution is diluted into an aqueous buffer, the drastic change in solvent polarity can cause the sparingly soluble this compound to precipitate. Here are some troubleshooting steps:

  • Pre-warm the aqueous buffer: this compound's solubility in water is temperature-dependent.[3] Warming your buffer to 37°C before adding the this compound stock can help maintain its solubility.

  • Slow, drop-wise addition with mixing: Instead of adding the entire volume of the DMSO stock at once, add it slowly and drop-by-drop to the pre-warmed buffer while gently vortexing or swirling. This gradual dilution helps prevent localized high concentrations that can trigger precipitation.

  • Use a lower final concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.

  • Co-solvent approach: For some applications, a co-solvent system might be necessary. A 1:1 solution of DMSO:PBS (pH 7.2) has been shown to dissolve this compound hydrochloride at approximately 0.5 mg/mL.[7] However, it is crucial to ensure that the final concentration of DMSO is compatible with your experimental system and to include appropriate vehicle controls.

Q4: What are the recommended storage conditions for this compound solutions?

  • DMSO Stock Solutions: Aliquot your concentrated DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light. A stock solution of this compound in DMSO can be stored at -20°C.[8]

  • Aqueous Working Solutions: It is highly recommended to prepare fresh aqueous working solutions on the day of use.[7] If short-term storage is necessary, keep the solution at 4°C and protected from light. Do not store aqueous solutions for more than a day.[7]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the stability and solubility of this compound hydrochloride in aqueous solutions.

Table 1: Stability of this compound Hydrochloride in Aqueous Solution

Storage ConditionConcentrationDurationRemaining ConcentrationReference(s)
Room Temperature (~22.7°C)2 mg/mL7 days> 90%[3][4][9]
4°CNot specified> 50 daysHighly stable[5]
20°CNot specified> 50 daysHighly stable[5]
4°C & 20°CNot specified90 daysSufficiently stable[5]

Table 2: Solubility of this compound Hydrochloride

SolventTemperatureSolubilityReference(s)
WaterHot (40°C)~2 mg/mL[3]
DMSONot specified≥ 100 mg/mL[6]
1:1 DMSO:PBS (pH 7.2)Not specified~0.5 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock and Working Solutions

This protocol provides a standardized method for preparing this compound solutions to minimize precipitation and ensure consistency.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile, light-protecting microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated DMSO Stock Solution (e.g., 100 mM):

    • In a sterile environment, accurately weigh the required amount of this compound hydrochloride powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. For example, to make a 100 mM stock, dissolve 26.61 mg of this compound hydrochloride in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved, ensuring a clear solution.

    • Aliquot the stock solution into single-use, light-protecting tubes and store at -20°C or -80°C.

  • Prepare the Final Working Solution in Aqueous Buffer:

    • Thaw an aliquot of the DMSO stock solution at room temperature.

    • Pre-warm your desired aqueous buffer to 37°C.

    • While gently vortexing or swirling the pre-warmed buffer, add the DMSO stock solution drop-wise to achieve the final desired concentration of this compound.

    • Ensure the final DMSO concentration in the working solution is at a non-toxic level for your specific experimental system (typically ≤ 0.1% for cell-based assays).

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for immediate use.

Protocol 2: Forced Degradation Study of this compound Hydrochloride

Forced degradation studies are essential for understanding the intrinsic stability of a drug and for developing stability-indicating analytical methods. This protocol outlines typical stress conditions.

Materials:

  • This compound hydrochloride solution of known concentration

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (B78521) (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • Water bath or oven

  • UV chamber

  • HPLC system with a C18 column and UV detector

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound solution and 1N HCl.

    • Incubate at 60°C for 8 hours.[10]

    • Cool the solution and neutralize with an equivalent amount of 1N NaOH.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound solution and 1N NaOH.

    • Incubate at 60°C for 8 hours.[10]

    • Cool the solution and neutralize with an equivalent amount of 1N HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound solution and 3% H₂O₂.

    • Keep the solution at room temperature for 6 hours.[10]

    • Analyze by HPLC.

  • Thermal Degradation:

    • Store the this compound solution at 60°C for 1 hour.[10]

    • Cool the solution to room temperature.

    • Analyze by HPLC.

  • Photodegradation:

    • Expose the this compound solution to UV light in a photostability chamber for an extended period (e.g., 7 days).

    • Keep a control sample protected from light under the same conditions.

    • Analyze both samples by HPLC.

Analysis:

For each condition, monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

Signaling Pathway and Experimental Workflow Diagrams

This compound's Mechanism of Action: Inhibition of the Epithelial Sodium Channel (ENaC)

This compound's primary mechanism of action is the direct blockade of the epithelial sodium channel (ENaC).[11] ENaC is a key protein responsible for sodium reabsorption in various epithelial tissues, including the kidney, colon, and airways. By inhibiting ENaC, this compound reduces sodium uptake into cells, which has several downstream consequences, including its diuretic effect.

amiloride_moa This compound This compound enac Epithelial Sodium Channel (ENaC) This compound->enac Inhibits na_influx Sodium (Na+) Influx enac->na_influx Mediates cell_depolarization Cell Membrane Depolarization na_influx->cell_depolarization Leads to downstream_effects Downstream Cellular Effects cell_depolarization->downstream_effects

This compound's primary mechanism of action.
Experimental Workflow for this compound Solution Preparation and Use

The following workflow diagram illustrates the key steps for preparing and using this compound solutions in a typical cell culture experiment to minimize the risk of precipitation and ensure experimental validity.

amiloride_workflow start Start: this compound Hydrochloride Powder dissolve Dissolve in 100% DMSO to create stock solution start->dissolve store Aliquot and store stock at -20°C or -80°C, protected from light dissolve->store thaw Thaw stock solution at room temperature store->thaw dilute Slowly add stock solution drop-wise to buffer with gentle mixing thaw->dilute prewarm Pre-warm aqueous buffer to 37°C prewarm->dilute check Visually inspect for precipitation dilute->check precipitate Troubleshoot: - Lower concentration - Re-prepare check->precipitate Precipitate use Use freshly prepared working solution immediately in experiment check->use Clear control Include vehicle control (DMSO in buffer) use->control

Workflow for preparing this compound solutions.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Table 3: Troubleshooting Common Issues with this compound Experiments

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in Aqueous Solution - Solvent-shifting from DMSO stock.- Low temperature of the aqueous buffer.- Final concentration is too high.- Pre-warm the aqueous buffer to 37°C before adding the this compound stock.- Add the DMSO stock solution slowly and drop-wise while mixing.- Reduce the final working concentration of this compound.- Prepare a fresh solution for each experiment.
Inconsistent or Unexpected Experimental Results - Degradation of this compound due to light exposure or improper storage.- Inaccurate concentration of the working solution.- Interaction with components in the cell culture medium.- Always protect this compound solutions from light.- Prepare fresh working solutions for each experiment.- Verify the concentration of your stock solution spectrophotometrically if possible.- Ensure your vehicle control (containing the same final concentration of DMSO) is included in all experiments.
Cell Viability Issues - Cytotoxicity from high concentrations of this compound.- Cytotoxicity from the DMSO solvent.- Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your cell type.- Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%) and that a vehicle control is used.

References

Common pitfalls in using Amiloride for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using Amiloride in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potassium-sparing diuretic that primarily functions by blocking the epithelial sodium channel (ENaC)[1][2]. This channel is crucial for sodium reabsorption in the distal tubules of the kidney[3]. By inhibiting ENaC, this compound promotes the excretion of sodium and water while reducing the excretion of potassium[2].

Q2: What are the known off-target effects of this compound?

Besides its primary target, ENaC, this compound can also inhibit other proteins, which may confound experimental results if not considered. The most notable off-targets include the Na+/H+ exchanger (NHE) and the urokinase-type plasminogen activator (uPA)[4][5][6]. The inhibitory concentrations for these off-targets are generally higher than for ENaC.

Q3: What is the most critical adverse effect to monitor for during in vivo studies with this compound?

The most significant and potentially life-threatening side effect of this compound is hyperkalemia, which is an elevated level of potassium in the blood[7]. This risk is increased in subjects with renal impairment or when this compound is co-administered with other potassium-sparing agents, ACE inhibitors, or NSAIDs. Careful monitoring of the animals' health and, if possible, plasma potassium levels is crucial.

Troubleshooting Guide

Problem 1: Poor Solubility of this compound Hydrochloride for Dosing Solutions

Q: I am having difficulty dissolving this compound hydrochloride in aqueous solutions for my in vivo experiments. What is the recommended procedure for preparing a dosing solution?

A: this compound hydrochloride has poor solubility in water, which is a common challenge. Here is a summary of its solubility in common laboratory solvents and a recommended protocol for preparing a dosing solution.

Data Presentation: Solubility of this compound Hydrochloride

SolventSolubilityNotes
WaterSlightly soluble (~5 mM or ~1.3 mg/mL)Gentle warming can aid dissolution[4][8].
DMSOSoluble (up to 100 mM or ~30 mg/mL)[4][9]
EthanolVery slightly soluble/insoluble[8][10]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[9]

Experimental Protocols: Recommended Protocol for Preparing an this compound Dosing Solution

  • For aqueous administration:

    • Due to its limited water solubility, preparing a stock solution in DMSO is recommended for achieving higher concentrations[9].

    • First, dissolve the this compound hydrochloride powder in 100% DMSO to make a concentrated stock solution (e.g., 100 mM)[4].

    • For the final dosing solution, dilute the DMSO stock with your aqueous vehicle of choice (e.g., sterile saline or PBS).

    • Important: Ensure the final concentration of DMSO in the administered solution is low (typically <5%) and consistent across all experimental groups, including the vehicle control, to avoid solvent-induced toxicity.

  • For administration in drinking water:

    • This compound can be administered in the drinking water for chronic dosing[11].

    • Given its slight solubility in water, ensure the desired concentration does not exceed its solubility limit at the given temperature and pH of the water.

    • Prepare the solution fresh regularly and protect it from light to maintain stability.

Problem 2: Unexpected or Off-Target Effects Observed in the Experiment

Q: My experimental results are not consistent with the expected effects of ENaC inhibition. Could off-target effects of this compound be responsible?

A: Yes, it is possible that the observed effects are due to this compound's action on targets other than ENaC. It is crucial to consider the dose of this compound being used and its relative affinity for its primary and off-targets.

Data Presentation: Inhibitory Activity of this compound

TargetIC50 / KiNotes
Epithelial Sodium Channel (ENaC)~0.1 µM (IC50)Primary target[1][2][12].
Na+/H+ Exchanger (NHE1)3 µM - 1 mM (IC50)Potency is dependent on external Na+ concentration[1].
Urokinase-type Plasminogen Activator (uPA)~7 µM (Ki)[9]
δβγ ENaC2.6 µM (IC50)A different subunit composition of ENaC[13].

Mandatory Visualization: Troubleshooting Workflow for Unexpected Results

G start Unexpected Experimental Result Observed check_dose Is the administered dose supramaximal for ENaC inhibition? start->check_dose consider_off_target Consider off-target effects (NHE1, uPA, etc.) check_dose->consider_off_target Yes dose_response Perform a dose-response study to establish a minimal effective dose check_dose->dose_response No literature_review Review literature for similar phenomena or off-target effects consider_off_target->literature_review alternative_inhibitor Use a more selective ENaC inhibitor (e.g., Benzamil) as a control literature_review->alternative_inhibitor re_evaluate Re-evaluate hypothesis based on new findings alternative_inhibitor->re_evaluate dose_response->re_evaluate

Caption: Troubleshooting logic for unexpected in vivo results with this compound.

Problem 3: Animal Distress or Adverse Events Post-Administration

Q: My animals are showing signs of lethargy and distress after this compound administration. What could be the cause and how should I proceed?

A: The most likely cause of these symptoms is hyperkalemia. It is a serious condition and requires immediate attention.

Experimental Protocols: Monitoring and Management of Potential Hyperkalemia

  • Monitoring:

    • Closely observe the animals for clinical signs of hyperkalemia, which can include muscle weakness, lethargy, and in severe cases, cardiac arrhythmias.

    • If feasible, monitor serum potassium levels, especially during pilot studies or when using higher doses.

  • Prevention and Mitigation:

    • Use the lowest effective dose of this compound. Refer to the table below for examples of dosages used in previous studies.

    • Ensure the animals have normal renal function. Pre-existing kidney disease significantly increases the risk of hyperkalemia.

    • Avoid co-administration with other drugs known to increase potassium levels, such as ACE inhibitors, angiotensin receptor blockers, and NSAIDs.

    • If adverse events occur, consider reducing the dose or discontinuing the treatment.

Data Presentation: Examples of this compound Dosages in In Vivo Studies

Animal ModelDoseRoute of AdministrationReference
Rat0.1 mg/hrIntravenous infusion[14]
Rat10 mg/kgOral and Intravenous[15][16]
Rat"High and low dosages"In drinking water[11]
Mouse10 mg/kgIntraperitoneal[17]

Signaling Pathways

Mandatory Visualization: Simplified ENaC Signaling Pathway and this compound Inhibition

ENaC_Pathway cluster_membrane Apical Membrane ENaC ENaC Channel Sodium_in Na+ Influx ENaC->Sodium_in Aldosterone Aldosterone SGK1 SGK1 Aldosterone->SGK1 Upregulates Nedd4_2 Nedd4-2 (Ubiquitin Ligase) SGK1->Nedd4_2 Inhibits Nedd4_2->ENaC Promotes Degradation This compound This compound This compound->ENaC Blocks Sodium_out Lumen (Na+) Sodium_out->ENaC uPAR_Pathway uPA uPA uPAR uPAR uPA->uPAR binds Integrin Integrin (e.g., β3) uPAR->Integrin activates Cell_Signaling Intracellular Signaling (e.g., cell migration, invasion) Integrin->Cell_Signaling leads to This compound This compound This compound->uPA Inhibits

References

Technical Support Center: Troubleshooting Hyperkalemia in Animal Models Treated with Amiloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hyperkalemia in animal models treated with Amiloride.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause hyperkalemia?

A1: this compound is a potassium-sparing diuretic that blocks the epithelial sodium channel (ENaC) in the late distal tubule and collecting duct of the kidney.[1][2] This blockage inhibits sodium reabsorption, which in turn reduces the electrical driving force for potassium secretion into the tubular lumen, leading to decreased potassium excretion and a subsequent rise in serum potassium levels.[1][3][4]

Q2: What are the typical signs of hyperkalemia in animal models?

A2: Early signs of hyperkalemia can be subtle and may include muscle weakness and fatigue. As potassium levels rise, more severe signs can manifest, including cardiac arrhythmias, which can be detected via electrocardiogram (ECG). In severe cases, hyperkalemia can lead to paralysis and cardiac arrest.[5]

Q3: What factors increase the risk of this compound-induced hyperkalemia in animal models?

A3: Several factors can increase the risk of developing hyperkalemia, including:

  • High doses of this compound: Higher doses of this compound lead to a greater inhibition of potassium excretion.[1]

  • Renal impairment: Animals with pre-existing kidney disease are at a significantly higher risk.[6][7]

  • Concomitant medications: The risk of hyperkalemia is increased when this compound is co-administered with other drugs that can elevate potassium levels, such as ACE inhibitors, angiotensin II receptor blockers, and NSAIDs.[1][3][7]

  • High potassium diet: Supplementing the diet with potassium in conjunction with this compound administration will predictably lead to higher serum potassium levels.[8]

Q4: How frequently should I monitor serum potassium levels in this compound-treated animals?

A4: Careful monitoring of serum potassium concentrations is crucial, especially during the initial phase of treatment or after dosage adjustments.[6] For acute studies, monitoring every 1-2 hours after this compound administration may be necessary.[8] For chronic studies, weekly monitoring is recommended, with increased frequency if the dose is adjusted or if the animal's health status changes.[7]

Troubleshooting Guide

This guide provides a step-by-step approach to managing hyperkalemia in your animal models.

Step 1: Confirm Hyperkalemia

If you suspect hyperkalemia based on clinical signs or as part of routine monitoring, the first step is to obtain a blood sample to measure the serum potassium concentration.

Step 2: Assess the Severity

The appropriate response depends on the severity of the hyperkalemia. The following table provides a general guideline for classifying hyperkalemia in rodents, though these values may vary depending on the specific strain and baseline measurements.

SeveritySerum Potassium (mmol/L)Recommended Action
Mild5.5 - 6.5Proceed to Step 3
Moderate6.6 - 7.5Proceed to Step 4
Severe> 7.5Proceed to Step 5

Step 3: Management of Mild Hyperkalemia

  • Review and Adjust this compound Dose: Consider reducing the dose of this compound. A dose-dependent effect on potassium retention has been observed.[1]

  • Discontinue Potassium Supplementation: If the animal is on a high-potassium diet, switch to a standard diet.

  • Increase Monitoring Frequency: Increase the frequency of serum potassium monitoring to daily or every other day until levels stabilize.

Step 4: Management of Moderate Hyperkalemia

  • Temporarily Discontinue this compound: Stop this compound administration immediately.[6]

  • Administer Saline Diuresis: Intravenous administration of 0.9% sodium chloride can help to increase urinary potassium excretion.

  • Consider a Loop Diuretic: In some cases, a loop diuretic like furosemide (B1674285) may be administered to promote kaliuresis.[5]

Step 5: Emergency Management of Severe Hyperkalemia

Severe hyperkalemia is a life-threatening emergency that requires immediate intervention.

  • Discontinue this compound Immediately. [6]

  • Administer Calcium Gluconate: To counteract the cardiotoxic effects of hyperkalemia, administer 10% calcium gluconate intravenously. This does not lower serum potassium but stabilizes the cardiac membrane.[5]

  • Promote Transcellular Potassium Shift:

    • Insulin (B600854) and Dextrose: Administer regular insulin followed by a dextrose bolus intravenously. Insulin drives potassium into the cells, lowering serum levels. Close monitoring of blood glucose is essential to prevent hypoglycemia.[5][9]

  • Enhance Potassium Elimination:

    • Sodium Bicarbonate: In cases of metabolic acidosis, intravenous sodium bicarbonate can be administered to promote potassium shift into cells and enhance urinary excretion.[5]

    • Cation Exchange Resins: Oral or rectal administration of a cation exchange resin like sodium polystyrene sulfonate can help to remove potassium from the body.[6]

Data Presentation

Table 1: this compound Dose and Effect on Serum Potassium in Rats

This compound DoseCo-administered AgentTime PointSerum Potassium (mmol/L) - Experimental GroupSerum Potassium (mmol/L) - Control GroupReference
3 mg/kg (intraperitoneal, in two divided doses)Potassium Chloride (2 meq/kg)2 hoursSignificantly higher than controlSimilar to baseline[8]
3 mg/kg (intraperitoneal, in two divided doses)Potassium Chloride (2 meq/kg)8 hoursSustained high levelsSimilar to baseline[8]

Table 2: Emergency Drug Dosages for Severe Hyperkalemia in Rodents (Suggested)

DrugDosageRouteNotes
10% Calcium Gluconate50-100 mg/kgIV (slowly)Monitor ECG during administration.
Regular Insulin0.1-0.25 U/kgIV
50% Dextrose1-2 g/kgIVAdminister after insulin to prevent hypoglycemia. Monitor blood glucose.
Sodium Bicarbonate1-2 mEq/kgIVUse if metabolic acidosis is present.

Note: These are suggested dosages and may need to be adjusted based on the specific animal model and experimental conditions. Consult with a veterinarian for specific recommendations.

Experimental Protocols

Protocol 1: Induction of Hyperkalemia with this compound and Potassium Chloride in Rats

This protocol is adapted from Borok et al., 1987.[8]

  • Animal Model: Male Wistar rats.

  • Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Baseline Blood Sample: Collect a baseline blood sample to determine initial serum potassium levels.

  • Experimental Group: Administer this compound (3 mg/kg) and potassium chloride (2 meq/kg) intraperitoneally in two divided doses.

  • Control Group: Administer only potassium chloride (2 meq/kg) intraperitoneally.

  • Monitoring: Collect blood samples at 2, 4, 6, and 8 hours post-administration to monitor serum potassium levels.

  • Analysis: Analyze serum potassium concentrations using a flame photometer or an ion-selective electrode.

Protocol 2: Blood Sample Collection from the Saphenous Vein in Mice

This is a common method for obtaining serial blood samples.

  • Restraint: Place the mouse in a suitable restraint device.

  • Hair Removal: Shave the hair over the lateral aspect of the hind limb to visualize the saphenous vein.

  • Vein Puncture: Use a sterile 25-gauge needle to puncture the vein.

  • Sample Collection: Collect the blood into a micro-hematocrit tube or other appropriate collection vessel.

  • Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.

  • Sample Handling: Process the blood sample promptly to separate the serum for potassium analysis.

Visualizations

Amiloride_Mechanism cluster_tubule Collecting Duct Principal Cell cluster_effects Physiological Effects ENaC Epithelial Sodium Channel (ENaC) NaK_ATPase Na+/K+ ATPase ENaC->NaK_ATPase Na+ Reduced_Na_Reabsorption Reduced Na+ Reabsorption ROMK Renal Outer Medullary Potassium Channel (ROMK) Lumen Tubular Lumen ROMK->Lumen K+ Secretion NaK_ATPase->ROMK K+ Interstitium Interstitium NaK_ATPase->Interstitium 3 Na+ Lumen->ENaC Na+ Interstitium->NaK_ATPase 2 K+ This compound This compound This compound->ENaC Blocks Reduced_K_Secretion Reduced K+ Secretion Reduced_Na_Reabsorption->Reduced_K_Secretion Leads to Hyperkalemia Hyperkalemia Reduced_K_Secretion->Hyperkalemia Results in

Caption: Mechanism of this compound-induced hyperkalemia.

Troubleshooting_Workflow Start Suspected Hyperkalemia (Clinical Signs or Routine Check) Measure_K Measure Serum K+ Start->Measure_K Assess_Severity Assess Severity Measure_K->Assess_Severity Mild Mild Hyperkalemia (5.5-6.5 mmol/L) Assess_Severity->Mild Mild Moderate Moderate Hyperkalemia (6.6-7.5 mmol/L) Assess_Severity->Moderate Moderate Severe Severe Hyperkalemia (>7.5 mmol/L) Assess_Severity->Severe Severe Action_Mild Reduce this compound Dose Stop K+ Supplement Increase Monitoring Mild->Action_Mild Action_Moderate Stop this compound Saline Diuresis Consider Loop Diuretic Moderate->Action_Moderate Action_Severe Emergency Protocol: - Stop this compound - Calcium Gluconate - Insulin + Dextrose Severe->Action_Severe

Caption: Troubleshooting workflow for hyperkalemia.

References

Technical Support Center: Mitigating Off-Target Effects of Amiloride in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of Amiloride in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of this compound?

A1: this compound is a potassium-sparing diuretic that primarily functions by inhibiting the epithelial sodium channel (ENaC)[1][2]. However, it is also known to interact with other cellular targets, which can lead to off-target effects in experimental settings. The most well-characterized off-target effects include the inhibition of the Na+/H+ exchanger (NHE) and the urokinase-type plasminogen activator (uPA)[3][4]. At higher concentrations, this compound can also affect other ion transporters like the Na+/Ca2+ exchanger (NCX) and Na+/K+-ATPase[5][6].

Q2: How can I differentiate between on-target and off-target effects in my cellular assay?

A2: Differentiating between on-target and off-target effects is crucial for the correct interpretation of your results. Here are several strategies you can employ:

  • Use of this compound Analogs: Employ this compound analogs with varying selectivity for different transporters. For example, derivatives like 5-(N-Ethyl-N-isopropyl)this compound (EIPA) are more potent inhibitors of NHE than this compound, while others may show more specificity for ENaC[5][7].

  • Dose-Response Curves: Generate comprehensive dose-response curves for this compound in your assay. On-target and off-target effects often occur at different concentration ranges.

  • Genetic Knockdown/Knockout: If possible, use cell lines where the intended target (e.g., ENaC) or a suspected off-target (e.g., NHE1) has been genetically knocked down or knocked out. This provides the most definitive evidence for the involvement of a specific protein.

Q3: I am observing unexpected cytotoxicity in my cell viability assay after this compound treatment. What could be the cause and how can I troubleshoot this?

A3: Unexpected cytotoxicity can arise from several factors. Here's a troubleshooting guide:

  • High Concentrations: this compound can induce apoptosis or necrosis at high concentrations, often through off-target mechanisms such as disruption of intracellular pH or calcium homeostasis[6].

    • Solution: Perform a dose-response experiment to determine the IC50 for cytotoxicity and use the lowest effective concentration for your primary assay.

  • Off-Target Effects: The cytotoxic effect might be due to the inhibition of essential cellular processes regulated by off-target proteins like NHE.

    • Solution: Use a more specific this compound analog or a structurally different inhibitor for the intended target to see if the cytotoxicity persists.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.

    • Solution: If possible, test your hypothesis in a different cell line to see if the cytotoxic effect is cell-type specific.

  • Assay Interference: The compound itself might interfere with the readout of your viability assay (e.g., MTT, WST-1).

    • Solution: Run a control with this compound in cell-free media to check for direct effects on the assay reagents. Consider using an alternative viability assay that relies on a different detection principle.

Quantitative Data: Inhibitory Potency of this compound and its Analogs

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its common analogs against their primary target (ENaC) and major off-targets. This data can help in selecting the appropriate compound and concentration to maximize on-target effects while minimizing off-target interference.

CompoundENaC (IC50)NHE (IC50)uPA (Ki)ASIC1a (IC50)Na+/K+-ATPase (IC50)
This compound ~0.1 - 0.5 µM[8]40 µM[6]7 µM[9]13.50 µM[10]2200 - 3000 µM[11]
Benzamil 30-fold more potent than this compound on αβγ ENaC[12]--3.50 µM[10]-
Phenamil ---6.95 µM[10]-
5-(N,N-Dimethyl)this compound (DMA) ---10.13 µM[10]520 µM[11]
5-(N-Ethyl-N-isopropyl)this compound (EIPA) -16 µM[11]-20.66 µM[10]120 - 170 µM[11]
5-(N,N-Hexamethylene)this compound (HMA) -40 nM[6]-17.17 µM[10]-

Note: IC50 and Ki values can vary depending on the experimental conditions and cell type used.

Experimental Protocols

Cell Viability Assay (WST-1 Based)

This protocol is designed to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound hydrochloride

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or DMSO).

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with solvent only).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Urokinase-type Plasminogen Activator (uPA) Activity Assay (Chromogenic)

This protocol measures the enzymatic activity of uPA in the presence of this compound.

Materials:

  • Purified uPA enzyme

  • uPA-specific chromogenic substrate (e.g., S-2444)

  • Assay buffer (e.g., Tris-HCl, pH 8.5)

  • This compound hydrochloride

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in assay buffer.

  • In a 96-well plate, add a fixed amount of uPA enzyme to each well.

  • Add varying concentrations of this compound to the wells. Include a control with no this compound.

  • Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate the reaction by adding the uPA chromogenic substrate to each well.

  • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader in kinetic mode.

  • Determine the rate of substrate cleavage (change in absorbance per unit time) for each this compound concentration.

  • Calculate the percent inhibition and, if desired, the IC50 value.

Measurement of Intracellular pH (pHi) using BCECF-AM

This protocol allows for the measurement of changes in intracellular pH in response to this compound.

Materials:

  • Cells grown on glass coverslips

  • BCECF-AM fluorescent dye

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound hydrochloride

  • Fluorescence microscope with ratio imaging capabilities

Procedure:

  • Load the cells with 2-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with fresh HBSS to remove extracellular dye.

  • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

  • Excite the cells alternately at ~490 nm and ~440 nm and measure the emission at ~535 nm.

  • Establish a baseline pHi reading in buffer alone.

  • Perfuse the cells with a buffer containing the desired concentration of this compound.

  • Continuously record the fluorescence ratio to monitor changes in pHi.

  • At the end of the experiment, calibrate the fluorescence ratio to pHi values using nigericin (B1684572) in high-potassium buffers of known pH.

Visualizations

Amiloride_Off_Target_Troubleshooting cluster_observation Observed Effect cluster_investigation Troubleshooting Steps cluster_conclusion Conclusion ObservedEffect Unexpected Cellular Phenotype DoseResponse Perform Dose-Response Curve ObservedEffect->DoseResponse Analogs Use Specific Analogs (e.g., EIPA for NHE) ObservedEffect->Analogs Genetic Genetic Knockdown/Knockout of Targets ObservedEffect->Genetic Orthogonal Orthogonal Assays ObservedEffect->Orthogonal OnTarget On-Target Effect (ENaC) DoseResponse->OnTarget Effect at low [this compound] OffTarget Off-Target Effect (NHE, uPA, etc.) DoseResponse->OffTarget Effect at high [this compound] Analogs->OnTarget Effect absent with specific analog Analogs->OffTarget Effect present with specific analog Genetic->OnTarget Effect absent in ENaC KO Genetic->OffTarget Effect absent in off-target KO Orthogonal->OnTarget Confirmatory results Orthogonal->OffTarget Discrepant results uPA_Signaling_Pathway uPA uPA Plasmin Plasmin uPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin ECM_Degradation Extracellular Matrix Degradation Plasmin->ECM_Degradation Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration This compound This compound This compound->uPA inhibits NHE_Signaling_Pathway NHE1 Na+/H+ Exchanger (NHE1) H_out Intracellular H+ NHE1->H_out pHi_Regulation Intracellular pH Regulation NHE1->pHi_Regulation Na_in Extracellular Na+ Na_in->NHE1 Cell_Proliferation Cell Proliferation pHi_Regulation->Cell_Proliferation This compound This compound This compound->NHE1 inhibits

References

Improving the specificity of Amiloride analogs in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the specificity of amiloride analogs in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound and its analogs?

This compound is a potassium-sparing diuretic that functions by blocking the epithelial sodium channel (ENaC). However, it and its analogs are known to interact with a range of other ion transporters and enzymes, often with similar affinity. The primary targets of interest are typically:

  • Epithelial Sodium Channel (ENaC): Crucial for sodium reabsorption in the kidneys and other epithelial tissues.

  • Na+/H+ Exchangers (NHEs): A family of transporters (NHE1-9) that regulate intracellular pH, cell volume, and sodium uptake.

  • Urokinase-type Plasminogen Activator (uPA): A serine protease involved in tissue remodeling and cell migration.

The lack of specificity can lead to confounding results, making it essential to select an analog with the highest possible selectivity for the target of interest.

Q2: How can I choose the most specific this compound analog for my experiment?

Choosing the right analog depends on your specific target. The key is to compare the inhibitory constants (Kᵢ) or the half-maximal inhibitory concentrations (IC₅₀) of different analogs for your target versus potential off-targets. An ideal analog will have a low Kᵢ or IC₅₀ for your target and a much higher value for other potential targets.

For example, if your target is the Na+/H+ exchanger NHE1, an analog like cariporide, which shows significantly higher affinity for NHE1 over ENaC, would be a better choice than this compound itself.

Q3: What are common solvents for this compound and its analogs, and are there stability concerns?

Most this compound analogs are soluble in DMSO, which is a common solvent for in vitro experiments. However, it's crucial to keep the final DMSO concentration in your assay low (typically <0.1%) to avoid solvent-induced artifacts. Some analogs may also be soluble in water or ethanol. Always consult the manufacturer's datasheet for specific solubility information.

For stability, stock solutions in DMSO are generally stable when stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Some analogs may be light-sensitive, so it's good practice to store them in amber vials or protected from light.

Troubleshooting Guide

Problem 1: My this compound analog is not showing the expected inhibitory effect.

  • Cause 1: Solubility Issues. The compound may have precipitated out of solution.

    • Solution: Visually inspect your stock and working solutions for any precipitate. If necessary, gently warm the solution or sonicate it to aid dissolution. Always prepare fresh working solutions from a stock solution just before the experiment.

  • Cause 2: Incorrect Analog Selection. The chosen analog may have low potency for your specific target or isoform.

    • Solution: Refer to the IC₅₀/Kᵢ values in the literature to confirm that you are using an appropriate analog for your target. See the data tables below for a comparison of common analogs.

  • Cause 3: Compound Degradation. The analog may have degraded due to improper storage or handling.

    • Solution: Use a fresh vial of the compound or prepare a new stock solution. Ensure proper storage conditions (e.g., -20°C, protected from light).

Problem 2: I'm observing off-target effects that are confounding my results.

  • Cause 1: Lack of Specificity. This is a common issue with this compound and some of its less specific analogs.

    • Solution 1: Use a More Specific Analog. Consult the literature and the tables below to identify an analog with a better selectivity profile for your target. For example, to target ENaC with minimal effect on NHE, consider using phenamil.

    • Solution 2: Use a Lower Concentration. Operate within a concentration range that is effective for your primary target but below the IC₅₀ for known off-targets. A dose-response curve is essential to determine this optimal concentration.

    • Solution 3: Use a Rescue Experiment. If possible, use a genetic approach (e.g., siRNA knockdown or knockout of the target) to confirm that the observed effect is indeed target-specific. The this compound analog should have no effect in the absence of the target protein.

Problem 3: The results of my experiment are not reproducible.

  • Cause 1: Inconsistent Drug Preparation. Variations in the final concentration of the analog due to pipetting errors or incomplete dissolution can lead to variability.

    • Solution: Be meticulous in preparing your solutions. Use calibrated pipettes and ensure the compound is fully dissolved before making serial dilutions.

  • Cause 2: Fluctuation in Experimental Conditions. Factors like pH, temperature, and ion concentrations can influence the activity of ion channels and transporters.

    • Solution: Maintain tight control over all experimental parameters. Ensure that your buffers are correctly prepared and that the pH is stable throughout the experiment.

Quantitative Data: Specificity of this compound Analogs

The following tables summarize the inhibitory activity (IC₅₀ or Kᵢ values in µM) of common this compound analogs against their primary targets. Lower values indicate higher potency.

Table 1: Inhibition of Epithelial Sodium Channel (ENaC)

Analog Species IC₅₀ / Kᵢ (µM) Reference
This compound Rat 0.1
Benzamil Human 0.01
Phenamil Xenopus 0.005

| Ethyl-isopropyl this compound (EIPA) | - | >100 | |

Table 2: Inhibition of Na+/H+ Exchangers (NHE)

Analog Target Species IC₅₀ / Kᵢ (µM) Reference
This compound NHE1 Rat 3.0
Ethyl-isopropyl this compound (EIPA) NHE1 Hamster 0.015
Cariporide (HOE-642) NHE1 Rat 0.5

| S-3226 | NHE3 | Rabbit | 0.1 | |

Table 3: Inhibition of Urokinase-type Plasminogen Activator (uPA)

Analog Species IC₅₀ / Kᵢ (µM) Reference
This compound Human 7.0
5-(N,N-Hexamethylene) this compound (HMA) Human 1.3

| Benzamil | Human | 0.3 | |

Experimental Protocols & Workflows

Workflow for Selecting and Validating an this compound Analog

The following diagram outlines a logical workflow for selecting the appropriate this compound analog and validating its specificity in your experimental setup.

G cluster_selection Phase 1: Analog Selection cluster_validation Phase 2: Experimental Validation A Identify Primary Target (e.g., ENaC, NHE1) B Consult Literature & Databases for IC50/Ki Values A->B D Select Analog with Highest Selectivity Index (IC50 off-target / IC50 target) B->D C Identify Potential Off-Targets in Experimental System C->B E Perform Dose-Response Curve to Confirm IC50 D->E Proceed to Validation F Test Against Known Off-Targets (if possible in your system) E->F G Use a 'Rescue' Experiment (e.g., Knockout/Knockdown) F->G H Final Confirmation of Specificity G->H

Caption: A workflow for selecting and validating this compound analogs.

Signaling Pathway: NHE1 Inhibition by this compound Analogs

This diagram illustrates how this compound analogs like EIPA block the Na+/H+ Exchanger 1 (NHE1), preventing the exchange of intracellular H+ for extracellular Na+. This leads to intracellular acidification and a decrease in intracellular Na+ concentration.

G cluster_membrane Cell Membrane NHE1 NHE1 Na_in Na+ (intracellular) NHE1->Na_in H_out H+ (extracellular) NHE1->H_out pH_decrease Intracellular Acidification NHE1->pH_decrease leads to Na_out Na+ (extracellular) Na_out->NHE1 H_in H+ (intracellular) H_in->NHE1 EIPA This compound Analog (e.g., EIPA) EIPA->NHE1 Inhibits

Caption: Inhibition of the Na+/H+ Exchanger 1 (NHE1) by this compound analogs.

Key Experimental Protocols

Protocol 1: Measuring Intracellular pH to Assess NHE1 Activity

This protocol uses the pH-sensitive fluorescent dye BCECF-AM to measure changes in intracellular pH (pHi) following an acid load, allowing for the assessment of NHE1 activity and its inhibition by this compound analogs.

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy. Allow cells to adhere overnight.

  • Dye Loading: Wash cells with a saline solution (e.g., HEPES-buffered saline). Load cells with 2-5 µM BCECF-AM for 20-30 minutes at 37°C.

  • Acid Loading: Wash cells to remove excess dye and induce an acid load using the ammonium (B1175870) chloride prepulse technique. Briefly, expose cells to a solution containing 20 mM NH₄Cl for 5 minutes, then switch to a Na+-free solution to induce intracellular acidification.

  • Measuring NHE1 Activity: Reintroduce a Na+-containing solution to initiate NHE1-mediated pHi recovery. Record the fluorescence emission of BCECF at two excitation wavelengths (e.g., 490 nm and 440 nm) over time. The ratio of the emissions (490/440) corresponds to the pHi.

  • Inhibitor Assay: To test an this compound analog, pre-incubate the cells with the desired concentration of the analog for 10-15 minutes before reintroducing the Na+-containing solution in step 4. The inhibitor should also be present during the recovery phase.

  • Data Analysis: Calculate the rate of pHi recovery (dpHi/dt) in the presence and absence of the inhibitor. Generate a dose-response curve to determine the IC₅₀ of the analog.

Protocol 2: Oocyte Expression System for ENaC Specificity

The Xenopus oocyte expression system is a powerful tool for characterizing the electrophysiological properties of ion channels like ENaC and assessing the potency of inhibitors.

  • Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding the subunits of the ENaC channel (α, β, γ). Incubate for 2-4 days to allow for channel expression.

  • Two-Electrode Voltage Clamp (TEVC): Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection).

  • Recording: Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV). Record the this compound-sensitive current by perfusing the oocyte with a high Na+ solution, followed by the same solution containing a high concentration of this compound (e.g., 100 µM) to block all ENaC current. The difference is the ENaC-mediated current.

  • Inhibitor Profiling: To determine the IC₅₀ of an analog, apply increasing concentrations of the compound to the oocyte and measure the corresponding reduction in the ENaC current.

  • Data Analysis: Plot the percentage of current inhibition against the log of the analog concentration. Fit the data to a Hill equation to determine the IC₅₀.

Technical Support Center: Overcoming Amiloride Resistance in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering amiloride resistance in experimental models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, along with detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound in cancer cells?

This compound's anti-cancer properties are primarily attributed to its inhibitory effects on two main targets: the Na+/H+ exchanger 1 (NHE1) and the urokinase-type plasminogen activator (uPA).[1] By inhibiting NHE1, this compound disrupts the regulation of intracellular pH (pHi), which is crucial for the survival and proliferation of cancer cells.[1][2][3] Inhibition of uPA interferes with the degradation of the extracellular matrix, thereby reducing cancer cell invasion and metastasis.[1][4]

Q2: What are the known mechanisms of acquired resistance to this compound?

Acquired resistance to this compound in experimental models can arise through several mechanisms, primarily involving alterations in its molecular targets:

  • Target Alteration: Point mutations in the gene encoding NHE1 can reduce the binding affinity of this compound and its analogs, rendering the transporter less sensitive to inhibition.[5]

  • Target Overexpression: An increase in the expression of the NHE1 protein can effectively titrate out the drug, requiring higher concentrations to achieve an inhibitory effect.[5]

  • Bypass Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways that compensate for the effects of NHE1 or uPA inhibition, thereby promoting cell survival and proliferation.[6]

Q3: How can I confirm that my cell line has developed resistance to this compound?

Confirmation of this compound resistance is typically achieved by determining the half-maximal inhibitory concentration (IC50) through a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 value of the suspected resistant cell line compared to the parental (sensitive) cell line is the primary indicator of acquired resistance.[7][8] A resistance index (RI) of 5 or greater is often considered a successful establishment of a resistant line.[9]

Q4: Can this compound be used to overcome resistance to other anticancer drugs?

Yes, this compound and its analogs have been shown to sensitize cancer cells to other therapeutic agents. For example, this compound can overcome resistance to the tyrosine kinase inhibitor lapatinib (B449) in prostate cancer cells.[5] It achieves this by preventing the nuclear localization of the ErbB3 receptor, making it available at the cell surface to form heterodimers with HER2, which can then be effectively targeted by lapatinib.[5] Additionally, the this compound analog EIPA has been shown to reverse doxorubicin (B1662922) resistance in multidrug-resistant human colon carcinoma cells by increasing intracellular drug accumulation.[10]

Q5: What are some strategies to overcome this compound resistance in my experimental model?

Several strategies can be employed to overcome this compound resistance:

  • Combination Therapy: Combining this compound with inhibitors of downstream or parallel signaling pathways can be effective. For instance, if resistance is associated with the activation of survival pathways like PI3K/Akt, co-treatment with a PI3K inhibitor could restore sensitivity.[11][12]

  • Use of this compound Analogs: Some this compound analogs may have different binding properties or greater potency against mutated targets.[13] Investigating a panel of this compound derivatives could identify a compound that is effective against the resistant cell line.

  • Targeting Downstream Effectors: If resistance is due to the upregulation of genes involved in cell survival or proliferation downstream of NHE1 or uPA, targeting these specific gene products with siRNA or small molecule inhibitors could be a viable approach.

Troubleshooting Guides

This guide addresses common issues encountered during experiments with this compound and the development of resistant cell lines.

Issue Possible Cause Troubleshooting Steps
This compound hydrochloride precipitates in cell culture media. Solvent-shifting precipitation: this compound HCl is more soluble in DMSO than in aqueous media. Rapid dilution can cause it to crash out of solution. The pH of the media (around 7.4) is close to this compound's pKa (8.7), reducing solubility.1. Prepare a concentrated stock in DMSO. 2. Pre-warm the cell culture media to 37°C before adding the this compound stock. 3. Add the DMSO stock drop-wise while gently vortexing or swirling the medium. 4. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). [14]
Gradual loss of this compound efficacy over multiple experiments. Development of acquired resistance: Continuous exposure to low doses of a drug can select for a resistant population. Degradation of this compound stock: this compound solutions can degrade over time, especially with repeated freeze-thaw cycles and exposure to light.1. Perform a cell viability assay to confirm a shift in the IC50 value. 2. Culture a batch of cells in a drug-free medium for several passages and re-challenge with this compound to check for stable resistance. 3. Prepare fresh this compound stock solutions. Store stock solutions at -20°C or -80°C in small, light-protected aliquots.[7][14]
High cell death when trying to generate a resistant cell line. Initial drug concentration is too high: Exposing cells to a high concentration of this compound initially can lead to widespread cell death rather than selecting for resistant clones.1. Start with a low concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell growth).[9] 2. Gradually increase the drug concentration in a stepwise manner (e.g., a 25-50% increase at each step) only after the cells have recovered and are proliferating steadily at the current concentration.[9] 3. If significant cell death occurs, revert to the previous, lower concentration for a few more passages before attempting to increase it again.[9]
Resistant phenotype is not stable after removing this compound from the culture medium. Transient adaptation: The cells may have adapted to the drug without acquiring stable genetic or epigenetic changes.1. Maintain a low concentration of this compound in the culture medium of the resistant cell line to ensure continuous selective pressure. 2. Perform single-cell cloning to isolate and expand stably resistant clones. 3. Characterize the molecular mechanisms of resistance to understand if they are based on stable genetic alterations.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)
LNCaPProstate Cancer18.0772
PC-346C (more resistant)Prostate Cancer67.38Not Specified
SKBR3Breast Cancer100 - 200Not Specified
MCF7Breast Cancer100 - 200Not Specified
MDA-MB-231Breast Cancer100 - 200Not Specified
HT-29Colon Cancer~400 (for 43% inhibition)96

Data compiled from multiple sources.[5][7][15]

Table 2: Comparison of Chemosensitivity in Parental vs. Resistant Cell Lines to Various Agents
Cell LineParental Cell LineAgentParental IC50 (µM)Resistant IC50 (µM)
MX-100MCF7Doxorubicin~0.05~0.65
MCF7 TR-1MCF7 TSTamoxifen~1>10
MCF7 TR-5MCF7 TSTamoxifen~1>10

This table provides an example of the degree of resistance that can be achieved for other chemotherapeutic agents, as direct parental vs. resistant IC50 data for this compound is limited in the reviewed literature. The principles of generating and characterizing resistance are similar.[13]

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cancer Cell Line

This protocol describes a general method for developing a drug-resistant cell line through continuous, stepwise exposure to increasing concentrations of this compound.[8][9][16]

  • Determine the initial IC50 of this compound:

    • Plate the parental cancer cell line in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.

  • Initial Drug Exposure:

    • Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 for 2-3 passages, or until the cell growth rate is stable.

    • Always maintain a parallel culture of the parental cell line in a drug-free medium.

  • Stepwise Increase in this compound Concentration:

    • Once the cells are growing consistently, increase the this compound concentration by approximately 1.5 to 2-fold.

    • Monitor the cells closely. Initially, a significant portion of cells may die. Allow the surviving cells to repopulate the flask.

    • Continue to culture the cells at this new concentration for several passages until their growth rate stabilizes.

  • Iterative Process:

    • Repeat step 3, gradually increasing the this compound concentration. This process can take several months.[13]

    • Cryopreserve cells at each stage of increased resistance. This allows you to return to an earlier stage if the cells at a higher concentration fail to recover.[16]

  • Characterization of the Resistant Cell Line:

    • Once the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a cell viability assay to determine the new IC50 value and calculate the resistance index (RI = IC50 of resistant line / IC50 of parental line).[9]

    • Confirm the stability of the resistant phenotype by growing the cells in a drug-free medium for several passages and then re-evaluating the IC50.

    • Investigate the molecular mechanisms of resistance (e.g., via western blotting for NHE1/uPA expression, or sequencing of the SLC9A1 gene encoding NHE1).

Protocol 2: Western Blot for NHE1 and Phospho-Akt

This protocol allows for the analysis of protein levels of this compound's target, NHE1, and a key downstream survival signaling protein, Akt.

  • Cell Lysis:

    • Plate parental and this compound-resistant cells and grow to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against NHE1, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software.

Visualizations

Signaling Pathways and Workflows

Amiloride_Mechanism cluster_drug This compound Action cluster_targets Primary Targets cluster_effects Cellular Effects cluster_outcomes Anti-Cancer Outcomes This compound This compound NHE1 NHE1 (Na+/H+ Exchanger 1) This compound->NHE1 Inhibits uPA uPA (Urokinase Plasminogen Activator) This compound->uPA Inhibits pH_decrease Intracellular Acidification NHE1->pH_decrease Prevents H+ efflux ECM_degradation Reduced ECM Degradation uPA->ECM_degradation Prevents plasminogen activation Apoptosis Apoptosis pH_decrease->Apoptosis Proliferation Decreased Proliferation pH_decrease->Proliferation Invasion Decreased Invasion ECM_degradation->Invasion

Caption: Dual inhibitory mechanism of this compound on NHE1 and uPA.

Resistance_Mechanism cluster_resistance Mechanisms of this compound Resistance cluster_consequence Functional Consequence cluster_outcome Result NHE1_mutation NHE1 Gene Mutation Reduced_binding Reduced this compound Binding NHE1_mutation->Reduced_binding NHE1_overexpression NHE1 Overexpression Increased_target Increased Target Availability NHE1_overexpression->Increased_target Bypass_pathway Bypass Pathway Activation (e.g., PI3K/Akt) Sustained_survival Sustained Pro-Survival Signaling Bypass_pathway->Sustained_survival Amiloride_Resistance This compound Resistance Reduced_binding->Amiloride_Resistance Increased_target->Amiloride_Resistance Sustained_survival->Amiloride_Resistance

Caption: Key mechanisms leading to acquired this compound resistance.

Experimental_Workflow start Start with Parental Cell Line ic50_initial Determine Initial IC50 (e.g., MTT Assay) start->ic50_initial stepwise_exposure Stepwise Exposure to Increasing this compound Conc. ic50_initial->stepwise_exposure monitor_growth Monitor Cell Growth and Recovery stepwise_exposure->monitor_growth monitor_growth->stepwise_exposure Increase Dose ic50_final Determine Final IC50 of Resistant Line monitor_growth->ic50_final characterize Molecular Characterization (Western Blot, Sequencing) ic50_final->characterize end This compound-Resistant Model Established characterize->end

Caption: Workflow for generating this compound-resistant cell lines.

References

Technical Support Center: Best Practices for Long-Term Amiloride Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term administration of Amiloride in rodent models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible in vivo studies.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the long-term administration of this compound in rodents.

FAQs: General Questions

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary mechanism of action is the blockade of the epithelial sodium channel (ENaC).[1] This inhibition occurs in the late distal convoluted tubules, connecting tubules, and collecting ducts of the nephron, leading to decreased sodium reabsorption and, consequently, a potassium-sparing diuretic effect.[1]

Q2: What are the known off-target effects of this compound?

A2: At higher concentrations, this compound can inhibit other ion transporters, notably the Na+/H+ exchangers (NHE) and Na+/Ca2+ exchangers.[2] It has also been shown to inhibit the urokinase plasminogen activator receptor (uPAR), which is independent of its ENaC blocking function.[3]

Q3: What are the most common adverse effects observed in rodents during long-term this compound administration?

A3: The most significant adverse effect is hyperkalemia (elevated blood potassium levels) due to its potassium-sparing nature.[1] Other potential side effects include gastrointestinal issues (nausea, diarrhea), mild skin rashes, and headache.[1] In long-term studies, it is also crucial to monitor for signs of renal dysfunction.

Q4: How should this compound be prepared for administration?

A4: this compound hydrochloride is soluble in water. For oral administration, it can be dissolved in sterile water or saline. For intraperitoneal or intravenous injections, sterile, isotonic solutions should be used. It's important to ensure the pH of the solution is within a physiologically acceptable range (typically 4.5-8.0) to avoid irritation at the injection site.

Troubleshooting Guide: Experimental Issues

Issue 1: High variability in diuretic or blood pressure response between animals.

  • Question: Why am I observing inconsistent diuretic or blood pressure effects with this compound in my rodent cohort?

  • Answer: This variability can stem from several factors. Inconsistent oral gavage technique can lead to inaccurate dosing. Ensure all personnel are thoroughly trained. Dehydration levels can also impact diuretic response; provide a consistent hydration protocol for all animals.[4] Furthermore, stress from handling can significantly affect cardiovascular and renal parameters. Acclimatize animals to handling and experimental procedures to minimize stress-induced variability.

Issue 2: Unexpected weight loss in animals receiving chronic this compound treatment.

  • Question: My rodents on long-term this compound are losing weight. What should I do?

  • Answer: Modest weight loss can be an expected consequence of the diuretic effect of this compound. However, significant or progressive weight loss is a concern. Monitor food and water intake to ensure the weight loss is not due to decreased consumption, which could be a sign of malaise. Assess the animals for signs of dehydration or electrolyte imbalance. A reduction in dose or frequency of administration may be necessary. If weight loss is accompanied by other signs of poor health (e.g., lethargy, ruffled fur), veterinary consultation is recommended.

Issue 3: Suspected renal toxicity during a long-term study.

  • Question: What are the signs of renal toxicity, and how should I monitor for it?

  • Answer: Signs of renal toxicity can include changes in urine output (polyuria or oliguria), increased water consumption, and changes in the physical appearance of the urine. For definitive monitoring, periodic collection of blood samples for measurement of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) is recommended.[5] Urine samples can also be analyzed for proteinuria. If renal toxicity is suspected, dose reduction or cessation of the study for the affected animal may be required.

Quantitative Data

The following tables summarize key quantitative data for the use of this compound in rodents.

Table 1: Recommended Dosing of this compound in Rodents for Long-Term Studies

SpeciesRoute of AdministrationRecommended Dose RangeFrequencyReference
MouseOral (Drinking Water)1 mg/kg/dayContinuous[6][7]
MouseIntraperitoneal (i.p.)10 - 70 mg/kgOnce daily[8]
RatOral10 mg/kgOnce daily[9][10]
RatIntravenous (i.v.) Bolus10 mg/kgSingle dose[9][10]
RatIntravenous (i.v.) Infusion35 µg/hContinuous[10]
RatIntraperitoneal (i.p.)5 - 10 mg/kgOnce daily[11]

Table 2: Pharmacokinetic Parameters of this compound in Rodents

SpeciesRoute of AdministrationTmax (Peak Plasma Time)Half-life (t1/2)BioavailabilityReference
Human (for comparison)Oral3 - 4 hours6 - 9 hours~50%[7]
RatOral (10 mg/kg)~3 hours~6-9 hours (plasma)Not specified[10]
RatIntravenous (10 mg/kg)Not applicableNot specified100%[9][10]

Experimental Protocols

Protocol 1: Long-Term Oral Administration of this compound in Mice via Drinking Water

This protocol is adapted for studies where continuous, less stressful administration is desired.

A. Materials:

  • This compound hydrochloride powder

  • Sterile drinking water

  • Light-protected water bottles

  • Animal scale

B. Procedure:

  • Dose Calculation:

    • Based on the average daily water consumption of the mice (typically 3-5 mL for an adult mouse) and their average body weight, calculate the concentration of this compound needed in the drinking water to achieve the target dose (e.g., 1 mg/kg/day).[6][7]

  • Solution Preparation:

    • Dissolve the calculated amount of this compound hydrochloride in sterile drinking water.

    • Prepare fresh solution at least weekly and store in light-protected bottles to prevent degradation.

  • Administration:

    • Provide the this compound-containing water as the sole source of drinking water for the mice.

    • Measure water consumption daily per cage to monitor intake and adjust the drug concentration if necessary, especially if changes in water intake are observed.

  • Monitoring:

    • Record the body weight of each mouse at least twice a week.

    • Perform daily visual health checks, observing for any signs of distress, such as changes in posture, activity, or fur condition.

    • At predetermined intervals (e.g., every 4 weeks), collect blood samples via a minimally invasive method (e.g., tail vein) to monitor serum potassium, creatinine, and BUN levels.

Protocol 2: Long-Term Daily Oral Gavage of this compound in Rats

This protocol is suitable for studies requiring precise daily dosing.

A. Materials:

  • This compound hydrochloride powder

  • Sterile water or 0.9% saline

  • Appropriate size gavage needles (e.g., 16-18 gauge for adult rats)

  • Syringes

  • Animal scale

B. Procedure:

  • Animal Preparation:

    • Weigh the rat to accurately calculate the required dose and volume. The maximum recommended gavage volume is 10 mL/kg.

  • Solution Preparation:

    • Prepare a stock solution of this compound in sterile water or saline at a concentration that allows for the desired dose to be administered in a reasonable volume.

  • Gavage Administration:

    • Properly restrain the rat, ensuring the head and body are in a straight line.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it over the tongue into the esophagus.

    • Once the needle is in the stomach (indicated by reaching a pre-measured depth without resistance), slowly administer the solution.

    • Carefully withdraw the needle.

  • Post-Procedure Monitoring:

    • Observe the animal for at least 15-30 minutes post-gavage for any signs of respiratory distress, which could indicate accidental administration into the trachea.

    • Conduct daily health monitoring as described in Protocol 1.

    • Implement a schedule for blood and urine collection for biochemical analysis.

Visualizations

Signaling Pathways

Amiloride_Signaling_Pathways cluster_primary Primary Target: ENaC Blockade cluster_off_target Off-Target Effects This compound This compound ENaC Epithelial Sodium Channel (ENaC) This compound->ENaC Inhibits Na_reabsorption Decreased Na+ Reabsorption ENaC->Na_reabsorption K_secretion Decreased K+ Secretion ENaC->K_secretion Diuresis Diuresis Na_reabsorption->Diuresis Hyperkalemia Hyperkalemia (Side Effect) K_secretion->Hyperkalemia Amiloride2 This compound (Higher Concentrations) NHE Na+/H+ Exchanger (NHE) Amiloride2->NHE Inhibits uPAR Urokinase Receptor (uPAR) Amiloride2->uPAR Inhibits Expression Intracellular_pH Altered Intracellular pH Regulation NHE->Intracellular_pH Podocyte_motility Decreased Podocyte Motility uPAR->Podocyte_motility Proteinuria Reduced Proteinuria Podocyte_motility->Proteinuria

Caption: Signaling pathways affected by this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Study Setup cluster_treatment Long-Term this compound Administration cluster_endpoint Study Endpoint animal_acclimation Animal Acclimation (1-2 weeks) baseline_measurements Baseline Measurements (Body Weight, Blood Chemistry) animal_acclimation->baseline_measurements randomization Randomization into Control & Treatment Groups baseline_measurements->randomization daily_dosing Daily Dosing (e.g., Oral Gavage) randomization->daily_dosing daily_monitoring Daily Health & Behavioral Monitoring daily_dosing->daily_monitoring weekly_bw Weekly Body Weight Measurement daily_dosing->weekly_bw periodic_sampling Periodic Blood/Urine Sampling (e.g., every 4 weeks) daily_dosing->periodic_sampling final_measurements Final Measurements & Sample Collection periodic_sampling->final_measurements necropsy Necropsy & Tissue Histopathology final_measurements->necropsy data_analysis Data Analysis necropsy->data_analysis

Caption: Workflow for long-term this compound administration in rodents.

References

Addressing variability in experimental results with Amiloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results with Amiloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potassium-sparing diuretic that primarily acts by directly blocking the epithelial sodium channel (ENaC).[1][2][3][4] This action inhibits the reabsorption of sodium ions in the distal tubules and collecting ducts of the nephron, leading to increased sodium and water excretion while conserving potassium.[2][3] The IC50 for ENaC blockade is approximately 0.1 μM, indicating a potent inhibition.[1]

Q2: What are the known off-target effects of this compound?

Beyond its primary target, ENaC, this compound has been shown to have several off-target effects that can contribute to experimental variability. These include:

  • Sodium-Hydrogen Exchanger (NHE) Inhibition: this compound can block Na+/H+ exchangers, such as NHE-1, which can affect intracellular pH and cell volume.[1][5]

  • Urokinase-type Plasminogen Activator (uPA) Inhibition: It can inhibit uPA, a serine protease involved in cell migration and invasion.[5][6] This effect is being explored for its anti-cancer potential.[6]

  • Acid-Sensing Ion Channels (ASICs) Inhibition: this compound can inhibit ASICs, which may be relevant in studies related to pain and neurological conditions.[7][8]

  • Inhibition of Na+/Ca2+ Exchange: At higher concentrations (0.1-0.8 mM), this compound can inhibit the Na+/Ca2+ exchange in cardiac sarcolemmal vesicles.[9]

Q3: What are the common causes of precipitation when preparing this compound solutions for cell culture?

This compound hydrochloride's solubility is a frequent source of experimental variability. Precipitation often occurs due to:

  • Solvent-Shifting: this compound hydrochloride is highly soluble in DMSO but has low solubility in aqueous solutions like cell culture media.[10] When a concentrated DMSO stock is diluted into the medium, the drastic change in solvent composition can cause the compound to precipitate.[10]

  • pH: The pH of typical cell culture media (7.2-7.4) is close to the pKa of this compound (8.7), which reduces its solubility.[10]

  • Temperature: this compound's solubility in aqueous solutions is temperature-dependent.[10][11][12]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during or after dilution in aqueous media.

Question: How can I prevent my this compound solution from precipitating?

Answer: To avoid precipitation, consider the following steps:

  • Prepare a High-Concentration Stock in DMSO: Dissolve this compound hydrochloride in 100% DMSO to create a concentrated stock solution (e.g., 100 mM).[10] This allows for the addition of a smaller volume to your final working solution, keeping the final DMSO concentration low (ideally ≤ 0.1%).[10]

  • Pre-warm the Medium: Warm your cell culture medium to 37°C before adding the this compound stock solution.[10] This can help increase its solubility.[10]

  • Slow, Drop-wise Addition with Mixing: Add the DMSO stock solution to the pre-warmed medium drop-by-drop while gently vortexing or swirling.[10] This gradual dilution helps prevent localized high concentrations that can trigger precipitation.[10]

  • Use Freshly Prepared Solutions: It is best to use the final working solution of this compound immediately after preparation.[10]

Issue 2: Inconsistent IC50 values are observed across different experiments.

Question: What factors can contribute to variability in this compound's IC50 values?

Answer: Several factors can influence the apparent IC50 of this compound in your experiments:

  • Cell Type and Expression Levels of Targets: The potency of this compound will vary depending on the cell line and the expression level of its targets (e.g., ENaC, NHE).

  • Experimental Conditions: Factors such as pH, ion concentrations in the buffer, and temperature can all affect this compound's activity.

  • Presence of Serum: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. It is crucial to maintain consistent serum concentrations across experiments.

  • Off-Target Effects: At higher concentrations, this compound's off-target effects can contribute to the observed phenotype, leading to a different apparent IC50 than what would be expected from its primary target inhibition.[5][6]

Data Presentation

Table 1: Solubility of this compound Hydrochloride in Various Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water1.335With gentle warming.[10]
Hot Water50188[10]
DMSO26.61 - 53100 - 199Highly soluble.[10]
1:1 DMSO:PBS (pH 7.2)~0.5~1.88[10]

Table 2: Reported IC50 Values of this compound for Different Targets

TargetCell Line/SystemIC50Reference
Epithelial Sodium Channel (ENaC)Not specified~0.1 µM[1]
Na+/Ca2+ ExchangeBeef heart sarcolemmal vesicles0.35 mM[9]
Cell Growth (MTT assay)LNCaP (prostate cancer cells)18.07 µM[13]
Na+/H+ Exchanger (NHE)Human Umbilical Vein Endothelial Cells (HUVECs)106 µM[14]

Experimental Protocols

Protocol for Preparation of this compound Hydrochloride Stock and Working Solutions for Cell Culture

This protocol is designed to minimize precipitation and ensure consistency in your experiments.

Materials:

  • This compound Hydrochloride powder

  • Anhydrous DMSO

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated DMSO Stock Solution (e.g., 100 mM):

    • In a sterile environment, accurately weigh the required amount of this compound Hydrochloride powder.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, dissolve 22.96 mg of this compound Hydrochloride in 1 mL of DMSO).[1]

    • Vortex thoroughly until the powder is completely dissolved, ensuring the solution is clear.

    • Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C, protected from light.[10]

  • Prepare the Final Working Solution in Cell Culture Medium:

    • Thaw an aliquot of the DMSO stock solution at room temperature.

    • In a sterile tube, add the required volume of pre-warmed (37°C) cell culture medium.[10]

    • While gently vortexing or swirling the medium, add the DMSO stock solution drop-wise to achieve the final desired concentration of this compound.[10]

    • Ensure the final DMSO concentration in the medium is non-toxic for your cells (ideally ≤ 0.1%).[10]

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately for your experiments.[10]

Mandatory Visualizations

Amiloride_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound ENaC ENaC (Epithelial Sodium Channel) This compound->ENaC Inhibits NHE NHE (Na+/H+ Exchanger) This compound->NHE Inhibits (Off-target) Na_intracellular Decreased Intracellular Na+ ENaC->Na_intracellular Leads to Na_ion Na+ Na_ion->ENaC Influx K_ion_out K+ K_channel ROMK K_channel->K_ion_out Efflux pH_regulation Altered Intracellular pH NHE->pH_regulation Impacts H_ion H+ H_ion->NHE Efflux K_retention Increased Intracellular K+ (Potassium Sparing) Na_intracellular->K_retention Results in

Primary mechanism and off-target effect of this compound.

Amiloride_Prep_Workflow start Start prep_stock Prepare Concentrated This compound Stock in DMSO (e.g., 100 mM) start->prep_stock store_stock Aliquot and Store Stock at -20°C or -80°C prep_stock->store_stock thaw_stock Thaw a Single-Use Aliquot store_stock->thaw_stock dilute Add Stock Drop-wise to Warmed Media with Gentle Mixing thaw_stock->dilute warm_media Pre-warm Cell Culture Media to 37°C warm_media->dilute check_precipitate Visually Inspect for Precipitation dilute->check_precipitate check_precipitate->prep_stock Precipitate Observed use_solution Use Freshly Prepared Working Solution Immediately check_precipitate->use_solution Clear end End use_solution->end

Workflow for preparing this compound Hydrochloride solutions.

Troubleshooting_Precipitation start This compound Precipitated in Media q1 Was the final DMSO concentration >0.1%? start->q1 a1_yes Increase DMSO stock concentration to reduce the required volume. q1->a1_yes Yes q2 Was the media pre-warmed to 37°C? q1->q2 No a1_yes->q2 a2_no Always pre-warm the media before adding this compound stock. q2->a2_no No q3 Was the stock added drop-wise with mixing? q2->q3 Yes a2_no->q3 a3_no Ensure slow, drop-wise addition with continuous gentle agitation. q3->a3_no No solution Problem Resolved q3->solution Yes a3_no->solution

Decision tree for troubleshooting precipitation issues.

References

Technical Support Center: Controlling for Amiloride's Effects on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the effects of Amiloride on cell viability in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound affecting the viability of my cells?

A1: this compound can impact cell viability through several mechanisms, primarily by inducing a form of programmed cell death. While historically known as an inhibitor of the Na+/H+ exchanger (NHE), its cytotoxic effects can be independent of this activity.[1][2] The primary mechanisms include:

  • Programmed Necrosis (Necroptosis): this compound and its derivatives can trigger a caspase-independent form of cell death.[1][2] This pathway involves the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which then translocates to the nucleus to mediate cell death.[1][2]

  • Intracellular Acidification: By inhibiting the Na+/H+ exchanger, this compound can lead to a decrease in intracellular pH (pHi). This acidification can create a cellular environment that promotes apoptosis.

  • ER Stress: Some derivatives of this compound have been shown to deplete calcium stores in the endoplasmic reticulum (ER), leading to ER stress, which is a potent inducer of apoptosis.

Q2: I'm using this compound as an NHE1 inhibitor, but I'm seeing significant cell death. How can I control for this?

A2: Distinguishing the desired effects of NHE1 inhibition from off-target cytotoxicity is crucial. Here are several strategies:

  • Use a Caspase Inhibitor Control: To determine if the observed cell death is classical apoptosis, you can co-treat your cells with a pan-caspase inhibitor, such as z-VAD-fmk. However, studies have shown that z-VAD-fmk often does not rescue cells from this compound-induced death, indicating a caspase-independent mechanism.[1]

  • Consider Necroptosis Inhibitors: Since this compound can induce necroptosis, you could test necroptosis inhibitors. However, research suggests that the RIPK1 inhibitor Necrostatin-1 may not block this compound-induced cell death, indicating a potentially novel pathway.[1]

  • Use an Alternative NHE1 Inhibitor: Consider using a more specific NHE1 inhibitor with a better-defined cytotoxicity profile. Cariporide and Eniporide are two such alternatives.[3][4] Zoniporide is another potent and highly selective NHE-1 inhibitor.[5][6][7]

  • Conduct Dose-Response and Time-Course Experiments: Determine the lowest effective concentration of this compound for NHE1 inhibition and the shortest treatment duration to minimize cytotoxicity.

  • Employ a Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to ensure that the observed effects are due to this compound itself.

Q3: Are there any this compound derivatives with different effects on cell viability?

A3: Yes, the cytotoxic potency of this compound derivatives can vary significantly. For example, derivatives like 5-(N,N-hexamethylene)-amiloride (HMA) and 5-(N-ethyl-N-isopropyl)-amiloride (EIPA) are often more potent inducers of cell death than this compound itself.[1] Conversely, some derivatives may have reduced cytotoxic effects. When choosing a derivative, it is essential to consult the literature for its specific properties and conduct preliminary viability assays.

Troubleshooting Guides

Problem 1: Unexpectedly high levels of cell death in this compound-treated cells.

Possible Cause 1: this compound concentration is too high.

  • Solution: Perform a dose-response experiment to determine the IC50 value of this compound in your specific cell line and experimental conditions. Start with a broad range of concentrations and narrow it down to find a concentration that inhibits your target of interest with minimal impact on viability.

Possible Cause 2: The cell death is a programmed off-target effect of this compound.

  • Solution:

    • Characterize the cell death pathway: Use a combination of assays like Annexin V/PI staining, and caspase activity assays.

    • Attempt to block cell death: Co-treat with a pan-caspase inhibitor (e.g., z-VAD-fmk) to rule out caspase-dependent apoptosis.

    • Consider alternative inhibitors: If the cell death is confirmed to be an off-target effect, switch to a more specific NHE1 inhibitor with lower known cytotoxicity, such as Cariporide or Zoniporide.[3][4][5][6][7]

Problem 2: Inconsistent results in cell viability assays with this compound.

Possible Cause 1: Variability in experimental conditions.

  • Solution: Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent concentrations. Ensure consistent incubation times for both this compound treatment and the viability assay itself.

Possible Cause 2: Interference of this compound with the viability assay.

  • Solution: Some compounds can interfere with the chemical reactions of viability assays (e.g., reduction of MTT). Run a control with this compound in cell-free medium to check for any direct interaction with the assay reagents. If interference is observed, consider a different viability assay (e.g., trypan blue exclusion, CellTiter-Glo).

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound and its derivatives on cell viability can vary significantly depending on the cell line and the duration of treatment. The following table summarizes some reported IC50 values.

CompoundCell LineAssay DurationIC50 (µM)Reference
This compoundLNCaP (Prostate Cancer)-18.07[8]
This compoundC4-2 (Prostate Cancer)-22.41[8]
This compoundMDA-MB-231 (Breast Cancer)24 hours~100-200[1]
This compoundMCF7 (Breast Cancer)24 hours~100-200[1]
This compoundSKBR3 (Breast Cancer)24 hours~100-200[1]
UCD38B (this compound Derivative)MDA-MB-231 (Breast Cancer)24 hours<100[1]
UCD38B (this compound Derivative)MCF7 (Breast Cancer)24 hours<100[1]
UCD38B (this compound Derivative)SKBR3 (Breast Cancer)24 hours<100[1]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and controls, including vehicle-only) for the desired experimental duration.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Detection of Apoptosis and Necrosis using Annexin V/Propidium Iodide (PI) Staining

Principle: Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cells of interest

  • This compound

  • Flow cytometry tubes

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time. Include untreated and positive controls.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Visualizations

Amiloride_Induced_Necroptosis This compound This compound / Derivatives Mitochondria Mitochondria This compound->Mitochondria Induces Mitochondrial Perturbation AIF AIF Mitochondria->AIF Release Nucleus Nucleus AIF->Nucleus Translocation DNA_Fragmentation DNA Fragmentation Nucleus->DNA_Fragmentation Leads to Cell_Death Programmed Necrosis (Caspase-Independent) DNA_Fragmentation->Cell_Death

Caption: this compound-induced AIF-mediated necroptosis pathway.

Troubleshooting_Workflow Start High Cell Death with this compound Dose_Response Perform Dose-Response Curve (e.g., MTT assay) Start->Dose_Response Is_Concentration_Optimal Is there a non-toxic effective concentration? Dose_Response->Is_Concentration_Optimal Use_Optimal_Conc Use Optimal Concentration Is_Concentration_Optimal->Use_Optimal_Conc Yes Characterize_Death Characterize Cell Death (Annexin V/PI, Caspase Assay) Is_Concentration_Optimal->Characterize_Death No End Problem Resolved Use_Optimal_Conc->End Is_Caspase_Dependent Is it Caspase-Dependent? Characterize_Death->Is_Caspase_Dependent Consider_Alternatives Consider Alternative NHE1 Inhibitors (e.g., Cariporide, Zoniporide) Is_Caspase_Dependent->Consider_Alternatives No Use_Caspase_Inhibitor Use with Caspase Inhibitor (e.g., z-VAD-fmk) Is_Caspase_Dependent->Use_Caspase_Inhibitor Yes Consider_Alternatives->End Use_Caspase_Inhibitor->End

Caption: Troubleshooting workflow for this compound-induced cytotoxicity.

References

Amiloride Technical Support Center: A Guide to Preventing Degradation During Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Amiloride Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound, ensuring the integrity and reliability of your experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of this compound.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Inconsistent or unexpected experimental results Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure this compound is stored as a solid at -20°C for long-term stability (≥4 years).[1] 2. Prepare Fresh Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] Prepare fresh solutions for each experiment. 3. Protect from Light: this compound is susceptible to photodegradation.[2][3] Store stock solutions and experimental samples in amber vials or wrapped in aluminum foil. 4. Control pH: The stability of this compound is pH-dependent. The neutral form, present in alkaline solutions, degrades faster than the cationic form.[2][3] Ensure the pH of your experimental buffer is appropriate and stable.
Precipitate formation in this compound solutions Low solubility of this compound in aqueous buffers.This compound hydrochloride has limited solubility in aqueous solutions (approximately 0.5 mg/ml in a 1:1 solution of DMSO:PBS, pH 7.2).[1] To improve solubility, first dissolve this compound in an organic solvent like DMSO (solubility of approximately 30 mg/ml) and then dilute it with the aqueous buffer of choice.[1]
Loss of drug activity over time in prepared solutions Hydrolysis and/or photodegradation.1. Prepare Fresh Daily: Due to its susceptibility to hydrolysis and photodegradation, it is highly recommended to prepare this compound solutions fresh daily.[2] 2. Refrigerate for Short-Term Storage: For extemporaneously compounded nasal sprays, this compound has been shown to be chemically stable for over 50 days at 4°C and 20°C.[4] However, for most research applications, fresh preparation is optimal.
Variability in HPLC quantification Improper sample preparation or suboptimal HPLC method.1. Use a Validated Stability-Indicating Method: Employ a validated HPLC method capable of separating this compound from its degradation products. 2. Optimize Mobile Phase and Column: A C18 column is commonly used.[5][6][7] The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[6][7][8][9] 3. Ensure Proper Sample Dilution and Filtration: Dilute samples to fall within the linear range of the calibration curve and filter through a 0.45 µm membrane filter before injection.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound are hydrolysis and photodegradation.[2] It is more susceptible to degradation in alkaline conditions compared to acidic or neutral conditions. The initial step in photodegradation often involves dechlorination.[3]

Q2: How should I store solid this compound?

A2: Solid this compound hydrochloride should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]

Q3: What is the recommended procedure for preparing this compound stock solutions?

A3: Due to its limited aqueous solubility, it is recommended to first dissolve this compound hydrochloride in an organic solvent such as DMSO, where it is soluble at approximately 30 mg/mL.[1] This stock solution can then be diluted with the aqueous buffer of your choice to the final desired concentration.

Q4: How long are aqueous solutions of this compound stable?

A4: It is strongly recommended not to store aqueous solutions of this compound for more than one day.[1] For optimal results and to avoid degradation, prepare fresh solutions for each experiment. While some studies on compounded nasal sprays have shown stability for longer periods at refrigerated temperatures,[4] the purity for sensitive research applications is best guaranteed with fresh preparations.

Q5: What are the key parameters to consider for an HPLC method to assess this compound stability?

A5: A stability-indicating RP-HPLC method is crucial. Key parameters include:

  • Column: A C18 column is commonly used.[5][6][7]

  • Mobile Phase: A mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (like acetonitrile) is typical. The ratio can be adjusted to achieve optimal separation.[6][7][8][9]

  • Detection Wavelength: UV detection at approximately 281 nm, 285 nm, or 360 nm is effective.[5][6][7]

  • Flow Rate: A flow rate of 1.0 mL/min is frequently used.[5][6]

Quantitative Data on this compound Degradation

The following tables summarize the degradation of this compound under various stress conditions as reported in forced degradation studies.

Table 1: Degradation of this compound Under Hydrolytic and Oxidative Stress

Stress ConditionReagentDurationTemperature% DegradationReference
Acidic Hydrolysis1N HCl45 minutesRoom Temp.Not specified, but degradation occurred[6]
Acidic Hydrolysis1N HClNot specifiedNot specified1.3%[8]
Alkaline Hydrolysis1N NaOH45 minutesRoom Temp.Not specified, but degradation occurred[6]
Alkaline Hydrolysis1N NaOHNot specifiedNot specified1.1%[8]
Oxidative Stress3% H₂O₂Not specifiedNot specifiedDegradation occurred[6]
Oxidative Stress30% H₂O₂Not specifiedNot specified2.2%[8]

Table 2: Degradation of this compound Under Physical Stress Conditions

Stress ConditionParametersDuration% DegradationReference
Thermal Degradation105°C6 hoursDegradation occurred[6]
Thermal DegradationNot specifiedNot specified1.2%[8]
Photolytic DegradationUV Light7 daysDegradation occurred[6]
Photolytic DegradationUV LightNot specified0.3%[8]
Humidity25°C, 95% RH120 hoursDegradation occurred[6]
HumidityNot specifiedNot specified0.6%[8]

Experimental Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol outlines a general method for the analysis of this compound and its degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6]

  • This compound hydrochloride reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer components (e.g., monobasic potassium phosphate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, triethylamine)

2. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of aqueous phosphate buffer and acetonitrile (e.g., 50:50 v/v). The pH of the aqueous phase should be adjusted as needed for optimal separation (e.g., pH 3.0).[7][9]

  • Flow Rate: 1.0 mL/min[5][6]

  • Column Temperature: Ambient (e.g., 25°C)

  • Detection Wavelength: 285 nm[6]

  • Injection Volume: 20 µL[5]

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound hydrochloride reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-50 µg/mL).

  • Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. Degradation is determined by the decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.

Visualizations

Signaling Pathway of this compound Action

Amiloride_Mechanism cluster_epithelial_cell Apical Membrane of Principal Cell cluster_lumen Tubular Lumen cluster_cell Cell Interior ENaC Epithelial Sodium Channel (ENaC) Cell_K Intracellular (High K⁺) Result1 Decreased Na⁺ Reabsorption ENaC->Result1 Inhibition leads to Na_in Na⁺ Influx Na_in->ENaC Reabsorption K_out K⁺ Efflux Lumen_Na Tubular Lumen (High Na⁺) Cell_K->K_out Secretion This compound This compound Block Blockade This compound->Block Block->ENaC Result2 Decreased K⁺ Secretion (Potassium-Sparing Effect) Result1->Result2 Results in

Caption: Mechanism of action of this compound on the epithelial sodium channel (ENaC).

Experimental Workflow for this compound Stability Testing

Stability_Workflow cluster_preparation Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Start This compound Sample Stress Apply Stress Conditions (Heat, Light, pH, Humidity, Oxidation) Start->Stress Dissolve Dissolve in Mobile Phase Stress->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC Inject into RP-HPLC System Filter->HPLC Detect UV Detection (e.g., 285 nm) HPLC->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify this compound Peak Area Chromatogram->Quantify Compare Compare with Control/ Initial Concentration Quantify->Compare Degradation Calculate % Degradation Compare->Degradation

Caption: Workflow for assessing the stability of this compound using HPLC.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Amiloride and its Analogs as uPA Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urokinase-plasminogen activator (uPA) system is a critical mediator of extracellular matrix degradation and has been implicated in a variety of physiological and pathological processes, including cancer metastasis.[1][2] Inhibition of uPA represents a promising therapeutic strategy for combating tumor progression.[2][3][4] Amiloride, a potassium-sparing diuretic, has been identified as a competitive inhibitor of uPA.[3][5][6][7] This has spurred the development of numerous this compound analogs with the aim of enhancing inhibitory potency and selectivity.[5][6][7] This guide provides a comparative analysis of the efficacy of this compound and its key analogs as uPA inhibitors, supported by quantitative data and detailed experimental protocols.

Data Presentation: Quantitative Comparison of uPA Inhibition

The following table summarizes the in vitro inhibitory activities of this compound and several of its analogs against human urokinase-plasminogen activator (uPA). The data, presented as IC50 and Ki values, has been compiled from multiple studies to provide a comprehensive overview of their relative potencies.

CompoundModificationIC50 (µM)Ki (µM)Selectivity NotesReference(s)
This compound Parent Compound~7 - 507Selective over tPA, plasmin, thrombin, and kallikrein.[3][5][6][7][8]
Ethylisopropyl this compound (EIPA) 5-substituted analog~2-fold more potent than this compound--[5][6][7]
Hexamethylene this compound (HMA) 5-substituted analog~2-fold more potent than this compound--[5][6][7]
6-(4-methoxypyrimidine) this compound 6-substituted analog0.0860.053143-fold selective for uPA over NHE1.[3][9]
6-(2-benzofuranyl) this compound 6-substituted analog0.430.183Demonstrated anti-metastatic properties in a mouse model.[3]
6-(pyrimidine) HMA 6-substituted HMA analog0.175-Dual-targeting inhibitor of uPA and NHE1.[9]
5-furopyridine HMA 5-substituted HMA analog0.164-Significantly more potent than the corresponding this compound analog.[9]
4-furopyridine HMA 5-substituted HMA analog0.038-Significantly more potent than the corresponding this compound analog.[9]

Experimental Protocols

The following protocols describe common methodologies used to assess the inhibitory efficacy of this compound and its analogs against uPA.

In Vitro uPA Inhibition Assay (Fluorogenic)

This assay measures the ability of a compound to inhibit the enzymatic activity of uPA using a fluorogenic substrate.

Materials:

  • Human urokinase-plasminogen activator (uPA)

  • Fluorogenic uPA substrate (e.g., a peptide conjugated to 7-amino-4-trifluoromethylcoumarin (AFC))

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.5, containing NaCl and a detergent like Tween-20)

  • Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Enzyme and Compound Incubation: Add a defined amount of human uPA to each well of the 96-well plate. Subsequently, add the diluted test compounds to the respective wells. Include wells with uPA and buffer only (positive control) and wells with buffer only (background control).

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.[10]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic uPA substrate to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., excitation at 350 nm and emission at 450 nm for an AFC-based substrate) at regular intervals for 30-60 minutes.[11]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time plot) for each well.

    • Subtract the background fluorescence rate from all other rates.

    • Determine the percent inhibition for each concentration of the test compound relative to the positive control (uPA without inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • If the inhibition mechanism is known to be competitive, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[12]

In Vitro uPA Inhibition Assay (Chromogenic)

This assay is similar to the fluorogenic assay but utilizes a chromogenic substrate that releases a colored product upon cleavage by uPA.

Materials:

  • Human urokinase-plasminogen activator (uPA)

  • Chromogenic uPA substrate (e.g., a peptide conjugated to p-nitroaniline (pNA))

  • Assay Buffer

  • Test compounds

  • 96-well clear microplates

  • Absorbance microplate reader

Procedure:

  • Follow steps 1-3 from the fluorogenic assay protocol.

  • Reaction Initiation: Add the chromogenic uPA substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 4 hours).[13]

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength for the chromophore (e.g., 405 nm for pNA).[13]

  • Data Analysis:

    • Subtract the absorbance of the background control from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration compared to the positive control.

    • Determine the IC50 value as described in the fluorogenic assay protocol.

Mandatory Visualization

G cluster_0 uPA Signaling Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation ECM_Degradation Extracellular Matrix Degradation Plasmin->ECM_Degradation Leads to uPA uPA uPA->Plasminogen Catalyzes uPAR uPAR uPA->uPAR This compound This compound & Analogs This compound->uPA Inhibits Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration

Caption: uPA Signaling Pathway and Inhibition by this compound.

G cluster_1 Experimental Workflow: uPA Inhibitor Screening A Prepare Serial Dilutions of Inhibitors C Add Inhibitor Dilutions to Plate A->C B Add uPA Enzyme to 96-well Plate B->C D Pre-incubate at Room Temperature C->D E Add Fluorogenic/ Chromogenic Substrate D->E F Measure Fluorescence/ Absorbance Over Time E->F G Calculate Reaction Rates & Percent Inhibition F->G H Determine IC50 Values G->H

Caption: Workflow for in vitro screening of uPA inhibitors.

References

Amiloride vs. Triamterene: A Comparative Analysis of ENaC Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely studied potassium-sparing diuretics, amiloride and triamterene (B1681372), focusing on their inhibitory effects on the epithelial sodium channel (ENaC). The information presented herein is supported by experimental data to facilitate an objective evaluation of their performance as ENaC inhibitors.

Quantitative Comparison of ENaC Inhibition

The inhibitory potency of this compound and triamterene on ENaC is a critical parameter for researchers. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for both compounds, along with other relevant pharmacological parameters. It is important to note that these values were obtained from different studies under varying experimental conditions, which may influence the results.

ParameterThis compoundTriamtereneReference
IC50 ~0.1 µM5 µM (at -90 mV, pH 7.5)[1]
Voltage Dependence Affinity increases with membrane hyperpolarization.[2]Block is voltage-dependent.[3]
pH Dependence Inhibition is pH-dependent.[4][5]More potent at acidic extracellular pH.[3]
Metabolism Not metabolized by the liver.[1]Metabolized by the liver.[1]

Mechanism of Action and Specificity

Both this compound and triamterene are direct blockers of the ENaC, which is located in the apical membrane of epithelial cells in the distal nephron of the kidney.[6] By inhibiting ENaC, these drugs reduce the reabsorption of sodium ions from the tubular fluid into the blood, leading to a diuretic effect.[6] This inhibition of sodium reabsorption also indirectly reduces the excretion of potassium ions, which is why they are classified as potassium-sparing diuretics.[6]

While both drugs target ENaC, this compound is generally considered to be a more potent and specific inhibitor. At higher concentrations, this compound can also inhibit other ion transporters such as the Na+/H+ exchanger and the Na+/Ca2+ exchanger.[7][8] Triamterene's interaction with ENaC is also direct, but it is reported to be approximately 100-fold less potent than this compound at a physiological pH of 7.5.

Experimental Protocols

The following section details a standardized experimental methodology for assessing and comparing the ENaC inhibitory activity of compounds like this compound and triamterene using the Xenopus laevis oocyte expression system and the two-electrode voltage clamp (TEVC) technique.

I. Preparation of ENaC-Expressing Xenopus Oocytes
  • Oocyte Harvesting and Defolliculation: Surgically remove oocytes from a mature female Xenopus laevis frog. Treat the oocytes with collagenase to remove the follicular layer. Manually select healthy stage V-VI oocytes.

  • cRNA Microinjection: Prepare complementary RNA (cRNA) for the α, β, and γ subunits of ENaC. Microinject a solution containing the cRNA for all three subunits into the cytoplasm of the defolliculated oocytes.

  • Incubation: Incubate the injected oocytes in a suitable medium (e.g., modified Barth's solution) at 16-18°C for 2-5 days to allow for the expression of functional ENaC channels on the oocyte membrane.

II. Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Oocyte Placement and Impalement: Place an ENaC-expressing oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96). Carefully impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.

  • Voltage Clamping: Clamp the oocyte membrane potential at a holding potential of -60 mV using a TEVC amplifier.

  • Baseline Current Measurement: Record the baseline whole-cell inward current, which represents the activity of the expressed ENaC channels.

  • Compound Application: Prepare stock solutions of this compound and triamterene and perform serial dilutions to obtain a range of concentrations.

  • Dose-Response Analysis: Sequentially perfuse the oocyte with increasing concentrations of the test compound (this compound or triamterene). Allow the current to reach a steady state at each concentration before proceeding to the next.

  • Data Analysis: Measure the percentage of inhibition of the ENaC current at each compound concentration relative to the baseline current. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

ENaC Signaling and Inhibition Pathway

The following diagram illustrates the key components of the ENaC signaling pathway and the points of inhibition by this compound and triamterene.

ENaC_Signaling cluster_membrane Apical Membrane cluster_extracellular Tubular Lumen cluster_intracellular Epithelial Cell Cytoplasm ENaC ENaC (α, β, γ subunits) Ubiquitination Ubiquitination Na_ion Na+ Na_ion->ENaC Influx Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds SGK1 SGK1 MR->SGK1 Activates Nedd4_2 Nedd4-2 (Ubiquitin Ligase) Nedd4_2->ENaC Targets for Ubiquitination SGK1->Nedd4_2 Inhibits Endocytosis Endocytosis & Degradation This compound This compound This compound->ENaC Blocks Triamterene Triamterene Triamterene->ENaC Blocks

Caption: ENaC signaling pathway and sites of inhibition.

Experimental Workflow for ENaC Inhibition Assay

This diagram outlines the key steps involved in the experimental workflow for determining the inhibitory potency of this compound and triamterene on ENaC.

ENaC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Harvest Oocyte Harvesting & Defolliculation cRNA_Prep ENaC cRNA Preparation Microinjection cRNA Microinjection cRNA_Prep->Microinjection Incubation Oocyte Incubation (2-5 days) Microinjection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Baseline_Recording Baseline ENaC Current Recording TEVC_Setup->Baseline_Recording Compound_Application Serial Application of This compound/Triamterene Baseline_Recording->Compound_Application Current_Measurement Measure Current Inhibition Compound_Application->Current_Measurement Dose_Response Dose-Response Curve Generation Current_Measurement->Dose_Response IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination

Caption: ENaC inhibition assay experimental workflow.

References

Validating the Neuroprotective Effects of Amiloride: A Comparative Guide for Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Amiloride, a potassium-sparing diuretic, has garnered significant interest for its potential neuroprotective properties across a spectrum of neurological disorders.[1][2] Its mechanism of action is primarily attributed to the inhibition of specific ion channels, including acid-sensing ion channels (ASICs) and the Na+/H+ exchanger (NHE), which play crucial roles in the pathophysiology of neuronal injury.[3][4][5] This guide provides a comparative analysis of the experimental evidence validating this compound's neuroprotective effects in various disease models, offering researchers and drug development professionals a comprehensive overview of its therapeutic potential.

Mechanism of Action: How this compound Protects Neurons

This compound's neuroprotective effects are linked to its ability to block key ion channels that contribute to cell death pathways in the central nervous system (CNS).[4][5] During pathological conditions such as ischemia or inflammation, tissue acidosis leads to the activation of ASIC1a, a proton-gated channel.[6][7] This activation results in an influx of sodium (Na+) and calcium (Ca2+), leading to ionic imbalance, cytotoxic edema, and triggering of apoptotic pathways.[6] this compound non-specifically blocks these channels, thereby preventing this toxic ion overload.[4][7]

Additionally, this compound inhibits the Na+/H+ exchanger (NHE-1), which is highly expressed in the brain.[3] Inhibition of NHE-1 prevents the intracellular accumulation of zinc, a key mediator of neuronal injury following ischemic events.[3][8] By modulating these pathways, this compound helps to reduce neuronal degeneration, oxidative damage, and neuroinflammation.[3]

Amiloride_Mechanism_of_Action cluster_0 Pathological Condition (e.g., Ischemia, Inflammation) cluster_1 Ion Channel Targets cluster_2 This compound Intervention cluster_3 Downstream Cellular Events cluster_4 Outcome Acidosis Tissue Acidosis (Low pH) ASIC1a Acid-Sensing Ion Channel 1a (ASIC1a) Acidosis->ASIC1a Activates NHE1 Na+/H+ Exchanger 1 (NHE-1) Acidosis->NHE1 Activates Ion_Overload Na+ & Ca2+ Influx ASIC1a->Ion_Overload Zinc_Accumulation Intracellular Zinc Accumulation NHE1->Zinc_Accumulation This compound This compound This compound->ASIC1a Inhibits This compound->NHE1 Inhibits Neuronal_Injury Oxidative Stress Neuroinflammation Apoptosis Ion_Overload->Neuronal_Injury Zinc_Accumulation->Neuronal_Injury Neuroprotection Neuroprotection (Reduced Neuronal Death) Neuronal_Injury->Neuroprotection Prevented by This compound

Caption: this compound's neuroprotective signaling pathway.

Ischemic Stroke Models

In preclinical models of stroke, this compound has demonstrated significant protective effects against cerebral and renal vascular injury.[9] Studies using stroke-prone hypertensive rats and global cerebral ischemia models in mice show that this compound can improve survival, reduce neuronal death, and mitigate secondary damage.[3][9]

Comparison of this compound Effects in Stroke Models
ParameterModelControl GroupThis compound-Treated GroupOutcomeReference
Survival Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)All died by 16.4 weeks75% (6 of 8) survived through 20 weeksSignificantly improved survival (P < 0.0001)[9]
Proteinuria SHRSP119 +/- 24 mg/day (at 12 weeks)15 +/- 2 mg/day (at 12 weeks)Delayed onset of proteinuria (P < 0.002)[9]
Neuronal Death Global Cerebral Ischemia (GCI) in miceSignificant neuronal death in hippocampusReduced number of degenerating neuronsAttenuated GCI-induced neuronal injury[3][8]
Zinc Accumulation GCI in miceMarkedly increased in hippocampal CA1 regionSignificantly reduced zinc accumulationPrevented intracellular zinc accumulation[3][8]
Infarct Volume Permanent Middle Cerebral Artery Occlusion (MCAO) in mice11.2 ± 1.4% hemisphere8.9 ± 2.1% hemisphere (Amiodarone pre-treatment)Reduced infarct volume (P < 0.05)[10]
Functional Outcome MCAO in miceHigher asymmetry, more left turnsLower asymmetry, fewer left turnsImproved neurological function (P < 0.05)[10]
Experimental Protocols
  • Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) Model:

    • Animals: 8.5-week-old SHRSP.

    • Induction: Rats were given a 1% NaCl drinking solution to induce stroke.

    • Treatment: this compound (1 mg/kg/day) was administered in the drinking solution.

    • Assessment: Survival was monitored over 20 weeks. Systolic blood pressure, proteinuria, body weight, and renal/brain histopathology were assessed.[9]

  • Global Cerebral Ischemia (GCI) Mouse Model:

    • Animals: Adult male mice.

    • Induction: GCI was induced by occluding both common carotid arteries for 30 minutes.

    • Treatment: this compound (10 mg/kg) was injected intraperitoneally immediately after the ischemic event.

    • Assessment: Neuronal death and zinc accumulation in the hippocampus were evaluated using immunofluorescence staining (GFAP for astrocytes, Iba-1 for microglia) and TSQ staining for zinc.[3][8]

Multiple Sclerosis (MS) and Optic Neuritis Models

This compound has been investigated as a potential neuroprotective therapy in MS, particularly for its ability to prevent axonal degeneration in inflammatory CNS lesions.[6][11] Early research and pilot studies suggested benefits, but a large-scale clinical trial (MS-SMART) did not find a significant effect on brain volume loss in progressive MS.[2][12]

Comparison of this compound Effects in MS and Optic Neuritis
ParameterModel/TrialControl Group (Placebo)This compound-Treated GroupOutcomeReference
Axonal Damage Mouse Model of Optic NeuritisN/A (Compared to untreated model)Significantly less pronounced axonal damageDemonstrated neuroprotective effect in animal model[6]
Brain Volume Change MS-SMART Trial (Secondary Progressive MS)N/A (Baseline comparison)0.0% difference vs. placebo at 96 weeksNo significant effect on reducing brain atrophy[12][13]
Disability (EDSS) Pilot Study (Primary Progressive MS)N/A (Compared to pre-treatment)Slower change in EDSSSuggested potential benefit (small study)[2]
Nerve Fiber Loss ACTION Trial (Acute Optic Neuritis)N/A (Imaging-based assessment)Investigated effect on retinal nerve fiber lossAimed to assess neuroprotection via imaging[11]
Experimental Protocols
  • MS-SMART Clinical Trial:

    • Participants: 440 individuals with secondary progressive MS.

    • Design: Phase 2b, multi-arm, double-blind, randomized, placebo-controlled trial.

    • Treatment: Participants received this compound, Riluzole (B1680632), Fluoxetine (B1211875), or a placebo for two years.

    • Assessment: The primary outcome was the percentage brain volume change at 96 weeks, measured by MRI. Secondary endpoints included disability progression (EDSS), walking, and vision tests.[2][12][13]

  • Mouse Model of Optic Neuritis:

    • Induction: Autoimmune inflammation of the optic nerve is induced to mimic MS-related damage.

    • Treatment: this compound is administered to the animals.

    • Assessment: Axonal damage is quantified through histological analysis of the optic nerve to assess the degree of degeneration and preservation of axons.[6]

Parkinson's Disease Models

The neuroprotective potential of this compound has also been tested in models of Parkinson's disease, where cerebral lactic acidosis is a contributing factor, similar to ischemia.[5] Preclinical evidence suggests that this compound can protect dopaminergic neurons from degeneration.

Comparison of this compound Effects in a Parkinson's Disease Model
ParameterModelControl Group (MPTP-Treated)This compound-Treated GroupOutcomeReference
Dopaminergic Neurons MPTP-Treated MouseSignificant loss of dopaminergic cell bodies in Substantia Nigra (SNc)Preserved dopaminergic cell bodies in the SNcProtected SNc neurons from degeneration[5]
Striatal Dopamine (B1211576) MPTP-Treated MouseSignificant decline in dopamine levelsAttenuated decline in dopamine levelsPreserved striatal dopamine[5]
Dopamine Transporter (DAT) MPTP-Treated MouseReduced DAT radioligand binding and immunohistochemistrySmaller declines in DAT binding and stainingPreserved DAT integrity[5]
Tyrosine Hydroxylase (TH) MPTP-Treated MouseReduced TH immunohistochemistryAttenuated reduction in TH stainingPreserved TH levels[5]
Experimental Protocols
  • MPTP Mouse Model of Parkinson's Disease:

    • Animals: Male C57BL/6 mice.

    • Induction: Neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to induce degeneration of dopaminergic neurons, mimicking Parkinson's disease.

    • Treatment: this compound is administered to the mice.

    • Assessment: Neuroprotection is evaluated by measuring the levels of tyrosine hydroxylase (TH) and dopamine transporter (DAT) via immunohistochemistry and radioligand binding assays in the striatum. The number of surviving dopaminergic cell bodies in the substantia nigra pars compacta (SNc) is also quantified.[5]

Experimental_Workflow cluster_model Disease Model Induction cluster_treatment Treatment Groups cluster_assessment Outcome Assessment cluster_analysis Data Analysis Model Select Animal Model (e.g., MCAO, MPTP, EAE) Induce Induce Pathology (e.g., Ischemia, Neurotoxin) Model->Induce Group Randomize into Groups Induce->Group This compound Administer this compound (Define Dose & Route) Group->this compound Control Administer Vehicle/Placebo Group->Control Behavior Behavioral & Functional Tests (e.g., Locomotor, Neurological Score) This compound->Behavior Imaging In Vivo Imaging (e.g., MRI for Brain Volume) This compound->Imaging Histo Post-Mortem Analysis (Histology, Immunohistochemistry) This compound->Histo Biochem Biochemical Assays (e.g., Protein/Neurotransmitter Levels) This compound->Biochem Control->Behavior Control->Imaging Control->Histo Control->Biochem Analyze Statistical Analysis (Compare Treatment vs. Control) Behavior->Analyze Imaging->Analyze Histo->Analyze Biochem->Analyze Conclusion Draw Conclusions on Neuroprotective Efficacy Analyze->Conclusion

Caption: General experimental workflow for validating neuroprotective agents.

Conclusion

The evidence for this compound's neuroprotective effects is compelling in preclinical models of ischemic stroke and Parkinson's disease, where it consistently demonstrates an ability to preserve neuronal structures and function.[3][5][9] Its mechanism, centered on the inhibition of ASIC1a and NHE-1, presents a strong rationale for its therapeutic potential.[3][4] However, the translation of these findings to human neurodegenerative diseases has been challenging, as evidenced by the results of the MS-SMART trial in secondary progressive MS, which did not show a benefit in slowing brain atrophy.[12][13]

This discrepancy highlights the complexity of neurodegeneration and the potential need for more targeted therapies or combination approaches. While this compound itself may have limitations due to its non-specific nature, its mechanism of action provides a valuable pharmacological target.[4] Future research could focus on developing this compound analogs with greater specificity for ASIC1a or exploring its efficacy in the acute phases of neurological injury, where its mechanisms may be most relevant.[14]

References

Cross-Validation of Amiloride's Anti-Cancer Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiloride, a potassium-sparing diuretic, has garnered significant interest for its potential as a repurposed anti-cancer agent. This guide provides a comparative analysis of this compound's anti-cancer activity across multiple human cancer cell lines. We present a cross-validation of its efficacy by summarizing key quantitative data on cell viability, apoptosis, and cell migration/invasion. Detailed experimental protocols for the cited assays are provided to facilitate reproducibility. Furthermore, signaling pathways implicated in this compound's mechanism of action and standardized experimental workflows are visualized to offer a comprehensive overview for researchers in oncology and drug development.

Data Presentation: Comparative Efficacy of this compound

The anti-cancer effects of this compound have been evaluated in a variety of cancer cell lines, demonstrating a range of sensitivities and responses. The following tables summarize the quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueDuration of Treatment
LNCaPProstate Cancer18.07 µM72 hours
HT-29Colon Cancer~400 µM (43% inhibition)4 days
Ovarian CarcinomaOvarian CancerNot specifiedNot specified
HUVECHuman Umbilical Vein Endothelial Cells106 µmol·L−124 hours[1]
MCF7Breast CancerHundreds of micromolar rangeNot specified[2]
SKBR3Breast CancerHundreds of micromolar rangeNot specified[2]
MDA-MB-231Breast CancerHundreds of micromolar rangeNot specified[2]
H6 HepatomaLiver CancerDose-dependent inhibitionNot specified[3]
DMA/J Mammary AdenocarcinomaMammary CancerDose-dependent inhibitionNot specified[3]

Table 2: Effects of this compound on Apoptosis, Cell Migration, and Invasion

Cell LineCancer TypeAssayConcentrationEffect
Ovarian CarcinomaOvarian CancerApoptosis Assay0.01-5 µmol/L18.7%-61.6% induction of apoptosis[4]
MKN45Gastric CancerInvasion Assay0.01 mMReduced invasion rate from 38.04% to 22.08%
MDA-MB-231Breast CancerCell Cycle AnalysisNot specifiedDecrease in S-phase fraction[5]

Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways. Its primary targets are the Na+/H+ exchanger 1 (NHE1) and the urokinase-type plasminogen activator (uPA). Inhibition of these targets leads to the disruption of intracellular pH homeostasis and the suppression of processes crucial for cancer cell survival, proliferation, and metastasis.

This compound's Impact on Cancer Cell Signaling

This compound This compound NHE1 NHE1 This compound->NHE1 inhibits uPA uPA This compound->uPA inhibits NF_kB NF-kB Pathway This compound->NF_kB inhibits Intracellular_pH_Regulation Intracellular pH Regulation NHE1->Intracellular_pH_Regulation disrupts Metastasis Metastasis uPA->Metastasis inhibits Invasion_Migration Invasion & Migration uPA->Invasion_Migration suppresses Cell_Proliferation Cell Proliferation Intracellular_pH_Regulation->Cell_Proliferation suppresses PI3K_Akt PI3K/Akt Pathway Intracellular_pH_Regulation->PI3K_Akt modulates Metastasis->Invasion_Migration Apoptosis Apoptosis PI3K_Akt->Apoptosis promotes NF_kB->Cell_Proliferation regulates

This compound's multifaceted anti-cancer mechanism.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental Workflow for Cell Viability Assay

cluster_workflow MTT Assay Workflow A Seed Cells B Add this compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizing Agent E->F G Read Absorbance F->G H Analyze Data G->H

A typical workflow for an MTT-based cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

  • Cell Treatment: Culture cells with this compound at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Invasion Assay (Transwell Assay)

This assay measures the effect of this compound on the invasive potential of cancer cells.

  • Chamber Preparation: Use Transwell inserts with a Matrigel-coated membrane.

  • Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium containing this compound.

  • Chemoattractant: Add medium with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface.

  • Quantification: Count the number of stained cells in multiple fields to determine the extent of invasion.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Treat the cells with RNase A and then stain with Propidium Iodide.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The collective evidence from multiple studies strongly suggests that this compound possesses significant anti-cancer properties across a range of cancer cell types. Its ability to inhibit cell proliferation, induce apoptosis, and reduce cell invasion highlights its potential as a repurposed therapeutic agent. The provided data and protocols offer a valuable resource for researchers to further investigate and validate the anti-cancer activity of this compound and its analogs in various preclinical models. Further research is warranted to explore its efficacy in combination therapies and to elucidate the full spectrum of its molecular mechanisms.

References

Comparative Analysis of Amiloride and Spironolactone in Hyperaldosteronism Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of amiloride and spironolactone (B1682167), two potassium-sparing diuretics, for their application in experimental models of hyperaldosteronism. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed protocols, and mechanistic diagrams to aid in experimental design and drug selection.

Introduction: Mechanisms of Action

This compound and spironolactone, while both effective in mitigating the effects of hyperaldosteronism, operate through distinct molecular mechanisms. Understanding these differences is critical for selecting the appropriate agent for specific research questions.

Spironolactone functions as a direct antagonist of the mineralocorticoid receptor (MR).[1][2][3][4] By competitively binding to the MR, it prevents aldosterone (B195564) from initiating the downstream signaling cascade that leads to sodium and water retention and potassium excretion.[1][2][3] Its action makes it an invaluable tool for investigating the broad physiological and pathological roles of the entire aldosterone-MR signaling axis.[5]

This compound , in contrast, does not block the mineralocorticoid receptor.[6] It acts directly on the epithelial sodium channel (ENaC) located in the distal convoluted tubules and collecting ducts of the kidney.[7] By blocking ENaC, this compound directly inhibits sodium reabsorption, which in turn reduces the electrical gradient that drives potassium secretion, thus conserving potassium.[6][7] This specific mechanism makes this compound a precise tool for studying the direct consequences of ENaC inhibition.[5]

G cluster_cell Principal Cell (Kidney) cluster_lumen Tubular Lumen (Urine) Aldo Aldosterone MR Mineralocorticoid Receptor (MR) Aldo->MR Binds Spirono Spironolactone Spirono->MR Blocks MR_Aldo Active MR-Aldosterone Complex Nucleus Nucleus MR_Aldo->Nucleus Translocates ENaC_exp ↑ ENaC Expression & Activity Nucleus->ENaC_exp Upregulates ENaC Epithelial Sodium Channel (ENaC) ENaC_exp->ENaC Increases Na_reab Na+ Reabsorption (to blood) ENaC->Na_reab Facilitates Amil This compound Amil->ENaC Blocks K_excr K+ Excretion (to urine) Na_reab->K_excr Promotes

Caption: Mechanisms of action for Spironolactone and this compound.

Quantitative Efficacy Comparison

The following tables summarize quantitative data from studies comparing the effects of this compound and spironolactone in various experimental models.

Table 1: Effects on Blood Pressure in Resistant Hypertension Models

Study / ModelDrug & DosageBaseline SBP (mmHg)Change in SBP (mmHg)Baseline DBP (mmHg)Change in DBP (mmHg)Citation(s)
Human Clinical Trial This compound (5-10 mg/d)141.5 ± 7.9-13.6 ± 8.6N/AN/A[8][9]
(Resistant Hypertension)Spironolactone (12.5-25 mg/d)142.3 ± 8.5-14.7 ± 11.0N/AN/A[8][9]
Human Clinical Trial This compound (40 mg)N/ASimilar to SpironolactoneN/AN/A[10]
(Low-Renin Hypertension)Spironolactone (100 mg)N/ASimilar to BendroflumethiazideN/AN/A[10]

SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure. Data presented as Mean ± SD where available.

Table 2: Effects on Serum Electrolytes and Hormonal Profile

Study / ModelDrug & DosageChange in Serum K+ (mmol/L)Effect on Renin/Angiotensin IIEffect on AldosteroneCitation(s)
Human Study (Normal Subjects) This compound (75 mg/d)+0.8Greater stimulationGreater stimulation[11][12]
Spironolactone (300 mg/d)+0.4StimulationStimulation[11][12]
Human Clinical Trial (Primary Hyperaldosteronism) This compound (10-40 mg/d)+0.96N/AN/A[13]
Human Clinical Trial (Heart Failure) This compound (5 mg/d)+0.4No significant changeN/A[14]

Table 3: Effects on Myocardial Fibrosis

Study / ModelDrugBiomarkerResultCitation(s)
Human Study (Stroke Survivors) This compoundProcollagen-1-carboxy terminal peptide (P1CP)Significantly reduced[15]
SpironolactoneProcollagen-1-carboxy terminal peptide (P1CP)Significantly reduced[15]
Human Study (Heart Failure) This compoundCollagen MarkersNo significant change[14]

Experimental Protocols

Detailed and reproducible protocols are essential for comparative studies. Below are representative methodologies for inducing hyperaldosteronism in a preclinical model and a summary of a clinical trial design.

Protocol 1: Preclinical Model of Mineralocorticoid-Excess Hypertension

This protocol describes the creation of a rodent model of hypertension and organ damage driven by excess mineralocorticoids, suitable for comparing the efficacy of this compound and spironolactone.

  • Objective: To evaluate the efficacy of this compound versus spironolactone in reducing blood pressure and preventing end-organ damage.

  • Animals: Male Sprague-Dawley rats (8-10 weeks old).

  • Model Induction:

    • Perform a left unilateral nephrectomy under appropriate anesthesia.

    • Allow a one-week recovery period.

    • Implant a subcutaneous osmotic minipump for continuous infusion of aldosterone (e.g., 0.75 μg/h).

    • Replace drinking water with 1% NaCl solution to suppress endogenous renin and amplify the effects of aldosterone.

    • Allow 4 weeks for hypertension and organ damage to develop.

  • Experimental Groups (n=8-10 per group):

    • Group 1: Sham (Vehicle control)

    • Group 2: Aldosterone + Salt (Disease model control)

    • Group 3: Aldosterone + Salt + Spironolactone (e.g., 20-50 mg/kg/day via oral gavage)

    • Group 4: Aldosterone + Salt + this compound (e.g., 1-2 mg/kg/day via oral gavage)

  • Treatment Duration: 4-8 weeks.

  • Efficacy Parameters:

    • Primary: Systolic blood pressure (measured weekly via tail-cuff or continuously via telemetry).

    • Secondary: 24-hour urinary albumin excretion, serum creatinine, and serum potassium levels.

    • Tertiary (Terminal): Histological analysis of cardiac and renal fibrosis (e.g., Masson's trichrome staining), gene expression analysis of fibrotic and inflammatory markers (e.g., TGF-β, Collagen I) in heart and kidney tissue.

G cluster_groups Experimental Groups A Animal Selection (Sprague-Dawley Rats) B Acclimatization (1 Week) A->B C Model Induction 1. Unilateral Nephrectomy 2. Aldosterone Pump Implant 3. 1% NaCl Drinking Water B->C D Hypertension Development (4 Weeks) C->D E Randomization & Grouping D->E G1 Vehicle G2 Spironolactone E->G2 G3 This compound F Treatment Period (4-8 Weeks) G Endpoint Measurements - Blood Pressure (Weekly) - Urine/Blood Collection - Terminal Tissue Harvest F->G G1->F G2->F G3->F

Caption: General experimental workflow for a preclinical hyperaldosteronism model.

Protocol 2: Clinical Trial Design for Resistant Hypertension

This protocol is based on a randomized clinical trial comparing low-dose this compound and spironolactone.[8][9]

  • Objective: To determine if this compound is non-inferior to spironolactone in reducing home-measured systolic blood pressure (SBP) in patients with resistant hypertension.[8]

  • Participants: Patients with resistant hypertension (home SBP ≥ 130 mmHg despite treatment with three antihypertensive agents, including a diuretic).[8]

  • Study Design: Prospective, randomized, open-label, blinded endpoint (PROBE) trial.

  • Intervention:

    • Run-in Phase (4 weeks): All patients receive a fixed-dose triple combination medication (e.g., angiotensin receptor blocker, calcium channel blocker, and thiazide diuretic).[8]

    • Randomization (1:1):

      • Arm 1: Spironolactone 12.5 mg/day.

      • Arm 2: this compound 5 mg/day.

    • Dose Titration (at 4 weeks): If home SBP remains ≥ 130 mmHg and serum potassium is < 5.0 mmol/L, dosages are increased to 25 mg/day for spironolactone and 10 mg/day for this compound.[5][8]

  • Treatment Duration: 12 weeks.

  • Primary Endpoint: Change in home-measured SBP from baseline to week 12.[5]

  • Secondary Endpoints: Achievement rates of target home and office SBP (< 130 mmHg), changes in serum potassium.[5]

Summary and Conclusion

Both this compound and spironolactone are effective in models of hyperaldosteronism and resistant hypertension.[16]

  • Spironolactone , as a mineralocorticoid receptor antagonist, is ideal for studying the broad effects of the aldosterone/MR signaling pathway. However, its anti-androgenic properties can be a confounding factor in some experimental designs and a cause of adverse effects like gynecomastia in clinical settings.[1][16]

  • This compound offers a more targeted approach by directly inhibiting ENaC.[5] Studies show its blood pressure-lowering efficacy is comparable to spironolactone, presenting it as a viable alternative, especially when MR-independent effects or avoidance of anti-androgenic side effects is desired.[5][9] Interestingly, the efficacy of spironolactone appears to be greater in states of high aldosterone, whereas this compound's effect is more consistent regardless of aldosterone or renin status.[9]

The choice between these two agents should be guided by the specific scientific question. Spironolactone is suited for investigating the overall impact of MR activation, while this compound is the superior tool for isolating the direct role of the ENaC channel.

References

Independent Verification of Amiloride's Role in Alternative Splicing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amiloride's performance in modulating alternative splicing with other relevant compounds. Supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows are presented to facilitate a comprehensive understanding of this compound's effects.

Comparative Analysis of Splicing Modulators

This compound and its derivatives have been investigated for their ability to modulate alternative splicing of various genes, most notably the Survival of Motor Neuron 2 (SMN2) gene, a key target in Spinal Muscular Atrophy (SMA) therapy. The following table summarizes quantitative data from studies comparing this compound with its analogs, 5-(N-ethyl-N-isopropyl)this compound (EIPA) and 5-(N,N-hexamethylene)this compound (HMA), as well as another known splicing modulator, RG7800.

CompoundTarget Gene/ExonCell Line/SystemAssayKey FindingsReference
This compound SMN2 splice junctionsSMA Fibroblasts (GM03813)Microarray AnalysisDid not significantly alter the abundance of either the exon 6-7 or exon 6-8 splice junctions.[1]
EIPA SMN2 exon 7SMN2 Reporter (NSC-34 cells)β-lactamase Reporter AssaySignificantly increased exon 7 inclusion.[1]
EIPA SMN2 splice junctionsSMA Fibroblasts (GM03813)Microarray AnalysisIncreased the SMN2 exons 6 and 7 splice junction (Splicing Index = +2.34, P = 0.0031) and decreased the exons 6 and 8 splice junction (Splicing Index = -2.68, P = 0.0086).[1]
HMA SMN2 exon 7SMN2 Reporter (NSC-34 cells)β-lactamase Reporter AssaySignificantly increased exon 7 inclusion.[1]
RG7800 SMN2 exon 7SMA Fibroblasts (GM03813)RT-qPCRReduced TIA1 transcript levels, similar to EIPA and HMA.[1]
This compound Bcl-x, HIPK3, BCR/ABLLeukemic cell lines (K562, BaF3/Bcr-AblT315I)RT-PCRModulated the alternative splicing of these cancer-related genes.[2]
This compound Global exon splicingHepatocellular Carcinoma (Huh-7)Exon ArrayDetected splicing pattern changes in 584 exons across 551 gene transcripts.[3]

Proposed Signaling Pathway for this compound's Splicing Modulation

Studies suggest that this compound's effect on alternative splicing is not primarily due to its known function as a Na+/H+ exchanger inhibitor but rather through the modulation of signaling pathways that affect the phosphorylation state of splicing factors.[2][3] this compound treatment has been shown to lead to the hypo-phosphorylation of serine-arginine (SR) rich proteins, such as SF2/ASF and SRp20.[3] This is thought to occur through the downregulation of kinases like AKT and ERK1/2 and the upregulation of phosphatases, particularly Protein Phosphatase 1 (PP1).[1][3] The reversal of this compound's splicing effects by the PP1 inhibitor okadaic acid supports this proposed mechanism.[2][3]

Amiloride_Splicing_Pathway This compound This compound AKT_ERK AKT / ERK1/2 (Kinases) This compound->AKT_ERK inhibition PP1 PP1 (Phosphatase) This compound->PP1 activation SR_Proteins_P Phosphorylated SR Proteins (e.g., SF2/ASF, SRp20) AKT_ERK->SR_Proteins_P phosphorylation PP1->SR_Proteins_P dephosphorylation SR_Proteins Hypo-phosphorylated SR Proteins SR_Proteins_P->SR_Proteins Splicing_Modulation Alternative Splicing Modulation SR_Proteins->Splicing_Modulation

Caption: Proposed signaling pathway of this compound in alternative splicing modulation.

Experimental Protocols

Analysis of Alternative Splicing by Reverse Transcription PCR (RT-PCR)

This protocol outlines the steps to quantify changes in mRNA splice isoforms following treatment with splicing modulators.

a. Cell Culture and Treatment:

  • Culture cells (e.g., SMA patient-derived fibroblasts, Huh-7, or leukemic cell lines) in appropriate media and conditions.

  • Treat cells with desired concentrations of this compound, its analogs (e.g., EIPA, HMA), or other splicing modulators (e.g., RG7800) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

b. RNA Extraction:

  • Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a standard Trizol-based method, according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

c. cDNA Synthesis:

  • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random hexamer primers.

d. PCR Amplification:

  • Design primers flanking the alternatively spliced exon of interest. One primer should be in the upstream constitutive exon and the other in the downstream constitutive exon.

  • Perform PCR using the synthesized cDNA as a template. The reaction mixture typically includes cDNA, forward and reverse primers, dNTPs, PCR buffer, and a Taq DNA polymerase.

  • PCR cycling conditions should be optimized for the specific target but generally consist of an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.

e. Analysis of PCR Products:

  • Visualize the PCR products by agarose (B213101) gel electrophoresis. The inclusion and exclusion isoforms will appear as bands of different sizes.

  • Quantify the intensity of each band using densitometry software (e.g., ImageJ).

  • Calculate the Percent Spliced In (PSI) or the ratio of the inclusion isoform to the total of both isoforms.

Western Blot Analysis of Phosphorylated Splicing Factors

This protocol is for detecting changes in the phosphorylation state of SR proteins.

a. Cell Lysis and Protein Extraction:

  • Following cell treatment as described above, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • Determine the protein concentration of each sample using a BCA or Bradford assay.

b. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the SR protein of interest (e.g., anti-phospho-SF2/ASF) overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

d. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the SR protein or a housekeeping protein like β-actin or GAPDH.

  • Quantify the band intensities and determine the ratio of the phosphorylated protein to the total protein.

Experimental Workflow for Assessing Splicing Modulation

The following diagram illustrates a typical workflow for investigating the effect of a compound like this compound on alternative splicing.

Experimental_Workflow start Start: Cell Culture treatment Treatment with This compound & Alternatives start->treatment harvest Cell Harvesting treatment->harvest split Sample Splitting harvest->split rna_extraction RNA Extraction split->rna_extraction RNA Analysis protein_lysis Protein Lysis split->protein_lysis Protein Analysis cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis rt_pcr RT-PCR / qPCR cDNA_synthesis->rt_pcr data_analysis_rna Splicing Isoform Quantification (PSI) rt_pcr->data_analysis_rna western_blot Western Blot protein_lysis->western_blot data_analysis_protein Phospho-Protein Quantification western_blot->data_analysis_protein end End: Comparative Analysis data_analysis_rna->end data_analysis_protein->end

Caption: A standard workflow for evaluating the impact of compounds on alternative splicing.

References

Amiloride vs. Benzamil: A Comparative Analysis of Potency and Specificity for ENaC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, understanding the nuanced differences between related compounds is critical for experimental design and therapeutic application. This guide provides a detailed comparison of amiloride and its analog, benzamil (B1198395), focusing on their potency and specificity as inhibitors of the epithelial sodium channel (ENaC). ENaC is a crucial ion channel involved in sodium reabsorption in epithelial tissues, making it a significant target for diuretics and a key player in blood pressure regulation.[1][2][3]

Potency at the Epithelial Sodium Channel (ENaC)

Both this compound and benzamil are well-established blockers of ENaC, but they exhibit distinct potencies.[4] Benzamil, a structural analog of this compound, is notably more potent. The addition of a benzyl (B1604629) group to the terminal nitrogen of the guanidinium (B1211019) group in benzamil enhances its inhibitory potency by several hundredfold compared to this compound.[5] This increased affinity allows for the use of lower concentrations to achieve ENaC blockade.

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and benzamil on ENaC. It is important to note that these values can vary depending on the experimental conditions, such as the specific ENaC subunits present and the holding voltage used in electrophysiological recordings.[1]

CompoundTargetIC50Experimental ConditionsReference
This compoundENaC0.1 - 0.5 µmol/LGeneral range[6]
This compoundαβγ ENaC~0.1 µM[7]
This compoundδβγ ENaC2.6 µM[7]
BenzamilENaC~50 nMVte inhibition in monolayers[8]
BenzamilENaC9-fold more potent than this compoundRelative potency[6]
Benzamilδβγ ENaC~30-fold higher IC50 than for αβγ ENaC[7]

Specificity Profile

While both compounds are potent ENaC blockers, their specificity for ENaC over other ion channels and transporters differs. At higher concentrations, this compound is known to inhibit other sodium transporters, including the Na+/H+ exchanger (NHE) and the Na+/Ca2+ exchanger (NCX).[6] Benzamil, in comparison, exhibits greater selectivity for ENaC.[3]

The table below provides a comparative overview of the specificity of this compound and benzamil.

CompoundPrimary TargetOther Known Targets (Off-Targets)
This compound ENaCNa+/H+ exchanger (NHE), Na+/Ca2+ exchanger (NCX), Acid-sensing ion channels (ASICs)[6][9]
Benzamil ENaCNa+/Ca2+ exchanger (NCX), Transient receptor potential polycystic 3 (TRPP3) channel, Small-conductance Ca2+-activated K+ (SK) channels (at higher concentrations)[5]

Signaling and Inhibition Mechanism

The primary mechanism of action for both this compound and benzamil is the direct blockade of the ENaC pore, which inhibits the influx of sodium ions into the cell.[3][5] This action is crucial in tissues like the kidney, where it leads to decreased sodium reabsorption and a diuretic effect.

Caption: Mechanism of ENaC inhibition by this compound and benzamil.

Experimental Protocols

The potency and specificity of ENaC inhibitors are typically determined using electrophysiological techniques such as patch-clamp and Ussing chamber experiments.

Patch-Clamp Electrophysiology for IC50 Determination

This technique allows for the measurement of ion channel activity in individual cells.

Objective: To determine the dose-dependent inhibition of ENaC by this compound or benzamil and calculate the IC50 value.

Methodology:

  • Cell Culture: HEK293 cells stably transfected with human αβγ-ENaC subunits are cultured on coverslips.[10]

  • Pipette Preparation: Patch pipettes are pulled from borosilicate glass and filled with a potassium gluconate-based intracellular solution.[10]

  • Whole-Cell Recording: The whole-cell patch-clamp configuration is established on a single ENaC-expressing cell.[10]

  • Baseline Current Measurement: The baseline ENaC-mediated current is recorded in a standard bath solution.

  • Drug Application: A range of concentrations of this compound or benzamil (e.g., 1 nM to 100 µM) is applied to the cell via a perfusion system.[1]

  • Current Inhibition Measurement: The degree of current inhibition is measured at each drug concentration.

  • Data Analysis: The this compound-sensitive current is calculated by subtracting the current in the presence of a high concentration of the blocker from the total current.[1] A dose-response curve is generated by plotting the normalized current inhibition against the drug concentration, and the IC50 value is determined by fitting the data to a logistical equation.

Patch_Clamp_Workflow A Prepare ENaC-expressing cells B Establish whole-cell patch-clamp A->B C Record baseline ENaC current B->C D Apply increasing concentrations of inhibitor C->D E Measure current inhibition at each concentration D->E F Construct dose-response curve E->F G Calculate IC50 value F->G

Caption: Workflow for IC50 determination using patch-clamp.

Ussing Chamber for Transepithelial Ion Transport

The Ussing chamber technique is used to measure ion transport across epithelial tissues.

Objective: To assess the effect of this compound or benzamil on net ion transport across an epithelial monolayer.

Methodology:

  • Epithelial Cell Culture: Human airway or other epithelial cells are cultured on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Mounting in Ussing Chamber: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.[11]

  • Solution and Gassing: Both compartments are filled with Ringer's solution and gassed with 95% O2/5% CO2 to maintain physiological pH and oxygenation.[11][12]

  • Measurement of Short-Circuit Current (Isc): The monolayer is voltage-clamped to 0 mV, and the short-circuit current, which represents the net ion transport, is continuously measured.[11]

  • Drug Addition: After a stable baseline Isc is established, this compound or benzamil is added to the apical chamber.[11]

  • Inhibition of Isc: The decrease in Isc following the addition of the inhibitor reflects the inhibition of ENaC-mediated sodium absorption.

  • Data Analysis: The this compound-sensitive Isc is calculated as the difference between the baseline Isc and the Isc after the addition of the inhibitor.

Ussing_Chamber_Workflow A Culture epithelial cells on permeable supports B Mount monolayer in Ussing chamber A->B C Equilibrate and measure baseline Short-Circuit Current (Isc) B->C D Add inhibitor to apical chamber C->D E Record decrease in Isc D->E F Calculate this compound-sensitive current E->F

Caption: Workflow for Ussing chamber experiment.

Conclusion

References

A Head-to-Head Comparison of Amiloride and Furosemide in Diuretic Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of diuretic therapeutics, Amiloride and Furosemide (B1674285) represent two distinct classes of drugs, each with a unique mechanism of action and clinical profile. This guide provides a comprehensive comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action and Pharmacokinetics

This compound is a potassium-sparing diuretic that acts on the distal convoluted tubule and collecting ducts of the nephron.[1][2] It directly blocks the epithelial sodium channel (ENaC), inhibiting the reabsorption of sodium ions from the tubular fluid back into the bloodstream.[1][2][3] This action promotes the excretion of sodium and water, while concurrently reducing the excretion of potassium, thus "sparing" it.[1][3] this compound's onset of action is approximately two hours after oral administration, with its effects lasting for about a day.[3]

Furosemide, a potent loop diuretic, exerts its effects on the thick ascending limb of the Loop of Henle.[4][5][6] It inhibits the sodium-potassium-chloride (Na+-K+-2Cl-) cotransporter (NKCC2).[4][5] This transporter is responsible for a significant portion of sodium chloride reabsorption from the filtered load.[4] By blocking this cotransporter, furosemide leads to a substantial increase in the excretion of sodium, chloride, potassium, and water.[5][6] Furosemide has a rapid onset of action and a shorter duration of effect compared to this compound.[7]

Comparative Diuretic and Electrolyte Effects

Studies directly comparing this compound and Furosemide highlight their distinct impacts on urine output and electrolyte balance. Furosemide typically induces a more potent and rapid diuresis compared to the milder effects of this compound.[8][9] However, this potent diuresis is often accompanied by significant potassium loss (kaliuresis).[10][11] In contrast, this compound promotes sodium excretion while conserving potassium, leading to a more alkaline urine with a low potassium concentration.[8]

The combination of this compound and Furosemide has been shown to produce a summative diuretic effect, with this compound effectively counteracting the kaliuretic effect of Furosemide.[8][12] This combination can lead to a greater sodium excretion than either drug alone while maintaining a better potassium balance.[12][13]

Data Presentation: Quantitative Comparison

ParameterThis compoundFurosemideThis compound + FurosemideControl (Saline)
Diuretic Effect (Urine Output) Mild to moderate increase[14]Potent and rapid increase[8][12]Significant increase, summative effect[8]Baseline
Sodium (Na+) Excretion Increased[8]Markedly increased[8]Greater increase than either drug alone[12]Baseline
Potassium (K+) Excretion Decreased (Potassium-sparing)[8][10]Increased (Kaliuretic)[10][11]Mitigated potassium loss compared to Furosemide alone[12][13]Baseline
Chloride (Cl-) Excretion IncreasedMarkedly increased[8]IncreasedBaseline
Magnesium (Mg2+) Excretion Decreased (Magnesium-sparing)[13]Increased[13]Mitigated magnesium loss compared to Furosemide alone[13]Baseline
Urine pH Increased (more alkaline)[8]Decreased (more acidic)[10]VariableBaseline

Note: The table summarizes general findings from various studies. Specific quantitative values can vary based on the experimental model, dosage, and administration route.

Experimental Protocols

A standard method for evaluating and comparing the diuretic activity of substances like this compound and Furosemide is the Lipschitz test in rats.

Objective: To assess the diuretic, natriuretic, and kaliuretic activity of a test compound.

Animals: Male Wistar or Sprague-Dawley rats (150-250g).

Procedure:

  • Acclimatization: House animals in a controlled environment for at least one week before the experiment.[15]

  • Fasting: Fast the animals for 18 hours prior to the experiment, with free access to water.[15]

  • Grouping: Divide the animals into at least four groups (n=6 per group): Control (vehicle), this compound-treated, Furosemide-treated, and this compound + Furosemide-treated.[15]

  • Hydration: Administer a saline solution (0.9% NaCl) orally at a volume of 25 mL/kg body weight to ensure adequate hydration and a baseline urine flow.[15]

  • Dosing: Immediately after hydration, administer the respective treatments orally or via intraperitoneal injection.

    • Control group: Vehicle (e.g., saline or distilled water).

    • Standard group: Furosemide (e.g., 10 mg/kg).[15]

    • Test groups: this compound at a specific dose.

  • Urine Collection: Place each rat in an individual metabolic cage designed to separate urine and feces.[7][16] Collect urine at specified time intervals (e.g., every 30 minutes for the first 2 hours, then hourly up to 5 or 24 hours).[7]

  • Measurements:

    • Urine Volume: Record the total volume of urine collected for each animal at each time point.

    • Electrolyte Analysis: Determine the concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples using a flame photometer or ion-selective electrodes.

  • Data Analysis: Calculate and compare the following parameters between the groups:

    • Total urine output.

    • Cumulative electrolyte excretion.

    • Diuretic action (ratio of urine output in the test group to the control group).

    • Saluretic index (sum of Na+ and Cl- excretion).

    • Natriuretic index.

    • Na+/K+ ratio to assess potassium-sparing effects.

Visualizations

Signaling Pathways

cluster_furosemide Furosemide Action (Thick Ascending Limb) cluster_this compound This compound Action (Distal Tubule/Collecting Duct) Lumen_F Tubular Lumen NKCC2 Na-K-2Cl Cotransporter Lumen_F->NKCC2 Na+, K+, 2Cl- Cell_F Epithelial Cell Blood_F Blood Cell_F->Blood_F Na+ reabsorption NKCC2->Cell_F Furosemide Furosemide Furosemide->NKCC2 Inhibits Lumen_A Tubular Lumen ENaC Epithelial Na+ Channel (ENaC) Lumen_A->ENaC Na+ Cell_A Principal Cell Cell_A->Lumen_A K+ secretion Blood_A Blood Cell_A->Blood_A Na+ reabsorption ENaC->Cell_A This compound This compound This compound->ENaC Inhibits ROMK K+ Channel (ROMK) cluster_workflow Diuretic Study Experimental Workflow A Animal Acclimatization (1 week) B Fasting (18 hours) A->B C Grouping & Baseline Weight Measurement B->C D Oral Saline Loading (Hydration) C->D E Drug Administration (Control, Furosemide, this compound) D->E F Placement in Metabolic Cages E->F G Urine Collection (Timed Intervals) F->G H Measurement of Urine Volume G->H I Urine Electrolyte Analysis (Na+, K+, Cl-) G->I J Data Analysis & Comparison H->J I->J cluster_effects Comparative Effects on Renal Electrolyte Handling Furosemide Furosemide (Loop Diuretic) Na_excretion Increased Na+ Excretion (Natriuresis) Furosemide->Na_excretion Strong K_excretion Increased K+ Excretion (Kaliuresis) Furosemide->K_excretion Mg_excretion Increased Mg2+ Excretion Furosemide->Mg_excretion This compound This compound (K+-Sparing Diuretic) This compound->Na_excretion Mild K_retention Decreased K+ Excretion (K+ Sparing) This compound->K_retention Mg_retention Decreased Mg2+ Excretion This compound->Mg_retention Water_excretion Increased Water Excretion (Diuresis) Na_excretion->Water_excretion

References

Assessing the Reproducibility of Amiloride's Effects on Ion Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amiloride, a potassium-sparing diuretic, is a widely utilized pharmacological tool for studying and inhibiting specific ion transport systems.[1][2] Its primary mechanism of action involves the blockade of the epithelial sodium channel (ENaC), though it also exhibits effects on other ion channels and exchangers, including acid-sensing ion channels (ASICs) and Na+/H+ exchangers.[1][3][4] The reproducibility of its effects is a critical consideration for researchers. This guide provides a comparative analysis of this compound's performance, supported by experimental data, and outlines the methodologies used to assess its activity.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The following tables summarize the reported IC50 values for this compound and its alternatives on various ion channels, providing a basis for comparing their potency and selectivity.

CompoundIon ChannelIC50 (µM)Cell Type/TissueReference
This compound ENaC~0.1Epithelial Cells[1][3]
ENaC (δβγ)2.6Oocytes[5]
ASIC1a13.82Mouse Cortical Neurons[6]
ASIC318.6CHO Cells[7]
Na+/H+ Exchanger3 - 1000Vascular Smooth Muscle[8]
Benzamil (B1198395) ENaCMore potent than this compound-[3]
ASIC1a2.40Mouse Cortical Neurons[6]
Phenamil (B1679778) ASIC1a8.95Mouse Cortical Neurons[6]
5-(N,N-dimethyl)this compound (DMA) ASIC1a10.68Mouse Cortical Neurons[6]
5-(N,N-hexamethylene)this compound (HMA) ASIC1a20.07Mouse Cortical Neurons[6]
5-(N-ethyl-N-isopropyl)this compound (EIPA) ASIC1a20.78Mouse Cortical Neurons[6]

Table 1: Inhibitory Potency (IC50) of this compound and Analogs on ENaC and ASICs.

CompoundIon ExchangerIC50 (µM)Reference
This compound Na+/H+ Exchanger84[9]
Na+/Ca2+ Exchanger1100[9]
Na+/K+-ATPase1100[9]

Table 2: Inhibitory Potency (IC50) of this compound on Other Ion Transporters.

Experimental Protocols

The data presented in the tables above are primarily generated using electrophysiological techniques, with the patch-clamp method being the gold standard for studying ion channel activity.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the ion currents flowing through the membrane of a single cell and to determine the effect of a compound like this compound on these currents.

Methodology:

  • Cell Preparation: Cells expressing the ion channel of interest (either endogenously or through transfection) are cultured on a glass coverslip.

  • Pipette Fabrication: A glass micropipette with a very fine tip (around 1 µm in diameter) is fabricated using a micropipette puller. This pipette is then filled with an intracellular-like solution and serves as the recording electrode.

  • Giga-seal Formation: The micropipette is brought into close contact with the cell membrane. Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane. This isolates a small patch of the membrane electrically.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, allowing for electrical and chemical access to the cell's interior.

  • Voltage Clamp: The membrane potential of the cell is clamped at a specific voltage by the patch-clamp amplifier. This allows for the direct measurement of the ion current flowing across the membrane at that potential.

  • Drug Application: A baseline current is recorded. Then, a solution containing the test compound (e.g., this compound) at a known concentration is perfused over the cell.

  • Data Acquisition and Analysis: The change in the ion current in the presence of the compound is recorded. By testing a range of concentrations, a dose-response curve can be generated, from which the IC50 value is calculated.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in assessing this compound's effects and its physiological consequences, the following diagrams illustrate a typical experimental workflow and a key signaling pathway affected by this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture giga_seal Giga-seal Formation cell_culture->giga_seal pipette_prep Pipette Preparation pipette_prep->giga_seal whole_cell Whole-cell Configuration giga_seal->whole_cell voltage_clamp Voltage Clamp whole_cell->voltage_clamp drug_app Drug Application voltage_clamp->drug_app data_acq Data Acquisition drug_app->data_acq dose_response Dose-Response Curve data_acq->dose_response ic50_calc IC50 Calculation dose_response->ic50_calc

Figure 1. Experimental workflow for assessing ion channel modulators.

renal_sodium_transport cluster_lumen Tubular Lumen cluster_cell Principal Cell cluster_interstitium Interstitium/Blood Na_lumen Na+ ENaC ENaC Na_lumen->ENaC Reabsorption Na_cell Na+ ENaC->Na_cell NaK_ATPase Na+/K+ ATPase Na_cell->NaK_ATPase K_cell K+ NaK_ATPase->K_cell Na_blood Na+ NaK_ATPase->Na_blood ROMK ROMK K_cell->ROMK Secretion ROMK->Na_lumen K_blood K+ K_blood->NaK_ATPase This compound This compound This compound->ENaC Blocks

Figure 2. This compound's effect on renal sodium and potassium transport.

Discussion on Reproducibility and Alternatives

The reproducibility of this compound's effects can be influenced by several factors, including the specific ion channel subunit composition, the cell type or tissue being studied, and the experimental conditions such as pH and membrane voltage.[3][5] For instance, the IC50 of this compound for ENaC is generally around 0.1 µM, but can be significantly higher for different subunit compositions like the δβγ ENaC.[1][3][5]

This compound's utility can be limited by its off-target effects, especially at higher concentrations where it can inhibit other ion transporters like the Na+/H+ and Na+/Ca2+ exchangers.[4][9][10] This lack of specificity can complicate the interpretation of experimental results.

For researchers requiring higher potency or specificity, several this compound analogs have been developed.[2][4] As shown in Table 1, analogs like benzamil and phenamil exhibit greater potency for ASIC1a compared to this compound.[6][11] The choice of inhibitor should therefore be guided by the specific research question and the ion channel of interest. For studies focused on ENaC, this compound remains a potent and widely used inhibitor, particularly at concentrations below 1 µM where its selectivity for ENaC is highest.[10]

References

Amiloride's Inhibitory Profile: A Quantitative Comparison of Na+/K+-ATPase and Na+-Coupled Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the inhibitory effects of the diuretic drug amiloride on the Na+/K+-ATPase pump versus its well-established role as a blocker of various Na+-coupled transport systems. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, outlines experimental methodologies, and visualizes the molecular interactions and experimental processes.

Quantitative Inhibition Data: this compound and Its Analogs

This compound exhibits a wide range of inhibitory potencies across different sodium transport proteins. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for this compound and some of its common analogs against Na+/K+-ATPase and key Na+-coupled transporters.

Target TransporterThis compound IC50/KiCell Type/SystemReference(s)
Na+/K+-ATPase IC50: 2.2 - 3.0 mMRat Hepatocytes[1]
IC50: ~1 mMRabbit Kidney Proximal Tubules[2]
Epithelial Na+ Channel (ENaC) IC50: 0.1 - 0.5 µMVarious Epithelial Cells[3][4]
Ki: 0.1 µM (αβγ ENaC)A6 Cells (Xenopus laevis Kidney)[5]
IC50: 2.6 µM (δβγ ENaC)-[4][6]
Na+/H+ Exchanger (NHE) IC50: 3 µM (low Na+) - 1 mM (high Na+)Various[3][4]
Ki: 30 µMRabbit Renal Microvillus Membranes[7]
Na+/Ca2+ Exchanger (NCX) IC50: 1 mM-[3][4]
IC50: 0.35 mMBeef Heart Sarcolemmal Vesicles[8]
IC50: 1.76 mMRat Cardiac Myocytes[9]
Na+-coupled Alanine (B10760859) Transport 20% inhibition at 5 mMRat Hepatocytes[1]
This compound AnalogTarget TransporterIC50/KiCell Type/SystemReference(s)
5-(N,N-Dimethyl)this compound (DMA) Na+/K+-ATPaseIC50: 0.52 mM (86Rb+ uptake)Rat Hepatocytes[1]
Na+/K+-ATPaseIC50: 2.2 mM (ATP hydrolysis)Rat Liver Plasma Membranes[1]
Na+-coupled Alanine Transport61% inhibition at 1 mMRat Hepatocytes[1]
5-(N-Ethyl-N-isopropyl)this compound (EIPA) Na+/K+-ATPaseIC50: 0.12 mM (86Rb+ uptake)Rat Hepatocytes[1]
Na+/K+-ATPaseIC50: 0.17 mM (ATP hydrolysis)Rat Liver Plasma Membranes[1]
Na+-coupled Alanine Transport59% inhibition at 0.25 mMRat Hepatocytes[1]

Experimental Methodologies

The quantitative data presented above were generated using a variety of established experimental protocols. Below are detailed descriptions of the key methodologies cited.

Measurement of Na+/K+-ATPase Inhibition

A common method to assess Na+/K+-ATPase activity is by measuring the uptake of Rubidium-86 (86Rb+), a potassium analog, in the presence and absence of ouabain (B1677812), a specific Na+/K+-ATPase inhibitor.

  • Cell or Membrane Preparation: Primary hepatocytes are cultured, or plasma membranes are isolated from liver tissue.

  • Pre-incubation: The cells or membranes are pre-incubated with varying concentrations of this compound or its analogs.

  • Initiation of Uptake: 86Rb+ is added to the incubation medium to initiate uptake.

  • Termination of Uptake: After a defined period, the uptake is stopped by rapidly washing the cells or membranes with a cold buffer to remove extracellular 86Rb+.

  • Quantification: The amount of intracellular 86Rb+ is quantified using a scintillation counter.

  • Data Analysis: Ouabain-sensitive 86Rb+ uptake is calculated by subtracting the uptake in the presence of a saturating concentration of ouabain from the total uptake. The IC50 value for this compound is then determined by plotting the percentage of inhibition of ouabain-sensitive uptake against the log of the this compound concentration.

An alternative method involves measuring the rate of ATP hydrolysis by the Na+/K+-ATPase in isolated plasma membranes. The amount of inorganic phosphate (B84403) released is quantified, and the ouabain-sensitive portion is determined.

Assessment of Na+-Coupled Transporter Inhibition

The inhibition of Na+-coupled transporters like ENaC, NHE, and NCX is often studied using radiolabeled ion flux assays in whole cells or isolated membrane vesicles.

  • Cell Culture and Vesicle Preparation: Cells expressing the transporter of interest are cultured on permeable supports to form monolayers, or membrane vesicles are prepared from tissues rich in the transporter.

  • Imposition of Ion Gradient: An inwardly directed sodium gradient is established to drive the transport of the coupled ion (e.g., H+ for NHE, Ca2+ for NCX) or the influx of Na+ itself (for ENaC). For uptake experiments, radiolabeled sodium (22Na+) is typically used.

  • Incubation with Inhibitor: The cells or vesicles are incubated with varying concentrations of this compound.

  • Measurement of Transport: The uptake of the radiolabeled substrate is measured over a specific time course. For exchangers, the flux of the counter-transported ion can also be measured, often using pH-sensitive or ion-sensitive fluorescent dyes.

  • Data Analysis: The rate of transport is calculated, and the IC50 or Ki values are determined by analyzing the dose-response relationship of the inhibitor. For competitive inhibitors, the analysis is often performed at different substrate concentrations.

Visualizing this compound's Mechanism and Experimental Design

To better understand the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

cluster_this compound This compound cluster_Targets Cellular Targets cluster_Consequences Cellular Consequences This compound This compound ENaC Epithelial Na+ Channel (ENaC) (IC50: 0.1-0.5 µM) This compound->ENaC High Potency Inhibition NHE Na+/H+ Exchanger (NHE) (IC50: 3 µM - 1 mM) This compound->NHE Moderate to Low Potency Inhibition NCX Na+/Ca2+ Exchanger (NCX) (IC50: ~1 mM) This compound->NCX Low Potency Inhibition NaK_ATPase Na+/K+-ATPase (IC50: >1 mM) This compound->NaK_ATPase Very Low Potency Inhibition Na_Influx Decreased Na+ Influx ENaC->Na_Influx pHi Decreased Intracellular pH (NHE Inhibition) NHE->pHi Ca_Efflux Decreased Ca2+ Efflux (NCX Inhibition) NCX->Ca_Efflux Na_Gradient Altered Na+ Gradient (Na+/K+-ATPase Inhibition) NaK_ATPase->Na_Gradient

Caption: this compound's inhibitory effects on various sodium transporters and subsequent cellular consequences.

cluster_Prep 1. Preparation cluster_Incubation 2. Incubation cluster_Assay 3. Transport Assay cluster_Measurement 4. Measurement & Analysis prep Prepare cells expressing transporter of interest (e.g., cultured monolayers, isolated membrane vesicles) incubation Incubate with varying concentrations of this compound prep->incubation Dose-response setup assay Initiate transport by adding radiolabeled substrate (e.g., 22Na+) and establishing an ion gradient incubation->assay Initiate transport measurement Terminate transport and quantify substrate uptake assay->measurement Stop reaction analysis Calculate inhibition and determine IC50/Ki values measurement->analysis Data processing

Caption: General experimental workflow for assessing this compound's inhibition of Na+-coupled transporters.

References

Side-by-Side Analysis of Amiloride and EIPA on Na+/H+ Exchange: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two widely used inhibitors of the Na+/H+ exchanger (NHE), Amiloride and its more potent analog, 5-(N-ethyl-N-isopropyl)this compound (EIPA). This analysis delves into their mechanisms of action, potency against various NHE isoforms, off-target effects, and the signaling pathways they modulate. The information is presented to facilitate informed decisions in experimental design and drug development.

Executive Summary

This compound, a potassium-sparing diuretic, and its derivative EIPA are invaluable pharmacological tools for studying the physiological and pathophysiological roles of Na+/H+ exchangers. While both inhibit NHEs, EIPA generally exhibits significantly greater potency and selectivity for the ubiquitous NHE1 isoform. This enhanced potency, however, is accompanied by distinct off-target effects that must be considered. This guide summarizes key quantitative data, provides detailed experimental protocols for assessing NHE activity, and visualizes the intricate signaling networks influenced by these inhibitors.

Data Presentation: Quantitative Comparison of this compound and EIPA

The following tables provide a structured summary of the key quantitative parameters for this compound and EIPA, including their inhibitory potency (IC50 values) against various NHE isoforms and other targets, as well as their physicochemical properties.

Table 1: Inhibitory Potency (IC50) of this compound and EIPA on Na+/H+ Exchanger Isoforms

IsoformThis compound (µM)EIPA (µM)Key Findings & References
NHE1 3.7 - 600.023 - 0.5EIPA is significantly more potent than this compound for the ubiquitously expressed NHE1.[1]
NHE2 Data not consistently available in search resultsData not consistently available in search resultsT84 human colon cells express NHE1, NHE2, and NHE4, and 25 µM EIPA abolished total NHE activity.[2]
NHE3 ResistantResistantNHE3 is relatively resistant to both this compound and EIPA compared to NHE1.[3]
NHE4 Extremely ResistantExtremely ResistantNHE4 shows high resistance to both this compound and EIPA.[2][3]
NHE5 Data not available in search resultsData not available in search results

Table 2: Off-Target Effects and Other Pharmacological Activities

TargetThis compound (IC50, µM)EIPA (IC50, µM)Notes & References
Epithelial Na+ Channel (ENaC) ~0.1Less potent than this compoundThis compound is a potent ENaC blocker, its primary clinical target.[4]
Na+/Ca2+ Exchanger >100083Both can inhibit the Na+/Ca2+ exchanger at higher concentrations.[5]
Na+/K+-ATPase 2200 - 3000120 - 170Both inhibit the Na+/K+-ATPase, with EIPA being more potent.[6]
KATP Channels 1022.14EIPA is a potent blocker of cardiac KATP channels.[7]
Urokinase-type Plasminogen Activator (uPA) Moderately active (low µM)ActiveBoth show inhibitory activity against uPA, an enzyme involved in cancer metastasis.[4]

Table 3: Physicochemical Properties

PropertyThis compoundEIPASignificance & References
Lipophilicity (LogD) 0.68Data not consistently available in search resultsLipophilicity influences membrane permeability and cellular accumulation.[1]
Lipophilicity (LogP) 0.93Data not consistently available in search resultsLogP is the partition coefficient for the neutral form of the molecule.[1]

Experimental Protocols

Accurate measurement of Na+/H+ exchange activity is crucial for evaluating the effects of inhibitors like this compound and EIPA. The most common method involves monitoring intracellular pH (pHi) changes using fluorescent dyes.

Protocol: Measurement of Na+/H+ Exchange Activity using BCECF-AM

This protocol describes a standard method for measuring NHE activity in cultured cells using the pH-sensitive fluorescent indicator, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM).

Materials:

  • Cultured cells of interest

  • BCECF-AM (stock solution in anhydrous DMSO)

  • HEPES-buffered saline (HBS): NaCl, KCl, MgCl2, CaCl2, glucose, HEPES, pH 7.4

  • Na+-free HBS (substituting Na+ with N-methyl-D-glucamine, NMDG)

  • NH4Cl solution in Na+-free HBS

  • This compound or EIPA stock solutions

  • Fluorescence plate reader or microscope with appropriate filters

Procedure:

  • Cell Preparation: Seed cells on a suitable culture plate (e.g., 96-well black-walled, clear-bottom plate) and allow them to adhere and reach the desired confluency.

  • Dye Loading:

    • Prepare a BCECF-AM loading solution (typically 1-5 µM) in HBS.

    • Wash the cells once with HBS.

    • Incubate the cells with the BCECF-AM loading solution at 37°C for 30-60 minutes.

  • Washing: Wash the cells 2-3 times with HBS to remove extracellular dye.

  • Intracellular Acidification (Ammonium Prepulse Method):

    • Perfuse the cells with a solution containing NH4Cl (e.g., 20 mM) in Na+-free HBS for a few minutes. This will cause an initial alkalinization followed by a rapid acidification upon removal of the NH4Cl solution.

    • Rapidly switch to a Na+-free HBS to wash out the NH4Cl, inducing a significant intracellular acid load.

  • Measurement of pHi Recovery:

    • Immediately after acidification, switch to a Na+-containing HBS. This will activate the Na+/H+ exchanger to extrude H+ and restore pHi.

    • Monitor the fluorescence of BCECF ratiometrically at excitation wavelengths of ~490 nm and ~440 nm, with emission at ~535 nm. The ratio of the fluorescence intensities (490/440) is proportional to the intracellular pH.

  • Inhibitor Treatment: To determine the effect of this compound or EIPA, pre-incubate the cells with the desired concentration of the inhibitor for a specified period before the acidification step and maintain its presence during the pHi recovery phase.

  • Data Analysis:

    • Calculate the rate of pHi recovery (dpH/dt) from the initial linear portion of the recovery curve.

    • Compare the rates of pHi recovery in the presence and absence of the inhibitors to determine their inhibitory effect.

    • Generate dose-response curves to calculate the IC50 values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the mechanism of Na+/H+ exchange and the experimental workflow for its measurement.

NHE_Mechanism cluster_membrane Plasma Membrane NHE Na+/H+ Exchanger (NHE) Intracellular Intracellular Space Na_in Na+ H_out H+ Extracellular Extracellular Space Na_out Na+ Na_out->NHE Influx H_in H+ H_in->NHE Efflux This compound This compound / EIPA This compound->NHE Inhibition

Mechanism of Na+/H+ exchange and inhibition.

NHE_Assay_Workflow cluster_inhibitor Inhibitor Arm start Start: Seed Cells load_dye Load with BCECF-AM start->load_dye wash1 Wash Cells load_dye->wash1 acidify Induce Intracellular Acidification (NH4Cl Prepulse) wash1->acidify recover Initiate pHi Recovery (Add Na+-containing buffer) acidify->recover pre_incubate Pre-incubate with This compound or EIPA measure Measure Fluorescence Ratiometrically recover->measure analyze Analyze Data (Calculate dpH/dt and IC50) measure->analyze end End analyze->end recover_inhibitor Initiate pHi Recovery (+ Inhibitor) pre_incubate->recover_inhibitor recover_inhibitor->measure

Experimental workflow for measuring NHE activity.

Discussion of Signaling Pathways

Inhibition of the Na+/H+ exchanger by this compound and EIPA has profound effects on numerous downstream signaling pathways, primarily due to the alteration of intracellular pH (pHi) and Na+ concentration ([Na+]i).

Impact on Intracellular pH and Proliferation

NHEs, particularly NHE1, play a critical role in maintaining pHi in a range that is permissive for cell proliferation and other cellular functions. By inhibiting H+ extrusion, both this compound and EIPA can lead to intracellular acidification.[8] This acidification can arrest the cell cycle, as many key enzymes involved in cell growth and proliferation are pH-sensitive. For instance, EIPA has been shown to inhibit the proliferation of various cancer cell lines by inducing G1 arrest.[6][9]

Regulation of Intracellular Sodium and Calcium

NHE inhibition leads to a decrease in Na+ influx.[10] This can have significant secondary effects on intracellular Ca2+ homeostasis. A reduction in intracellular Na+ can alter the activity of the Na+/Ca2+ exchanger (NCX), which is a key regulator of intracellular Ca2+ levels. In cardiac myocytes, for example, inhibition of NHE1 during ischemia-reperfusion injury is thought to be cardioprotective by preventing the Na+-dependent Ca2+ overload that contributes to cell death.[4][8]

Interaction with Other Signaling Molecules

The activity of NHE1 is modulated by a variety of signaling molecules, including growth factors and hormones, often through pathways involving protein kinases such as MAPKs.[11] Conversely, NHE1 activity can also influence these pathways. For example, NHE1 has been implicated as a downstream effector of MAPK signaling in cardiac hypertrophy.[11] Inhibition of NHE1 can, therefore, interfere with these signaling cascades.

NHE_Signaling_Pathways cluster_stimuli External Stimuli cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Responses GrowthFactors Growth Factors, Hormones Receptor Receptor Tyrosine Kinases, GPCRs GrowthFactors->Receptor MAPK MAPK Pathway (ERK, p38, JNK) Receptor->MAPK PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt NHE1 NHE1 pHi Intracellular pH (pHi) Regulation NHE1->pHi Nai Intracellular Na+ ([Na+]i) Regulation NHE1->Nai MAPK->NHE1 Activation PI3K_Akt->NHE1 Activation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival pHi->Proliferation Migration Cell Migration pHi->Migration NCX Na+/Ca2+ Exchanger (NCX) Nai->NCX Modulation Cai Intracellular Ca2+ ([Ca2+]i) NCX->Cai Hypertrophy Hypertrophy Cai->Hypertrophy Inhibitors This compound / EIPA Inhibitors->NHE1 Inhibition

Overview of signaling pathways influenced by NHE1.

Conclusion

This compound and EIPA are indispensable tools for investigating the multifaceted roles of Na+/H+ exchangers. EIPA offers superior potency and selectivity for NHE1, making it the preferred choice for specifically targeting this isoform. However, researchers must be cognizant of its off-target effects, particularly at higher concentrations. This compound, while less potent for NHEs, remains a valuable tool, especially when its effects on other ion channels like ENaC are also of interest. The selection between these two inhibitors should be guided by the specific experimental context, the NHE isoforms of interest, and a careful consideration of their respective pharmacological profiles. The data and protocols presented in this guide aim to equip researchers with the necessary information to make these critical decisions and advance our understanding of Na+/H+ exchange in health and disease.

References

Safety Operating Guide

Proper Disposal of Amiloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Amiloride, a potassium-sparing diuretic, is a critical component of laboratory safety and environmental responsibility. Due to its toxicological profile, this compound and its related waste must be managed as hazardous chemical waste to prevent potential harm to personnel and ecosystems. Adherence to established protocols ensures compliance with regulatory standards and fosters a culture of safety within research and development environments.

Hazard Profile and Regulatory Compliance

This compound hydrochloride is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] Some safety data sheets (SDS) also indicate it can cause skin and eye irritation and may be harmful to aquatic life with long-lasting effects. Consequently, the primary directive for its disposal is to follow all local, state, and federal regulations.[1][2] Disposal should always be entrusted to a licensed and certified hazardous waste disposal company.[2]

Hazard and Disposal Information for this compound
GHS Hazard Statements H301: Toxic if swallowed[1] H311: Toxic in contact with skin[1] H315: Causes skin irritation H319: Causes serious eye irritation H331: Toxic if inhaled[1] H412: Harmful to aquatic life with long lasting effects
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]
Waste Management Entrust disposal to a licensed waste disposal company.[2]
UN Number (Transportation) Not regulated as a dangerous good for transport (most common).[2] UN 2811, Class 6.1, Packing Group III (Toxic Solid, Organic, N.O.S.) noted in some SDS.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the essential steps for the safe handling and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Handling:

  • Before handling this compound, ensure appropriate PPE is worn. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1]

  • Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2]

  • Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2][3]

2. Waste Segregation and Collection:

  • Solid Waste: Collect waste this compound powder, contaminated personal protective equipment (gloves, wipes), and weighing papers in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not discharge this compound solutions down the drain.[2][3]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) contaminated with this compound should be placed in the solid hazardous waste container. Non-disposable glassware must be decontaminated before reuse.

  • Empty Containers: Original containers of this compound should be completely emptied and then disposed of in the same manner as the chemical waste itself.[2]

3. Labeling and Storage of Waste:

  • The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., acute toxicity/skull and crossbones).

  • Keep the waste container securely sealed when not in use.[1]

  • Store the container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials, until it is collected by a professional waste management service.

4. Spill Management Protocol:

  • Evacuate non-essential personnel from the spill area.

  • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., diatomite or universal binders) to avoid generating dust.[1][2]

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate the spill surface by scrubbing with alcohol and wipe clean.[1]

  • Prevent the spill from entering drains or water courses.[1][2]

5. Final Disposal:

  • Arrange for a scheduled pickup with your institution's environmental health and safety (EHS) office or a contracted licensed waste disposal company.

  • Ensure all paperwork and manifests for the waste are completed accurately as required by regulations.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper and safe disposal of this compound from the laboratory.

AmilorideDisposalWorkflow start Start: Handling This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe generate_waste Step 2: Generate this compound Waste (Solid, Liquid, Contaminated Items) ppe->generate_waste spill_check Spill Occurred? generate_waste->spill_check spill_protocol Follow Spill Protocol: 1. Contain & Absorb 2. Collect Waste 3. Decontaminate Area spill_check->spill_protocol Yes collect_waste Step 3: Segregate & Collect Waste in Designated Container spill_check->collect_waste No spill_protocol->collect_waste label_container Step 4: Label Container 'Hazardous Waste - this compound' + Pictograms collect_waste->label_container store_waste Step 5: Store Securely in Designated Area label_container->store_waste contact_ehs Step 6: Arrange Pickup via EHS or Licensed Vendor store_waste->contact_ehs end End: Proper Disposal Completed contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.